molecular formula C15H24O10 B7791089 Dihydrocatalpol CAS No. 6736-86-3

Dihydrocatalpol

Katalognummer: B7791089
CAS-Nummer: 6736-86-3
Molekulargewicht: 364.34 g/mol
InChI-Schlüssel: NYCXYIWXBJWWIL-PZYDOOQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrocatalpol has been reported in Rehmannia glutinosa, Scutellaria albida, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]decan-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h5-14,16-21H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCXYIWXBJWWIL-PZYDOOQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104596
Record name β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6736-86-3
Record name β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6736-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (1aS,1bS,2S,6R,6aS,6bS)-octahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Dihydrocatalpol Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside, is a significant natural product found in various medicinal plants, notably in the genus Plantago. Iridoids, including this compound and its precursors, are recognized for their diverse pharmacological activities, which has spurred interest in understanding their biosynthesis for applications in drug development and metabolic engineering. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The pathway information is primarily based on the well-characterized iridoid biosynthesis pathway, with specific details pertaining to this compound precursors where available.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically utilizing geranyl pyrophosphate (GPP) derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The pathway can be broadly divided into several key stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation, and finally, the conversion to this compound.

I. Formation of the Iridoid Skeleton
  • Geraniol (B1671447) Synthesis: The pathway initiates with the conversion of GPP to the monoterpene alcohol geraniol. This reaction is catalyzed by geraniol synthase (GES) .[1]

  • Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This step is catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H) .

  • Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized in a two-step reaction to the dialdehyde (B1249045) 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (GOR) .[1]

  • Reductive Cyclization: The key step in forming the iridoid scaffold is the reductive cyclization of 8-oxogeranial to produce nepetalactol. This reaction is catalyzed by iridoid synthase (ISY) , an enzyme that utilizes NADPH as a reductant.[1][2]

II. Oxidative Modifications and Glycosylation

Following the formation of the core iridoid structure, a series of oxidative and glycosylation steps lead to the formation of key intermediates.

  • Oxidation to 7-Deoxyloganetic Acid: Nepetalactol undergoes a three-step oxidation to form 7-deoxyloganetic acid, catalyzed by a cytochrome P450 enzyme.

  • Glycosylation: 7-deoxyloganetic acid is then glycosylated to 7-deoxyloganic acid by a UDP-glycosyltransferase (UGT) .

  • Hydroxylation to Loganic Acid: 7-deoxyloganic acid is hydroxylated to form loganic acid by 7-deoxyloganic acid hydroxylase , another cytochrome P450 enzyme.

  • Methylation to Loganin (B1675030): Loganic acid is subsequently methylated to produce loganin, a reaction catalyzed by loganic acid O-methyltransferase (LAMT) .

III. Formation of Catalpol (B1668604) and this compound

The later stages of the pathway leading to catalpol and this compound are less characterized but are proposed to involve further oxidative modifications.

  • Conversion to Catalpol: The biosynthesis from loganin to catalpol involves several steps, including the formation of aucubin (B1666126). An epoxidase is proposed to convert aucubin to catalpol.[3]

  • Formation of this compound: The final step is the reduction of catalpol to this compound. While the specific enzyme has not been definitively characterized in the literature, it is hypothesized to be catalyzed by a NAD(P)H-dependent reductase . This enzyme would facilitate the saturation of a double bond within the catalpol structure.

Quantitative Data

The following tables summarize available quantitative data for key enzymes in the iridoid biosynthetic pathway. It is important to note that comprehensive kinetic data for all enzymes, particularly those in the later stages leading to this compound, are not yet fully available.

EnzymeSubstrateKmkcatVmaxOrganismReference
Geraniol Synthase (GES)Geranyl Diphosphate (B83284)---Catharanthus roseus
Iridoid Synthase (ISY)8-Oxogeranial---Catharanthus roseus

Note: Specific kinetic parameters (Km, kcat, Vmax) for many enzymes in this pathway are not consistently reported across different plant species and experimental conditions. Further research is needed to populate this table comprehensively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often produced in heterologous systems like Escherichia coli or yeast.

  • Gene Amplification and Cloning: The full-length coding sequence of the target enzyme (e.g., GES, ISY) is amplified from cDNA using gene-specific primers and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the culture.

  • Cell Lysis and Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Protein Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

Enzyme Assays

Enzyme assays are crucial for determining the function and kinetic properties of the purified enzymes.

This assay measures the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MOPS buffer, pH 7.0), NaCl, and a known concentration of NADPH in a cuvette.

  • Enzyme Addition: Add a specific amount of the purified ISY enzyme to the reaction mixture.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate, 8-oxogeranial. Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

This assay is used to detect the volatile product geraniol.

  • Reaction Setup: In a glass vial, combine a suitable buffer (e.g., Hepes buffer, pH 7.5), the substrate geranyl diphosphate (GPP), and a divalent cation cofactor (e.g., Mg²⁺).

  • Enzyme Addition: Add the purified GES enzyme to the reaction mixture.

  • Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap the volatile product. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

  • Product Analysis: The organic layer containing the geraniol is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of the biosynthetic genes in different plant tissues or under various conditions.

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit or a TRIzol-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Design gene-specific primers for the target biosynthetic genes and a reference (housekeeping) gene. Validate the primers for their efficiency and specificity.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers. Perform the reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Metabolite Profiling and Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of iridoid glycosides, including this compound and its precursors, in plant extracts.

  • Sample Preparation:

    • Grind plant material to a fine powder in liquid nitrogen.

    • Extract metabolites using a suitable solvent, such as methanol (B129727) or a methanol/water mixture.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) before analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve peak shape and ionization.

    • Mass Spectrometry Detection: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.

  • Quantification:

    • Prepare a series of standard solutions of the target iridoids of known concentrations to generate a calibration curve.

    • Quantify the metabolites in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations

This compound Biosynthetic Pathway

Dihydrocatalpol_Biosynthesis GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial GOR Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Deoxyloganetic_Acid 7-Deoxyloganetic Acid Nepetalactol->Deoxyloganetic_Acid P450s Deoxyloganic_Acid 7-Deoxyloganic Acid Deoxyloganetic_Acid->Deoxyloganic_Acid UGT Loganic_Acid Loganic Acid Deoxyloganic_Acid->Loganic_Acid P450 Loganin Loganin Loganic_Acid->Loganin LAMT Catalpol Catalpol Loganin->Catalpol Multiple Steps This compound This compound Catalpol->this compound Reductase?

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental Workflow: Heterologous Expression```dot

Heterologous_Expression cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cDNA cDNA Library PCR PCR Amplification cDNA->PCR Gene-specific primers Vector Expression Vector PCR->Vector Ligation E_coli E. coli Culture Vector->E_coli Transformation Induction Induction E_coli->Induction IPTG Lysis Cell Lysis Induction->Lysis Sonication Chromatography Chromatography Lysis->Chromatography Affinity Purified_Protein Purified Enzyme Chromatography->Purified_Protein

Caption: Workflow for qRT-PCR Analysis of Gene Expression.

Conclusion

The biosynthesis of this compound is a complex multi-step process involving a cascade of enzymatic reactions. While significant progress has been made in elucidating the upstream iridoid pathway, the specific enzymes and regulatory mechanisms governing the final steps to this compound remain an active area of research. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this pathway, identify novel enzymes, and quantify key metabolites. A complete understanding of the this compound biosynthetic pathway will be instrumental for the metabolic engineering of high-value medicinal compounds and for the development of novel therapeutic agents.

References

The Biological Activity of Dihydrocatalpol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial investigations into the biological activities of Dihydrocatalpol reveal a notable scarcity of dedicated research. The available scientific literature primarily focuses on its structurally similar and more extensively studied precursor, Catalpol (B1668604) . This guide, therefore, leverages the comprehensive data available for Catalpol to provide an in-depth overview of its biological activities, which may serve as a predictive framework for the potential therapeutic effects of this compound. It is critical to note that while structurally related, the biological activities of these two compounds may not be identical, and further dedicated research on this compound is warranted.

This technical guide summarizes the known biological activities of Catalpol, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Core Biological Activities of Catalpol

Catalpol, an iridoid glucoside extracted from the root of Rehmannia glutinosa, has demonstrated a wide range of pharmacological effects, primarily revolving around its neuroprotective, anti-inflammatory, antioxidant, and hepatoprotective properties.[1][2] These effects are attributed to its ability to modulate multiple signaling pathways involved in cellular stress, inflammation, and apoptosis.[3]

Neuroprotective Effects

Catalpol has shown significant promise in protecting neuronal cells from various insults, including ischemia, oxidative stress, and neurotoxin exposure.[1][4] Its neuroprotective mechanisms are multifaceted and include the inhibition of apoptosis, reduction of inflammation, and attenuation of oxidative damage.[3][5]

Anti-inflammatory Activity

A key aspect of Catalpol's therapeutic potential lies in its potent anti-inflammatory effects.[2] It has been shown to suppress the production of pro-inflammatory mediators and cytokines in various inflammatory models.[3]

Antioxidant Properties

Catalpol exhibits robust antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems. This action is crucial in mitigating cellular damage caused by oxidative stress in various pathological conditions.

Hepatoprotective Effects

Studies have also highlighted the hepatoprotective potential of Catalpol against liver injury induced by toxins. Its protective mechanisms in the liver are linked to its antioxidant and anti-inflammatory properties.

Quantitative Data on the Biological Activity of Catalpol

The following tables summarize the quantitative data from various in vitro and in vivo studies on Catalpol, providing insights into its potency and efficacy.

Biological ActivityModel SystemKey Parameters MeasuredEffective Concentration / DoseOutcomeReference
Neuroprotection MCAO model in ratsInfarct volume, Neurological deficit score5 mg/kgSignificant reduction in infarct volume and improvement in neurological function.[4][6]
H₂O₂-induced neuronal apoptosisCell viability, Apoptosis rate10-100 µMIncreased cell viability and reduced apoptosis in a dose-dependent manner.[3]
Anti-inflammation LPS-stimulated BV2 microgliaNitric Oxide (NO) production, TNF-α, IL-6 levels10, 50, 100 µMSignificant inhibition of NO, TNF-α, and IL-6 production.[3]
Carrageenan-induced paw edema in ratsPaw volume20, 40 mg/kgDose-dependent reduction in paw edema.[7]
Antioxidant Activity DPPH radical scavenging assayIC50 valueNot explicitly found for Catalpol, but related iridoids show activity.-
H₂O₂-induced oxidative stress in PC12 cellsROS levels, SOD activity50, 100 µMDecreased ROS levels and increased SOD activity.[3]
Hepatoprotection CCl₄-induced hepatotoxicity in ratsSerum ALT, AST levels50, 100 mg/kgSignificant reduction in serum ALT and AST levels.[8][9]

Key Signaling Pathways Modulated by Catalpol

Catalpol exerts its biological effects by modulating several critical signaling pathways. The following diagrams illustrate the key pathways involved.

NF_kB_Signaling_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_Genes Induces Transcription Catalpol Catalpol Catalpol->IKK Inhibits

Figure 1: Catalpol's inhibition of the NF-κB signaling pathway.

Keap1_Nrf2_Signaling_Pathway cluster_Keap1_Nrf2 Cytoplasm Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nucleus Nrf2 (in Nucleus) Nrf2->Nrf2_nucleus Translocates Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Catalpol Catalpol Catalpol->Keap1 Modulates Experimental_Workflow In_Vitro_Screening In Vitro Screening (e.g., PC12, SH-SY5Y cells) Toxicity_Assay Toxicity Assay (e.g., MTT) In_Vitro_Screening->Toxicity_Assay Protective_Assay Protective Assay (e.g., H₂O₂ or MPP+ induced injury) In_Vitro_Screening->Protective_Assay Mechanism_Study Mechanistic Studies (Western Blot, qPCR, Flow Cytometry) Protective_Assay->Mechanism_Study In_Vivo_Model In Vivo Animal Model (e.g., MCAO, MPTP) Mechanism_Study->In_Vivo_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Rotarod) In_Vivo_Model->Behavioral_Tests Histological_Analysis Histological Analysis (e.g., Nissl, TUNEL staining) In_Vivo_Model->Histological_Analysis Biochemical_Analysis Biochemical Analysis (ELISA, Enzyme Activity Assays) In_Vivo_Model->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

References

The Pharmacological Properties of Catalpol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Dihydrocatalpol: This guide focuses on the pharmacological properties of Catalpol , an iridoid glycoside extensively studied for its therapeutic potential. The initial request for information on this compound yielded limited specific data. This compound is a related iridoid glycoside, also found in plants like Rehmannia glutinosa, and may be a metabolite of Catalpol through hydrogenation reactions[1]. However, the vast body of scientific literature detailing signaling pathways, quantitative effects, and experimental protocols centers on Catalpol. Therefore, to provide a comprehensive and data-rich resource, this whitepaper will detail the well-documented pharmacology of Catalpol, which is likely to be of primary interest to researchers in this field.

Catalpol is a primary active component isolated from the root of Rehmannia glutinosa, a plant widely used in traditional medicine[2]. Extensive research has demonstrated its potent neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic properties[2][3][4]. These effects are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as ischemic stroke.

Key Pharmacological Activities

Catalpol's therapeutic potential stems from its multifaceted mechanism of action, primarily involving the mitigation of cellular stress and inflammation.

  • Neuroprotection: Catalpol exhibits robust neuroprotective effects across various experimental models of neurological disorders. It has been shown to protect neurons from oxidative stress-induced damage, reduce neuroinflammation mediated by microglia and astrocytes, inhibit apoptosis (programmed cell death), and promote neurogenesis and neuroplasticity.

  • Anti-Inflammatory Effects: A core component of Catalpol's activity is its ability to suppress inflammatory responses. It achieves this by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β). This is largely accomplished through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

  • Antioxidant Effects: The compound effectively combats oxidative stress by enhancing the endogenous antioxidant defense system. It has been shown to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). This is mediated, in part, by the activation of the Nrf2/HO-1 signaling pathway.

  • Anti-Apoptotic Effects: Catalpol can prevent or reduce apoptosis in various cell types, particularly neurons subjected to harmful stimuli. It modulates the expression of key proteins in the apoptotic cascade, such as decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibiting the activation of caspases.

Core Signaling Pathways Modulated by Catalpol

Catalpol exerts its pharmacological effects by intervening in several critical intracellular signaling cascades. The following diagrams illustrate its mechanism of action in three key pathways.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_catalpol Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Catalpol Catalpol Catalpol->IKK Inhibits Activation IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammation Induces Transcription

Caption: Catalpol inhibits the NF-κB inflammatory signaling pathway.

Nrf2_Pathway cluster_stimulus Cellular Stress cluster_catalpol Activation cluster_pathway Nrf2 Antioxidant Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Catalpol Catalpol Nrf2 Nrf2 Catalpol->Nrf2 Promotes Dissociation Keap1->Nrf2 Sequesters for Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociates and Translocates Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidants Antioxidant Genes (HO-1, SOD, GSH) ARE->Antioxidants Induces Transcription

Caption: Catalpol activates the Nrf2/HO-1 antioxidant response pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_catalpol Modulation cluster_pathway p53-Mediated Apoptotic Pathway Stimulus Oxidative Stress (e.g., H₂O₂) p53 p53 Stimulus->p53 Activates Catalpol Catalpol Catalpol->p53 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Catalpol->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Catalpol->Bax Downregulates p53->Bcl2 Downregulates p53->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Disrupts Membrane Caspase3 Caspase-3 Mitochondrion->Caspase3 Releases Cytochrome c to Activate Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Catalpol inhibits the p53-mediated mitochondrial apoptosis pathway.

Quantitative Pharmacological Data

The following tables summarize the quantitative effects of Catalpol observed in various experimental models.

Table 1: Effects of Catalpol on Markers of Neuroinflammation

Model System Treatment Target Measured Result Reference
LPS-stimulated BV2 Microglia Catalpol (5 µM) Nitric Oxide (NO) Production Significant decrease vs. LPS control
LPS-stimulated BV2 Microglia Catalpol (25 µM) TNF-α Production Significant decrease to ~10359 pg/ml
LPS-stimulated BV2 Microglia Catalpol (25 µM) IL-6 Production Significant decrease to ~14.17 pg/ml

| MPTP-induced Parkinson's Mouse Model | Catalpol (5 mg/kg) | Tyrosine Hydroxylase (TH) Expression | Significantly increased, indicating DA neuron protection | |

Table 2: Effects of Catalpol on Markers of Oxidative Stress

Model System Treatment Target Measured Result Reference
H₂O₂-stimulated Primary Cortical Neurons Catalpol (various doses) Intracellular ROS Levels Significantly decreased vs. H₂O₂ control
H₂O₂-stimulated Primary Cortical Neurons Catalpol (various doses) Malondialdehyde (MDA) Level Significantly decreased vs. H₂O₂ control
H₂O₂-stimulated Primary Cortical Neurons Catalpol (various doses) Superoxide Dismutase (SOD) Activity Significantly increased vs. H₂O₂ control
H₂O₂-stimulated Primary Cortical Neurons Catalpol (various doses) Glutathione (GSH) Level Significantly increased vs. H₂O₂ control

| D-galactose-damaged Mice | Catalpol | SOD and GSH-Px Activity in Cortex | Significantly increased | |

Table 3: Anti-apoptotic Effects of Catalpol

Model System Treatment Target Measured Result Reference
H₂O₂-stimulated Primary Cortical Neurons Catalpol Bcl-2 Protein Expression Increased (Anti-apoptotic)
H₂O₂-stimulated Primary Cortical Neurons Catalpol Bax Protein Expression Decreased (Pro-apoptotic)
H₂O₂-stimulated Primary Cortical Neurons Catalpol Cleaved-Caspase 3 Expression Decreased
H₂O₂-stimulated Primary Cortical Neurons Catalpol Apoptosis Rate Significantly reversed

| H₂O₂-stimulated Primary Cortical Neurons | Catalpol | Mitochondrial Membrane Potential (MMP) | Restored | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing Catalpol's pharmacological properties.

Protocol 1: In Vitro Anti-Neuroinflammatory Assay using LPS-stimulated BV2 Microglia
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis). After reaching 80% confluency, they are pre-treated with various concentrations of Catalpol (e.g., 1, 5, 25 µM) for 2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group (no LPS, no Catalpol) and an LPS-only group are included.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at 540 nm.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) to determine the mechanism of action.

Protocol 2: In Vitro Antioxidant and Anti-apoptotic Assay using H₂O₂-induced Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 16-18 Sprague-Dawley rat brains. Cells are plated on poly-L-lysine-coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

  • Treatment: After 5-7 days in culture, neurons are pre-treated with Catalpol (e.g., 1, 5, 25 µM) for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress: Neurons are then exposed to hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours to induce oxidative damage and apoptosis.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Apoptosis Assessment: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Annexin V stains early apoptotic cells, while PI stains late apoptotic or necrotic cells.

  • Oxidative Stress Markers: Intracellular ROS levels are measured using the fluorescent probe DCFH-DA. Levels of MDA, SOD, and GSH are quantified using commercially available colorimetric assay kits.

  • Western Blot Analysis: Cell lysates are analyzed for the expression of apoptotic regulatory proteins, including Bcl-2, Bax, and cleaved caspase-3.

Protocol 3: In Vivo Neuroprotection Assay using a Rodent Model of Parkinson's Disease (MPTP-induced)
  • Animal Model: Male C57BL/6 mice are used. Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg/day) for 5 consecutive days.

  • Drug Administration: Catalpol (e.g., 5 mg/kg) is administered intraperitoneally daily, starting before or concurrently with MPTP injections and continuing for the duration of the experiment (e.g., 2-3 weeks). A vehicle control group and an MPTP-only group are included.

  • Behavioral Testing: Motor function and exploratory behavior are assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).

  • Immunohistochemistry: At the end of the experiment, mice are euthanized, and brains are collected. Brain sections containing the substantia nigra and striatum are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is counted to assess neuronal loss. Staining for markers of microglia (Iba1) and astrocytes (GFAP) is also performed to evaluate neuroinflammation.

  • Biochemical Analysis: Brain tissue homogenates can be used to measure levels of oxidative stress markers (MDA, SOD) and protein levels of key signaling molecules via Western blot.

Conclusion

Catalpol has emerged as a highly promising natural compound with significant therapeutic potential, particularly for neurological and inflammatory diseases. Its ability to concurrently target multiple pathological processes—including inflammation, oxidative stress, and apoptosis—through the modulation of critical signaling pathways like NF-κB, Nrf2/HO-1, and Bcl-2/Bax, underscores its potential as a multi-target drug candidate. The extensive preclinical data summarized in this guide provides a strong foundation for further research and development, including the progression towards well-designed clinical trials to validate its efficacy and safety in human populations.

References

Dihydrocatalpol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dihydrocatalpol

Initial literature searches indicate a significant lack of specific research on the molecular mechanism of action for this compound. The vast majority of available scientific data focuses on its close structural analog, Catalpol (B1668604) . Due to this scarcity of information directly pertaining to this compound, this technical guide will detail the well-documented mechanisms of action for Catalpol. Given the structural similarity between the two iridoid glucosides, it is plausible that they share analogous biological activities and signaling pathways. However, any extrapolation of these findings to this compound should be approached with caution and confirmed by dedicated experimental studies.

An In-Depth Technical Guide on the Core Mechanism of Action of Catalpol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, is a compound extensively studied for its wide range of pharmacological effects.[1][2] It has demonstrated significant potential in preclinical models for its anti-inflammatory, antioxidant, neuroprotective, and anti-apoptotic properties.[3][4] These biological effects are attributed to its ability to modulate a complex network of intracellular signaling pathways. This guide provides a detailed overview of the core mechanisms of action of Catalpol, summarizing key quantitative data, experimental methodologies, and the signaling cascades involved.

Core Mechanisms of Action and Signaling Pathways

Catalpol's multifaceted therapeutic potential stems from its influence on three primary cellular processes: inflammation, oxidative stress, and apoptosis.

Catalpol exerts potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of pro-inflammatory mediators.[3]

a) Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

Catalpol has been shown to suppress the activation of the NF-κB pathway. It can inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation. This action reduces the expression of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies suggest this mechanism is linked to the modulation of upstream regulators, including Toll-like receptor 4 (TLR4) and MyD88.

b) Activation of AMPK/SIRT1 and AMPK/mTOR Signaling: Catalpol can also modulate inflammation through metabolic-sensing pathways. It has been found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can subsequently activate Sirtuin 1 (SIRT1), which in turn can deacetylate and inhibit NF-κB, reducing the inflammatory response. Furthermore, catalpol-induced AMPK activation can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which also plays a role in suppressing inflammation.

c) PPAR-γ Activation: In intestinal cells, catalpol has been shown to reduce the production of inflammatory mediators by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Signaling Pathway Diagrams

NF_kB_Inhibition_by_Catalpol Figure 1: Catalpol's Inhibition of the NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Inflammation Induces Transcription Catalpol Catalpol Catalpol->MyD88 Inhibits Catalpol->IKK Inhibits

Figure 1: Catalpol's Inhibition of the NF-κB Pathway

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key contributor to cellular damage in numerous diseases. Catalpol mitigates oxidative stress primarily through the activation of the Nrf2 signaling pathway.

a) Activation of the Nrf2/ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like catalpol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).

Studies have shown that catalpol treatment increases the levels of Nrf2 and HO-1 in cells subjected to oxidative stress, thereby reducing intracellular ROS levels and protecting cells from damage.

Nrf2_Activation_by_Catalpol Figure 2: Catalpol's Activation of the Nrf2 Antioxidant Pathway OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Targets Nrf2 for Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Binding Nucleus->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, SOD, GSH-Px) ARE->AntioxidantGenes Induces Transcription Catalpol Catalpol Catalpol->Keap1_Nrf2 Promotes Release PI3K_Akt_Activation_by_Catalpol Figure 3: Catalpol's Pro-Survival PI3K/Akt Pathway Activation Catalpol Catalpol Receptor Growth Factor Receptor Catalpol->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Caspase Caspase Cascade Akt->Caspase Inhibits ProteinSynth Protein Synthesis Cell Growth mTOR->ProteinSynth Promotes Survival Cell Survival (Anti-apoptosis)

References

In Vitro Studies of Dihydrocatalpol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the in vitro bioactivities of catalpol (B1668604). However, dedicated in vitro studies on its hydrogenated derivative, Dihydrocatalpol, are notably scarce. This guide summarizes the significant in vitro findings for catalpol, which, as a structurally similar iridoid glycoside, may suggest potential therapeutic avenues for this compound. The presented data and pathways are based on catalpol studies and should be interpreted with the understanding that further research is imperative to specifically validate these effects for this compound.

Neuroprotective Effects

Catalpol has demonstrated significant neuroprotective properties in various in vitro models, primarily through its anti-apoptotic, anti-inflammatory, and antioxidant mechanisms. A common model for these studies involves the use of rat pheochromocytoma (PC12) cells, which, upon differentiation, exhibit neuron-like characteristics.[1]

Anti-Apoptotic Activity

Catalpol has been shown to protect neuronal cells from apoptosis induced by various stressors, including lipopolysaccharide (LPS) and hydrogen peroxide (H₂O₂).[2][3] The anti-apoptotic effects are mediated through the regulation of key signaling molecules.

Experimental Protocol: MTT Assay for Cell Viability

A frequently used method to assess the protective effects of catalpol on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: PC12 cells are cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to induce differentiation into a neuronal phenotype.[1]

  • Treatment: Differentiated PC12 cells are pre-treated with varying concentrations of catalpol for a specified duration (e.g., 12 or 24 hours).

  • Induction of Apoptosis: Apoptosis is induced by exposing the cells to a neurotoxic agent, such as LPS (e.g., 80 ng/mL) or H₂O₂.[2]

  • MTT Incubation: Following the induction of apoptosis, the culture medium is replaced with a medium containing MTT. The cells are then incubated to allow for the metabolic conversion of MTT by viable cells into a colored formazan (B1609692) product.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). Cell viability is expressed as a percentage relative to the control group.[2]

Quantitative Data: Effect of Catalpol on PC12 Cell Viability

Inducing AgentCatalpol ConcentrationIncubation TimeCell Viability (%)Reference
-10 nM - 100 µM12h or 24hIncreased proliferation, max effect at 10 µM[2]
LPS (80 ng/mL)10 µM12h pre-treatmentSignificantly increased[2]
H₂O₂Not specifiedNot specifiedIncreased[3]
Signaling Pathways in Neuroprotection

Several signaling pathways have been identified to be modulated by catalpol in its neuroprotective role.

In LPS-induced neurotoxicity in PC12 cells, catalpol has been found to inhibit apoptosis by blocking the CaMKII-dependent ASK-1/JNK/p38 signaling cascade.[2] This is achieved by attenuating the increase in intracellular calcium concentration and down-regulating the phosphorylation of CaMKII.[2]

G LPS LPS Ca_increase ↑ [Ca²⁺]i LPS->Ca_increase CaMKII_p p-CaMKII Ca_increase->CaMKII_p ASK1 ASK-1 CaMKII_p->ASK1 JNK_p38 JNK/p38 ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Catalpol Catalpol Catalpol->Ca_increase Catalpol->CaMKII_p

CaMKII-Dependent Apoptotic Pathway Inhibition by Catalpol.

Catalpol has been shown to exert neuroprotective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[4] This pathway is a key regulator of the cellular antioxidant response.

Experimental Protocol: Western Blot for Protein Expression

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Catalpol Catalpol Catalpol->Keap1_Nrf2 promotes dissociation

Catalpol Activation of the Nrf2/HO-1 Antioxidant Pathway.

Anti-inflammatory Effects

Catalpol has demonstrated potent anti-inflammatory effects in various in vitro models.[5] A key mechanism is the inhibition of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system.

Quantitative Data: Inhibition of Pro-inflammatory Mediators by Catalpol in LPS-treated BV2 Microglial Cells

MediatorEffect of CatalpolReference
Nitric Oxide (NO)Markedly downregulated[6]
Interleukin-6 (IL-6)Markedly downregulated[6]
Tumor Necrosis Factor-alpha (TNF-α)Markedly downregulated[6]
NF-κB Signaling Pathway

A central mechanism for the anti-inflammatory action of catalpol is the inhibition of the NF-κB signaling pathway.[4][7] In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Catalpol can suppress this activation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Nuclear Translocation) IkB_NFkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Catalpol Catalpol Catalpol->IKK

Inhibition of the NF-κB Inflammatory Pathway by Catalpol.

Antioxidant Properties

Beyond the activation of the Nrf2 pathway, catalpol exhibits direct and indirect antioxidant activities by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[4][8]

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture and Treatment: Cells are cultured and treated with catalpol and an oxidative stressor (e.g., H₂O₂).

  • Fluorescent Probe Incubation: Cells are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: The intracellular fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

Quantitative Data: Antioxidant Effects of Catalpol in H₂O₂-stimulated Primary Cortical Neurons

ParameterEffect of CatalpolReference
Intracellular ROSSignificantly decreased[4][6]
Malondialdehyde (MDA)Significantly decreased[4][6]
Superoxide Dismutase (SOD) ActivityIncreased[4][6]
Glutathione (GSH) LevelIncreased[4][6]

Conclusion and Future Directions

The in vitro evidence for catalpol strongly suggests a multifaceted therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Its ability to modulate key signaling pathways such as CaMKII, Nrf2/HO-1, and NF-κB, coupled with its potent anti-apoptotic and antioxidant effects, makes it a compelling candidate for further investigation.

However, it is crucial to reiterate the significant gap in the literature concerning this compound. While the structural similarity to catalpol provides a strong rationale for its investigation, dedicated in vitro studies are essential to:

  • Confirm if this compound shares the same mechanisms of action as catalpol.

  • Determine the relative potency of this compound compared to catalpol.

  • Elucidate any unique pharmacological properties of this compound.

Future research should focus on performing the described in vitro assays specifically with this compound to build a comprehensive profile of its bioactivities. Such studies will be foundational for any subsequent preclinical and clinical development.

References

Unveiling Dihydrocatalpol: A Journey from Discovery to Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the discovery and isolation of bioactive compounds is fundamental. Dihydrocatalpol, an iridoid glycoside, represents a molecule of interest with a history rooted in the exploration of natural products. This technical guide provides an in-depth account of its discovery and the evolution of its isolation methodologies.

Discovery: A Derivative Uncovered from Catalpa Species

The discovery of this compound is intrinsically linked to the extensive phytochemical investigations of the Catalpa genus (Bignoniaceae), a known source of various iridoid glycosides. While an exact date for the initial discovery of this compound is not prominently documented in readily available literature, its existence was likely first inferred as a dihydrogenated derivative of the more abundant and well-studied iridoid, catalpol (B1668604).

Early research on the chemical constituents of Catalpa speciosa and other related species in the mid to late 20th century focused on the isolation and structural elucidation of major iridoids like catalpol and catalposide. It is probable that during these comprehensive analyses, the presence of minor, structurally related compounds, including this compound, was detected. The name itself, "dihydro"-catalpol, suggests its structural relationship to catalpol, indicating it was likely identified through the chemical analysis of catalpol-containing plant extracts or as a product of chemical modifications of catalpol.

Isolation Methodologies: From Classical Chromatography to Modern Techniques

The isolation of this compound has evolved with the advancement of separation and analytical technologies. Initial isolation efforts would have relied on classical chromatographic techniques, which have been refined over time for greater efficiency and purity.

Initial Isolation Approaches

The pioneering methods for isolating iridoid glycosides from plant matrices involved a series of extraction and chromatographic steps. While specific protocols for the very first isolation of this compound are not explicitly detailed in singular reports, a general workflow can be reconstructed based on common practices of the era for separating polar glycosidic compounds.

Experimental Protocol: General Classical Isolation Workflow

  • Extraction:

    • Dried and powdered plant material (e.g., leaves or bark of Catalpa speciosa) is exhaustively extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

    • The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar interfering compounds. The iridoid glycosides, being highly polar, remain in the aqueous phase.

  • Column Chromatography:

    • The aqueous fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or polyamide.

    • Elution is performed with a gradient of solvents, typically starting with a mixture of chloroform and methanol and gradually increasing the proportion of methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol:water in varying ratios) and visualized by spraying with a reagent such as a vanillin-sulfuric acid solution followed by heating.

  • Preparative Chromatography:

    • Fractions containing the compound of interest are pooled and further purified using preparative column chromatography or, in later years, preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Modern Isolation Techniques

Contemporary isolation of this compound and other iridoid glycosides employs more advanced and efficient chromatographic methods, offering higher resolution and purity.

Experimental Protocol: Modern Isolation Workflow

  • Extraction: Similar to the classical method, extraction is typically performed with methanol or ethanol, often aided by techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

  • Solid-Phase Extraction (SPE): The crude extract is often pre-purified using SPE cartridges (e.g., C18) to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical HPLC: The extract is first analyzed by analytical HPLC to determine the retention time of this compound and to optimize the separation conditions. A common stationary phase is a C18 column, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

    • Preparative HPLC: The optimized conditions are then scaled up to a preparative HPLC system for the isolation of larger quantities of the pure compound.

  • Structure Elucidation: The purity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and electronic transitions within the molecule.

Quantitative Data

Quantitative data from the initial discovery and isolation of this compound is scarce in historical literature. However, modern isolation protocols allow for the determination of key quantitative parameters.

ParameterTypical Value/Method
Yield Highly variable depending on the plant source, extraction method, and purification procedure.
Purity >95% (as determined by HPLC and NMR)
¹H NMR Data Characteristic signals for the iridoid core and the glucose moiety.
¹³C NMR Data Resonances corresponding to all carbon atoms in the molecule.
HRMS Provides the exact mass, confirming the molecular formula C₁₅H₂₄O₁₀.

Visualizing the Isolation Workflow

The logical flow of isolating this compound can be represented in a structured diagram.

Isolation_Workflow Start Plant Material (e.g., Catalpa speciosa) Extraction Extraction (Methanol/Ethanol) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel/Polyamide) Partitioning->ColumnChromatography Fractions Collection and Monitoring of Fractions (TLC) ColumnChromatography->Fractions Purification Further Purification (Preparative HPLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Structural Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation

Caption: Generalized workflow for the isolation of this compound.

Conclusion

The journey of this compound from its likely discovery as a minor constituent in Catalpa species to its isolation and characterization showcases the progression of natural product chemistry. While the initial discovery may not be pinpointed to a single "eureka" moment, the cumulative efforts of phytochemists in dissecting the chemical complexities of medicinal plants have brought this and many other bioactive molecules to light. The detailed experimental protocols and advanced analytical techniques now available provide a robust framework for the continued exploration and utilization of this compound in scientific research and drug development.

Dihydrocatalpol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocatalpol, an iridoid glycoside primarily derived from the root of Rehmannia glutinosa, has emerged as a promising natural compound with a wide spectrum of therapeutic applications. Extensive preclinical research highlights its potent anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental studies, detailed methodologies of those studies, and visualizations of the core signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Rehmannia glutinosa, a perennial herb native to China, has a long history of use in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has identified several active constituents, with iridoid glycosides such as catalpol (B1668604) and its derivative, this compound, being among the most significant. These compounds are credited with many of the plant's observed pharmacological effects. This guide focuses specifically on the therapeutic potential of this compound, summarizing the key preclinical evidence that underscores its promise in several key disease areas.

Therapeutic Applications and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple, interconnected signaling pathways. Its primary areas of investigation include neurodegenerative diseases, diabetes and its complications, and inflammatory conditions.

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including ischemic stroke and Alzheimer's disease. Its mechanisms in this context are primarily attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to inhibit apoptosis.

A meta-analysis of 25 preclinical studies involving 805 animals demonstrated that catalpol, a closely related compound, significantly improved neurological function scores and reduced infarct size in animal models of acute ischemic stroke[1][2]. The neuroprotective effects are mediated, in part, by reducing oxidative stress, inhibiting apoptosis, and suppressing inflammatory reactions[1][2]. In vitro studies have shown that catalpol can protect PC12 cells from hydrogen peroxide-induced apoptosis and gerbils from oxidative damage[3].

Anti-Diabetic Effects

Numerous studies have highlighted the anti-diabetic potential of this compound, focusing on its ability to lower blood glucose, improve insulin (B600854) sensitivity, and mitigate diabetic complications such as nephropathy.

In high-fat diet/streptozotocin (B1681764) (HFD/STZ)-induced diabetic mice, oral administration of catalpol led to a dose-dependent reduction in fasting blood glucose levels and improved glucose disposal. It also significantly reduced serum total cholesterol and triglyceride levels. The underlying mechanisms for these effects involve the enhancement of mitochondrial biogenesis in skeletal muscle and the activation of key metabolic signaling pathways. Furthermore, catalpol has been shown to have beneficial effects against diabetic nephropathy by reducing extracellular matrix accumulation through the restraint of TGF-β1, CTGF, and Ang II expression.

Anti-Inflammatory and Antioxidant Activities

At the core of this compound's therapeutic potential are its robust anti-inflammatory and antioxidant activities. These effects are not only central to its neuroprotective and anti-diabetic properties but also suggest broader applications in a range of inflammatory diseases.

In vitro studies have shown that catalpol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in oxygen-glucose-deprived PC12 cells. This anti-inflammatory action is often linked to the inhibition of the NF-κB signaling pathway. Its antioxidant effects are demonstrated by its ability to increase the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reduce the levels of reactive oxygen species (ROS).

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the therapeutic effects of this compound (or catalpol).

Table 1: Effects of Catalpol on Diabetic Animal Models

ParameterAnimal ModelTreatment GroupDoseDurationResultReference
Fasting Blood GlucoseHFD/STZ-induced diabetic miceCatalpol200 mg/kg4 weeksSignificant dose-dependent reduction
Serum Total CholesterolHFD/STZ-induced diabetic miceCatalpol200 mg/kg4 weeksSubstantial reduction
Serum TriglyceridesHFD/STZ-induced diabetic miceCatalpol200 mg/kg4 weeksSubstantial reduction
24h Urinary Protein ExcretionSTZ-induced diabetic ratsCatalpol30, 60, 120 mg/kg10 weeksSignificant reduction
Serum CreatinineSTZ-induced diabetic ratsCatalpol30, 60, 120 mg/kg10 weeksSignificant reduction
Blood Urea (B33335) NitrogenSTZ-induced diabetic ratsCatalpol30, 60, 120 mg/kg10 weeksSignificant reduction
Fasting Blood GlucoseSTZ-induced diabetic ratsCatalpol (low dose)25 mg/kg/day4 weeksSignificant decrease
LDL ConcentrationSTZ-induced diabetic ratsCatalpol (low dose)25 mg/kg/day4 weeksSignificant decrease
Plasma Glucose Lowering ActivitySTZ-fat-diabetic ratsCatalpol10 mg/kg2 weeks21.7 ± 1.3% reduction
Plasma Glucose Lowering ActivitySTZ-fat-diabetic ratsCatalpol50 mg/kg2 weeks65.8 ± 3.07% reduction

Table 2: Effects of Catalpol on Neuroprotection Models

ParameterModelTreatment GroupDoseDurationResultReference
Neurological Deficit ScoreMultiple Cerebral Infarction (rats)Catalpol60 mg/kg3 daysSignificant decrease
Neurological Deficit ScoreMultiple Cerebral Infarction (rats)Catalpol120 mg/kg7 daysSignificant decrease
Cell SurvivalOGD in PC12 cellsCatalpol0.1, 1, 2 mM24 hoursDose-dependent increase
LDH LevelOGD in PC12 cellsCatalpol0.1, 1, 2 mM24 hoursDose-dependent decrease
ROS LevelOGD in PC12 cellsCatalpol0.1, 1, 2 mM24 hoursDose-dependent decrease
SOD ActivityOGD in PC12 cellsCatalpol0.1, 1, 2 mM24 hoursDose-dependent increase
Infarct VolumeMCAO in ratsCatalpolNot specifiedNot specifiedSignificant decrease
Apoptotic CellsMCAO in ratsCatalpol (intranasal)Not specifiedNot specifiedMarked decrease

Key Signaling Pathways

This compound's diverse pharmacological effects are underpinned by its ability to modulate several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action in different therapeutic contexts.

Anti-Diabetic Signaling Pathways

G This compound This compound AMPK AMPK This compound->AMPK activates Insulin_Signaling Insulin_Signaling This compound->Insulin_Signaling enhances SIRT1 SIRT1 AMPK->SIRT1 activates NFkB NFkB AMPK->NFkB inhibits PGC1a PGC1a SIRT1->PGC1a activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Glucose_Uptake Glucose_Uptake Mitochondrial_Biogenesis->Glucose_Uptake improves PI3K PI3K Insulin_Signaling->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4_translocation Akt->GLUT4_translocation promotes GLUT4_translocation->Glucose_Uptake Inflammation Inflammation NFkB->Inflammation promotes

Neuroprotective Signaling Pathways

G This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress inhibits Nrf2 Nrf2 This compound->Nrf2 activates NFkB NFkB This compound->NFkB inhibits Bcl2 Bcl2 This compound->Bcl2 upregulates Bax Bax This compound->Bax downregulates HO1 HO1 Nrf2->HO1 upregulates Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Inflammation Inflammation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines promotes Pro_inflammatory_Cytokines->Inflammation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase3 Bax->Caspase3 activates Caspase3->Apoptosis induces

Experimental Methodologies

This section details the protocols for key experiments cited in the preclinical evaluation of this compound.

In Vivo Models
  • Animal Model: Male Sprague-Dawley rats.

  • Diet: Rats are initially fed a high-fat diet (HFD) for 4 weeks to induce insulin resistance. A control group is fed a normal pallet diet (NPD).

  • Induction of Diabetes: Following the HFD period, rats are intraperitoneally injected with a low dose of streptozotocin (STZ) (e.g., 35 mg/kg) to induce hyperglycemia. A blood glucose level of ≥ 16.7 mmol/L is typically considered indicative of successful diabetes induction.

  • Treatment: Diabetic rats are randomly assigned to treatment groups and receive daily oral administration of this compound at various doses (e.g., 30, 60, 120 mg/kg) or a positive control (e.g., metformin (B114582) 200 mg/kg) for a specified duration (e.g., 10 weeks).

  • Outcome Measures: Key parameters measured include random blood glucose, 24-hour urinary protein excretion, serum creatinine, blood urea nitrogen, and kidney weight index. Histopathological changes in the kidneys are assessed using staining methods like Periodic acid-Schiff (PAS).

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Anesthesia is induced, and a midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is left in place for a specific duration (e.g., 2 hours) for transient ischemia, followed by reperfusion, or permanently for permanent ischemia.

  • Treatment: this compound can be administered at various doses and routes (e.g., intraperitoneally, intranasally) before or after the MCAO procedure.

  • Outcome Measures: Neurological deficit scores are assessed using a standardized scale (e.g., Zea Longa score). Infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections. Molecular markers of apoptosis, inflammation, and oxidative stress are quantified using techniques like Western blotting and immunohistochemistry.

In Vitro Models
  • Cell Line: PC12 cells or primary neuronal cultures.

  • Procedure: Cells are cultured under standard conditions. To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 12 hours). Reperfusion is simulated by returning the cells to a normal glucose-containing medium and normoxic conditions.

  • Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 2 mM) before, during, or after the OGD period.

  • Outcome Measures: Cell viability is assessed using assays like MTT. Cell death and apoptosis are quantified by measuring lactate (B86563) dehydrogenase (LDH) release and caspase-3 activity. Levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured to evaluate oxidative stress. Inflammatory markers such as TNF-α and IL-1β are quantified using ELISA.

Analytical Methods
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water.

  • Detection: The UV detector is set to a wavelength of 210 nm.

  • Sample Preparation: For plasma samples, a protein precipitation step followed by centrifugation and filtration is necessary before injection into the HPLC system.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound reference standard.

  • Sample Preparation: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., NF-κB, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for a range of conditions, particularly neurodegenerative diseases and diabetes. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further development.

Future research should focus on several key areas. Firstly, well-designed clinical trials are necessary to translate the promising preclinical findings into human efficacy and safety data. Secondly, further elucidation of the specific molecular targets of this compound will provide a more complete understanding of its mechanism of action. Thirdly, pharmacokinetic and bioavailability studies in humans are crucial to optimize dosing and delivery strategies. Finally, the development of synthetic derivatives of this compound may lead to compounds with improved potency and pharmacokinetic profiles.

References

Dihydrocatalpol: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside found in several medicinal plants, most notably Rehmannia glutinosa, has been a component of Traditional Chinese Medicine (TCM) for centuries.[1][2] Rehmannia glutinosa, known as "Di Huang," is a cornerstone herb used to treat a variety of conditions related to inflammation, aging, and metabolic disorders.[1][2][3] While its close structural analog, catalpol (B1668604), has been extensively studied, this compound is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, summarizing its role in traditional medicine, its known biological activities, and the molecular pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and quantitative data where available, to facilitate further investigation into this promising natural product.

Traditional Medicine Context

In the framework of Traditional Chinese Medicine, Rehmannia glutinosa is used in two primary forms: fresh ("Sheng Di Huang") and cured ("Shu Di Huang"). The fresh form is traditionally used for its properties of "clearing heat and cooling blood," which in modern terms can be interpreted as having anti-inflammatory and antipyretic effects. The cured form is used to "nourish yin and tonify blood," suggesting its role in treating chronic and degenerative conditions. This compound, along with catalpol and other iridoid glycosides, is a key chemical constituent responsible for the therapeutic effects of Rehmannia glutinosa. Its traditional applications have laid the groundwork for modern scientific investigation into its specific pharmacological activities.

Biological Activities and Mechanisms of Action

Scientific studies have begun to elucidate the specific biological activities of this compound and its more studied counterpart, catalpol. The primary areas of investigation include neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Iridoid glycosides from Rehmannia glutinosa, including this compound, have demonstrated significant neuroprotective properties. Studies on PC12 cells, a model for neuronal cells, have shown that these compounds can protect against corticosterone-induced neuronal injury. The proposed mechanisms for these neuroprotective effects include the regulation of amino acid neurotransmitters, modulation of energy metabolism, and balancing of oxidative stress. While much of the specific mechanistic work has focused on catalpol, the structural similarity and co-occurrence of this compound suggest it may contribute to these effects. The neuroprotective actions are thought to involve the activation of pathways such as the CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.

Anti-inflammatory Effects

The anti-inflammatory properties of catalpol, and likely this compound, are a significant area of research. These effects have been observed in a variety of disease models, including those for atherosclerosis, renal disease, and neuroinflammatory conditions. The anti-inflammatory mechanisms are multifaceted and involve the modulation of several key signaling pathways.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Catalpol has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the suppression of upstream signaling molecules such as Toll-like receptor 4 (TLR4) and MyD88, as well as by preventing the degradation of the inhibitory protein IκBα. By inhibiting NF-κB, the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is reduced.

  • AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status and plays a role in regulating inflammation. Catalpol has been shown to activate AMPK. Activation of AMPK can lead to the inhibition of inflammatory pathways. For instance, AMPK can activate SIRT1, which in turn can negatively regulate the NF-κB pathway. Furthermore, the activation of AMPK has been linked to the amelioration of cisplatin-induced nephrotoxicity, suggesting a protective role in the kidneys.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Catalpol has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and protecting cells from oxidative stress. This antioxidant effect contributes to its overall anti-inflammatory and neuroprotective properties.

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, data for the closely related and co-occurring compound, catalpol, can provide valuable insights for researchers. The following tables summarize some of the quantitative findings for catalpol.

Table 1: In Vitro Anti-Inflammatory Activity of Catalpol

Cell LineStimulantMeasured ParameterConcentration of CatalpolResultReference
IEC-6LPSTNF-α releaseDose-dependentSignificant reduction
IEC-6LPSIL-1β releaseDose-dependentSignificant reduction
IEC-6LPSIL-6 releaseDose-dependentSignificant reduction
PodocytesHigh GlucoseNF-κB nuclear translocationNot specifiedSignificant inhibition
THP-1Advanced glycation end-productsInflammatory responsesNot specifiedSuppression

Table 2: In Vivo Effects of Catalpol

Animal ModelConditionDosage and DurationKey FindingsReference
STZ-induced diabetic ratsDiabetes50 or 100 mg/kg, p.o. for 4 weeks59% and 72% reduction in blood glucose, respectively
STZ-induced diabetic miceDiabetes10 mg/kg, i.p. for 14 daysNo significant reduction in blood glucose
Diabetic nephropathy miceDiabetic nephropathyNot specifiedAttenuated kidney damage, increased AMPK and SIRT1 levels

Disclaimer: The quantitative data presented above is for catalpol, a structurally similar iridoid glycoside. Further research is required to determine the specific quantitative effects of this compound.

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and analysis of iridoid glycosides like this compound from Rehmannia glutinosa. These protocols are based on methodologies reported in the literature for catalpol and can be adapted for this compound.

Extraction and Isolation
  • Initial Extraction:

    • Fresh or dried roots of Rehmannia glutinosa are pulverized.

    • The powdered material is subjected to reflux extraction with an ethanol-water mixture (e.g., 75-95% ethanol). This step is typically repeated multiple times to ensure exhaustive extraction.

    • The ethanol (B145695) extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is redissolved in water.

    • The aqueous solution is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction.

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to further purification using chromatographic techniques.

    • Macroporous Adsorption Resin Chromatography: The extract is passed through a macroporous resin column (e.g., H103) to remove sugars and other highly polar impurities.

    • Silica (B1680970) Gel Column Chromatography: Further separation is achieved using a silica gel column with a suitable solvent system.

    • High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for the preparative separation of polar compounds like iridoid glycosides. A two-phase solvent system is selected based on the polarity of the target compound.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the qualitative and quantitative analysis of this compound.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric acid for better peak shape) is commonly employed.

    • Detection: UV detection at around 210 nm is suitable for iridoid glycosides.

    • Quantification: Quantification is performed by comparing the peak area of the sample to that of a standard curve prepared with a purified this compound standard.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by catalpol, which are likely relevant for this compound as well.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation NFkB_active NF-κB (Active) Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_active->Gene_expression This compound This compound (Catalpol) This compound->TLR4 Inhibition This compound->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway and Inhibition by this compound/Catalpol.

AMPK_Signaling_Pathway This compound This compound (Catalpol) AMPK AMPK This compound->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation Mitochondrial_function Mitochondrial Function AMPK->Mitochondrial_function Improvement NFkB_pathway NF-κB Pathway SIRT1->NFkB_pathway Inhibition Inflammation Inflammation NFkB_pathway->Inflammation ATP_production ATP Production Mitochondrial_function->ATP_production

Caption: AMPK Signaling Pathway Activation by this compound/Catalpol.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus Oxidative_stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Oxidative_stress->Nrf2_Keap1 Dissociation This compound This compound (Catalpol) This compound->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Proteasome Proteasome Degradation Nrf2_Keap1->Proteasome Nrf2 Degradation Nrf2_active Nrf2 (Active) ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Gene_expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_expression

Caption: Nrf2 Signaling Pathway and Activation by this compound/Catalpol.

Conclusion and Future Directions

This compound is a promising bioactive compound with a rich history of use in traditional medicine. Modern scientific research, largely through the study of its analog catalpol, has begun to uncover the molecular mechanisms underlying its therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. The modulation of key signaling pathways such as NF-κB, AMPK, and Nrf2 appears to be central to its effects.

However, there is a clear need for further research focused specifically on this compound. Future studies should aim to:

  • Isolate and purify this compound in sufficient quantities for comprehensive biological testing.

  • Determine the specific IC50 values and dose-response curves for this compound in various in vitro and in vivo models of inflammation and neurodegeneration.

  • Conduct comparative studies between this compound and catalpol to understand the influence of their structural differences on their biological activity.

  • Elucidate the specific molecular targets of this compound within the identified signaling pathways.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a modern therapeutic agent for a range of debilitating diseases.

References

An In-depth Technical Guide to Iridoid Glycosides from Plantago Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iridoid glycosides derived from Plantago species, with a focus on their quantification, isolation, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Plantago, commonly known as plantain, encompasses a variety of species that have been utilized in traditional medicine for centuries to treat a range of ailments, including wounds, infections, and inflammatory conditions.[1][2][3] The therapeutic properties of these plants are largely attributed to their rich phytochemical composition, which includes polysaccharides, flavonoids, phenolic acid derivatives, and notably, iridoid glycosides.[1][2]

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane-fused pyran ring system. In Plantago species, the most prominent iridoid glycosides are aucubin (B1666126) and catalpol (B1668604). These compounds serve as defensive agents for the plant and have demonstrated a wide array of pharmacological activities in preclinical studies, including anti-inflammatory, antioxidant, anticancer, antimicrobial, hepatoprotective, and neuroprotective effects. Aucubin is a precursor to catalpol in the biosynthetic pathway. The concentrations of these iridoid glycosides can vary significantly depending on the Plantago species, plant age, tissue type, and environmental conditions.

This guide summarizes the quantitative data of aucubin and catalpol in various Plantago species, provides detailed experimental protocols for their extraction and analysis, and illustrates a key signaling pathway associated with their anti-inflammatory action.

Quantitative Data of Iridoid Glycosides in Plantago Species

The concentrations of aucubin and catalpol, the primary iridoid glycosides in Plantago species, are crucial for standardization and for understanding their pharmacological effects. The following table summarizes the quantitative data reported in various studies. It is important to note that these values can be influenced by genetic and environmental factors.

Plantago SpeciesPlant PartAucubin Content (% dry weight)Catalpol Content (% dry weight)Reference
P. lanceolataLeaves0.5 - 5.00.2 - 3.6
P. lanceolataLeaves--
P. lanceolataLeaves1.6 - 2.70.7 - 2.0
P. lanceolataShootsHigher than rootsLower than aucubin
P. lanceolataRootsLower than shoots-
P. major-Contains aucubinMay contain small amounts
P. altissimaLeavesUp to 0.27Up to 1.81
P. argenteaLeavesUp to 0.27Up to 1.81
P. lagopusLeavesUp to 0.27Up to 1.81
Seven Plantago speciesLeavesUp to 0.27Up to 1.81

Note: The ranges in concentrations reflect the variability due to factors such as genotype, plant age, and growing conditions (field vs. greenhouse).

Experimental Protocols

The accurate extraction, isolation, and quantification of iridoid glycosides are essential for research and development. The following sections detail the common methodologies employed.

Several methods have been utilized for the extraction of aucubin and catalpol from Plantago species. Hot water-based methods are generally efficient.

  • Hot Water Extraction (HWE):

    • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves) and grind it into a fine powder.

    • Extraction: Suspend the powdered plant material in distilled water (e.g., 1:10 w/v). Heat the suspension at a controlled temperature (e.g., 80-100°C) for a specified duration (e.g., 1-2 hours) with continuous stirring.

    • Filtration: After extraction, filter the mixture through cheesecloth or filter paper to remove solid plant debris.

    • Centrifugation: Centrifuge the filtrate to remove any remaining fine particles.

    • Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

    • Lyophilization: For long-term storage and accurate quantification, lyophilize the concentrated extract to obtain a dry powder.

  • Pressurized Hot Water Extraction (PHWE): This method is a more efficient alternative to conventional HWE.

    • Sample Preparation: As described for HWE.

    • Extraction: Pack the powdered plant material into an extraction cell. Use a specialized PHWE system to extract the sample with water at elevated temperatures (e.g., 100-200°C) and pressures (to maintain water in its liquid state).

    • Collection: Collect the extract after it passes through a cooling coil.

    • Post-extraction Processing: As described for HWE (concentration and lyophilization).

For obtaining pure aucubin and catalpol, chromatographic techniques are employed.

  • Thin-Layer Chromatography (TLC): TLC is often used for the initial separation and qualitative analysis of iridoid glycosides.

    • Stationary Phase: Silica (B1680970) gel plates.

    • Mobile Phase: A solvent system such as chloroform-methanol-water in appropriate ratios.

    • Sample Application: Apply the concentrated extract onto the TLC plate.

    • Development: Develop the plate in a chromatography chamber saturated with the mobile phase.

    • Visualization: Visualize the separated spots under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Flash Chromatography: This technique can be used for the preparative separation of aucubin and catalpol.

    • Stationary Phase: Silica gel.

    • Elution: Use a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to elute the compounds from the column.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired iridoid glycosides.

Several analytical techniques are available for the precise quantification of aucubin and catalpol.

  • High-Performance Liquid Chromatography (HPLC): HPLC is one of the most common and reliable methods for quantifying iridoid glycosides.

    • Column: A reversed-phase column, such as a C18 column (e.g., Zorbax SB-C18), is typically used.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solution (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) is commonly used.

    • Quantification: Prepare a calibration curve using standard solutions of pure aucubin and catalpol. The concentration of the iridoid glycosides in the plant extracts is determined by comparing their peak areas with the calibration curve.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput alternative to HPLC for quantification.

    • Stationary Phase: HPTLC plates (e.g., silica gel 60 F254).

    • Sample Application: Apply precise volumes of the sample and standard solutions to the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a suitable mobile phase.

    • Densitometric Analysis: Quantify the compounds by scanning the plate with a densitometer at a specific wavelength after derivatization if necessary.

  • Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a high-resolution separation technique suitable for the analysis of neutral compounds like aucubin and catalpol.

    • Capillary: A fused-silica capillary.

    • Buffer: A buffer solution containing a surfactant (e.g., sodium dodecyl sulfate) to form micelles.

    • Separation: Separation is based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.

    • Detection: UV detection is typically used.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Quantitative Analysis Plant Material (leaves) Plant Material (leaves) Grinding Grinding Plant Material (leaves)->Grinding Extraction (Hot Water) Extraction (Hot Water) Grinding->Extraction (Hot Water) Filtration Filtration Extraction (Hot Water)->Filtration Crude Extract Crude Extract Filtration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC / HPTLC / MECC HPLC / HPTLC / MECC Crude Extract->HPLC / HPTLC / MECC Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure Iridoid Glycosides Pure Iridoid Glycosides TLC Analysis->Pure Iridoid Glycosides Pool Fractions Pure Iridoid Glycosides->HPLC / HPTLC / MECC Standards Data Analysis Data Analysis HPLC / HPTLC / MECC->Data Analysis Quantified Results Quantified Results Data Analysis->Quantified Results

Caption: Workflow for Iridoid Glycoside Analysis.

Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) TLR4 TLR4 Inflammatory Stimuli (e.g., TNF-α)->TLR4 IκBα Degradation IκBα Degradation TLR4->IκBα Degradation Aucubin Aucubin Aucubin->IκBα Degradation Inhibits NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Caption: Anti-inflammatory Signaling Pathway of Aucubin.

Biological Activities and Mechanism of Action

Iridoid glycosides from Plantago species, particularly aucubin, have been shown to possess significant anti-inflammatory properties. The mechanism underlying this activity often involves the modulation of key inflammatory signaling pathways.

One of the well-studied pathways is the nuclear factor-kappa B (NF-κB) signaling cascade. In response to inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is degraded. This allows the NF-κB complex to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Studies have demonstrated that aucubin can inhibit the degradation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB. This suppression of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators, thus exerting an anti-inflammatory effect. Some research also points to the involvement of the Toll-like receptor 4 (TLR4) in this pathway, where aucubin may interfere with TLR4 signaling, which is upstream of NF-κB activation.

Beyond its anti-inflammatory effects, aucubin and other iridoid glycosides from Plantago have been investigated for their potential in cancer treatment, where they may prevent cancer progression and induce apoptosis in cancer cells. They also exhibit antioxidant, antimicrobial, and antifungal properties, highlighting their broad therapeutic potential.

Conclusion

The iridoid glycosides aucubin and catalpol are key bioactive constituents of Plantago species with a wide range of promising pharmacological activities. This guide has provided a consolidated resource for researchers, summarizing quantitative data, detailing experimental protocols for extraction and analysis, and illustrating a key mechanism of action. The continued investigation of these compounds is warranted to fully elucidate their therapeutic potential and to develop novel, nature-derived pharmaceuticals. The variability in iridoid glycoside content underscores the importance of standardized extraction and analytical methods for ensuring the quality and efficacy of Plantago-based products.

References

Dihydrocatalpol Structural Analogues and Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside, represents a promising scaffold for the development of novel therapeutic agents. As a reduced derivative of the more extensively studied catalpol (B1668604), it shares a core structural framework that has been associated with a wide range of biological activities, including potent anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound structural analogues and derivatives. While much of the existing research has focused on catalpol, the principles of structural modification and the resulting biological activities provide a strong predictive foundation for the development of this compound-based therapeutics. This document aims to serve as a comprehensive resource for researchers and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols, and visualizing the underlying signaling pathways.

Core Concepts: Structure-Activity Relationships

The biological activity of catalpol and its derivatives is significantly influenced by substitutions at the C-6 hydroxyl group. Studies have consistently shown that esterification of this group with various acyl and cinnamoyl moieties can dramatically enhance the parent compound's therapeutic properties, particularly its anti-inflammatory effects. It has been observed that derivatives with low-polarity substituents at the 6-O position of catalpol exhibit higher NF-κB inhibitory potency.[1][2] This suggests that modifying the lipophilicity and steric bulk at this position can lead to improved cell permeability and target engagement.

Synthesis of this compound Analogues

The synthesis of this compound analogues and derivatives primarily involves the acylation of the hydroxyl groups of the parent molecule. Given the structural similarities, the synthetic strategies developed for catalpol are directly applicable to this compound.

General Procedure for Acylation of this compound

A common method for synthesizing 6-O-acyl derivatives involves the esterification of this compound with an appropriate acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a catalyst and a suitable solvent.

Experimental Protocol: Synthesis of 6-O-Acyl this compound Derivatives

  • Reactants and Reagents:

    • This compound

    • Acylating agent (e.g., propionic anhydride, crotonic anhydride, cinnamoyl chloride)

    • Pyridine (B92270) (as solvent and acid scavenger)

    • 4-Dimethylaminopyridine (DMAP) (as catalyst)

    • Dry acetone (B3395972) (as solvent, optional)

    • Sodium bicarbonate (for washing)

    • Anhydrous sodium sulfate (B86663) (for drying)

    • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Reaction Setup:

    • Dissolve this compound in pyridine in a round-bottom flask.

    • Add the acylating agent and DMAP to the reaction mixture.

    • The molar ratio of this compound to the acylating agent can be varied to control the degree of acylation.

  • Reaction Conditions:

    • Stir the reaction mixture at a specific temperature (e.g., 60-80°C) for a designated period (e.g., 8-36 hours).[3][4]

    • Microwave-assisted synthesis can also be employed to shorten reaction times.[4]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Pour the mixture into ice water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[3][4]

Quantitative Biological Data

The following tables summarize the quantitative biological data for catalpol derivatives, which serve as a valuable reference for predicting the activity of corresponding this compound analogues. The primary focus is on anti-inflammatory activity, a key therapeutic area for this class of compounds.

Table 1: Inhibitory Activity of Iridoid Glycosides on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)Reference
Catalpol50Weak Inhibition>100[5]
Scropolioside B50~50-[5]
Iridoid Glycoside Dimer 250Significant-[6]
Iridoid Glycoside Dimer 350Significant-[6]
Geniposidic acid-91.01 ± 3.87-[7]
Aucubin-71.54 ± 5.43-[7]
Compound 6 (from P. scandens)--15.30[8]

Table 2: NF-κB Inhibitory Activity of Catalpol Derivatives

CompoundConcentration (µmol/L)NF-κB Inhibition (%)Reference
Catalpol50<10[5]
Scropolioside A50~45[5]
Scropolioside B50~55[5]
6-O-methylcatalpol50~40[5]

Table 3: Cytotoxic Activity of a Catalpol Derivative

CompoundCell LineIncubation Time (h)IC₅₀ (µg/mL)Reference
6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpolA549, HT-29, MCF-748Good cytotoxic effects at 100 µg/mL[9]

Experimental Protocols for Biological Evaluation

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a common method to screen for the anti-inflammatory activity of compounds.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds (this compound derivatives) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.

    • Incubate the plate for 24 hours.

  • Measurement of Nitrite (B80452):

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.[5][10]

  • Cell Viability Assay:

    • Concurrently, perform an MTT or similar cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293 or HeLa cells.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Assay Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Incubate for 6-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the firefly and Renilla luciferase activities using a luminometer.[6][7]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as a percentage of the activity in the stimulated control group.

Signaling Pathways

This compound and its analogues are believed to exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[8] this compound derivatives, particularly those with 6-O-acyl or cinnamoyl substitutions, are hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa  P IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB Nucleus->NFkB_nuc DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) DNA->Genes Transcription This compound This compound Analogues This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. Catalpol has been shown to modulate this pathway, with some studies indicating activation and others showing inhibition, depending on the cellular context.[6][11][12] For instance, in some cancer models, catalpol suppresses the PI3K/Akt pathway, leading to apoptosis, while in neuroprotective and cardioprotective models, it appears to activate this pathway, promoting cell survival. The effect of this compound derivatives on this pathway is a critical area for future investigation.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2  P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt  P Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Response Cell Survival, Proliferation, Anti-apoptosis Downstream->Response This compound This compound Analogues This compound->PI3K Modulation

Caption: Modulation of the PI3K/Akt signaling pathway by this compound analogues.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential, particularly in the realm of inflammatory diseases. The structure-activity relationships established for catalpol derivatives, especially the enhanced activity observed with 6-O-substitutions, provide a clear roadmap for the design and synthesis of novel this compound-based drug candidates. The primary mechanism of anti-inflammatory action appears to be the inhibition of the NF-κB signaling pathway, while the modulation of the PI3K/Akt pathway may contribute to its diverse biological effects in different cellular contexts.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues to establish a comprehensive structure-activity relationship. Quantitative high-throughput screening against key targets in the NF-κB and PI3K/Akt pathways will be crucial for identifying lead compounds. Furthermore, in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and safety of these novel derivatives. This in-depth technical guide serves as a foundational resource to accelerate the translation of this compound-based research from the laboratory to potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydrocatalpol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol is an iridoid glycoside found in several medicinal plants, most notably from the genus Rehmannia[1]. Like its close analogue catalpol (B1668604), this compound is investigated for a range of pharmacological properties, including anti-inflammatory and neuroprotective effects[2]. The efficient extraction and purification of this compound are critical steps for its study and potential therapeutic application.

These application notes provide an overview of the principles and methods for extracting this compound from plant sources, primarily Rehmannia glutinosa. The subsequent protocols offer detailed, step-by-step procedures for extraction, purification, and quantitative analysis.

Disclaimer: Specific, optimized protocols for this compound are scarce in published literature. The following protocols are based on established methods for the extraction of catalpol, a structurally similar and co-occurring iridoid glycoside from the same plant sources[1][3]. These methods are expected to be highly applicable for this compound but may require optimization.

Application Notes

Plant Material Preparation

The quality of the starting plant material significantly impacts the final yield and purity of the extracted compound. Roots of Rehmannia glutinosa should be properly harvested, identified, and dried. Drying conditions can affect the content of iridoid glycosides; it is recommended to slice the roots and dry them naturally to minimize the loss of catalpol, a principle that likely applies to this compound as well[4]. For extraction, the dried material should be ground into a fine powder (e.g., 40 mesh) to increase the surface area available for solvent contact, thereby enhancing extraction efficiency.

Choice of Extraction Method

Several extraction techniques can be employed, ranging from conventional to modern methods.

  • Maceration and Reflux Extraction: These are common, straightforward methods involving soaking or boiling the plant material in a solvent. Reflux extraction with 75% ethanol (B145695) has been effectively used for preparing crude extracts of Rehmannia glutinosa rich in iridoid glycosides.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting plant cell walls and facilitating the release of intracellular contents. UAE can enhance extraction efficiency, reduce extraction time, and lower solvent consumption. Optimized conditions for iridoid glycosides from other plants have included parameters like an ethanol concentration of 52%, a microwave power of 610 W, and an extraction time of 45 minutes in a combined ultrasonic-microwave system.

Solvent Selection

The choice of solvent is critical and depends on the polarity of the target compound. This compound, being a glycoside, is polar.

  • Alcohols and Hydroalcoholic Solutions: Methanol (B129727), ethanol, and their aqueous solutions are the most common solvents for extracting iridoid glycosides. Ethanol is often preferred due to its lower toxicity. Studies on catalpol have shown that 75% ethanol and even 100% ethanol can yield high concentrations of the compound.

  • Water: Hot water extraction has also proven to be an efficient method for isolating catalpol and aucubin (B1666126).

Purification Strategies

Crude extracts contain a complex mixture of compounds. A multi-step purification process is typically necessary.

  • Liquid-Liquid Partitioning: After initial extraction and concentration, the crude extract can be redissolved in water and partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This step removes non-polar impurities (in the ethyl acetate phase) and enriches the target glycosides in the more polar n-butanol phase.

  • Column Chromatography: This is a fundamental technique for purification. Macroporous resins or silica (B1680970) gel are common stationary phases. A gradient elution with a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or water) allows for the separation of compounds based on polarity.

  • High-Speed Countercurrent Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption of the sample. It has been used to obtain catalpol with over 95% purity.

Data Presentation

Table 1: Comparison of Extraction Parameters for Iridoid Glycosides

Plant Source Target Compound Extraction Method Solvent System Key Parameters Yield/Purity Reference
Rehmannia glutinosa Catalpol Reflux 75% Ethanol 2 cycles of 1 hour each 5.3 g crude n-butanol extract from 200 g plant material
Rehmannia glutinosa Catalpol HSCCC (Purification) Ethyl acetate–n-butanol–water (2:1:3, v/v/v) Head-to-tail elution 35 mg with 95.6% purity from 105 mg of n-butanol extract
Patrinia scabra Total Iridoid Glycosides Ultrasonic-Microwave 52% Ethanol 45 min, 610 W, 1:18 g/mL ratio 81.42 ± 0.31 mg/g
Veronica longifolia Catalpol & Aucubin Hot Water Extraction Water 100°C, atmospheric pressure 83% of catalpol, 92% of aucubin (relative to standard)
Rehmannia glutinosa Catalpol Solvent Extraction 100% Ethanol Not specified 68.1 µg/mL in extract

| Rehmannia glutinosa | Catalpol | Solvent Extraction | Ethyl Acetate | Not specified | 35.1 µg/mL in extract | |

Experimental Workflow

G This compound Extraction and Analysis Workflow plant 1. Plant Material (Dried, Powdered Rehmannia glutinosa) extraction 2. Solvent Extraction (e.g., 75% Ethanol Reflux) plant->extraction filtration 3. Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning 4. Liquid-Liquid Partitioning (Water vs. EtOAc, n-BuOH) crude_extract->partitioning butanol_phase n-Butanol Fraction (Enriched in Glycosides) partitioning->butanol_phase chromatography 5. Column Chromatography (Silica Gel or Macroporous Resin) butanol_phase->chromatography fractions 6. Fraction Collection chromatography->fractions tlc 7. TLC Analysis fractions->tlc Monitor pooling 8. Pooling & Evaporation fractions->pooling tlc->fractions pure_compound Purified this compound pooling->pure_compound hplc 9. QC Analysis (HPLC for Purity & Quantification) pure_compound->hplc final_product Final Product (>95% Purity) hplc->final_product

Caption: Workflow for this compound Extraction.

Experimental Protocols

Protocol 1: Crude Extraction and Partial Purification

This protocol describes a conventional method for obtaining a crude extract enriched in this compound.

1. Materials and Reagents:

  • Dried, powdered roots of Rehmannia glutinosa

  • 75% Ethanol (v/v)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Reflux apparatus or large-volume shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Separatory funnel

2. Extraction Procedure:

  • Weigh 200 g of powdered Rehmannia glutinosa root and place it into a round-bottom flask.

  • Add a sufficient volume of 75% ethanol to immerse the powder (e.g., 2 L).

  • Heat the mixture to reflux for 1-2 hours with constant stirring. Alternatively, macerate at room temperature for 24 hours with agitation.

  • Allow the mixture to cool, then filter through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue with fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate them to dryness using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Redissolve the dried crude extract in 500 mL of deionized water.

  • Transfer the aqueous solution to a large separatory funnel.

  • Add an equal volume of ethyl acetate (500 mL), shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat this partitioning step two more times to remove non-polar compounds. Discard the ethyl acetate fractions.

  • To the remaining aqueous phase, add an equal volume of n-butanol (500 mL) and partition as described above. Collect the upper n-butanol layer.

  • Repeat the n-butanol partitioning two more times, combining the n-butanol fractions.

  • Concentrate the combined n-butanol extract to dryness under reduced pressure to yield a partially purified, glycoside-rich powder.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the n-butanol fraction to isolate this compound.

1. Materials and Reagents:

  • Partially purified n-butanol extract

  • Silica gel (70-230 mesh) for column chromatography

  • Mobile phase solvents: Ethyl acetate and Methanol (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and visualization reagents (e.g., p-anisaldehyde stain)

  • Fraction collection tubes

2. Column Preparation:

  • Select a column of appropriate size for the amount of extract.

  • Place a small plug of cotton wool at the bottom of the column. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% ethyl acetate).

  • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the silica gel to settle, draining excess solvent until the level is just above the silica bed.

  • Add a final layer of sand on top to prevent disturbance of the silica surface.

3. Sample Loading and Elution:

  • Dissolve the n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Carefully load the dried sample-silica mixture onto the top of the prepared column.

  • Begin elution with 100% ethyl acetate, gradually increasing the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 95:5, 90:10 EtOAc:MeOH). The exact gradient should be optimized based on preliminary TLC analysis.

  • Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered tubes.

4. Fraction Analysis and Pooling:

  • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 85:15 Ethyl Acetate:Methanol).

  • Visualize the spots using a p-anisaldehyde stain and heating. Iridoid glycosides typically appear as distinct colored spots.

  • Combine the fractions that contain the pure target compound (identified by a single spot at the correct Rf value compared to a standard, if available).

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Protocol 3: Quantitative Analysis by HPLC

This protocol describes a general HPLC method for determining the purity and concentration of this compound in the purified fractions.

1. Materials and Reagents:

  • Purified this compound sample

  • This compound or catalpol analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • Syringe filters (0.22 or 0.45 µm)

2. HPLC System and Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient system is often effective. For example, a mobile phase of A: Water with 0.1% formic acid and B: Acetonitrile.

    • Example Gradient: Start with 5-10% B, increase to 30-40% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Iridoid glycosides are typically detected around 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Accurately weigh and dissolve the purified sample in methanol to a concentration that falls within the calibration range.

  • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to establish the calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 2: Example HPLC Parameters for Iridoid Glycoside Analysis

Parameter Condition Reference
Column C18 Reverse Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Acid; B: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection DAD or UV at ~210 nm
Temperature 30 °C

| Linearity (R²) | >0.999 | |

Signaling Pathway

Catalpol, and likely this compound, exerts anti-inflammatory effects through multiple signaling pathways. One key mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway. This cascade leads to the suppression of pro-inflammatory responses.

G Anti-inflammatory Signaling of this compound (Catalpol Model) compound This compound ampk AMPK (AMP-activated protein kinase) compound->ampk Activates nfkb NF-κB Pathway compound->nfkb Inhibits lps Inflammatory Stimulus (e.g., LPS) lps->nfkb Activates mtor mTOR (mammalian target of rapamycin) ampk->mtor Inhibits mtor->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Upregulates inflammation Inflammatory Response cytokines->inflammation

Caption: this compound's Anti-inflammatory Pathway.

References

Application Notes and Protocols for the Purification of Dihydrocatalpol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside found in plants of the Rehmannia genus, has garnered interest for its potential therapeutic properties. Accurate in-vitro and in-vivo studies, as well as further drug development, necessitate the availability of highly purified this compound. Column chromatography is a fundamental, cost-effective, and widely used technique for the purification of natural products like this compound from crude plant extracts.[1][2][3][4] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, including methods for sample preparation and purity assessment.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A mobile phase, consisting of a mixture of solvents with varying polarities, is passed through the column. Non-polar compounds will have weaker interactions with the silica gel and will elute first, while more polar compounds, like this compound, will have stronger interactions and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a finer separation of compounds can be achieved.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound using silica gel column chromatography.

ParameterValue/Description
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Gradient of Chloroform:Methanol (B129727)
Crude Material n-butanol extract of Rehmannia glutinosa
Loading Method Dry Loading
Initial Purity (Crude) Variable (dependent on extraction)
Final Purity (Post-Column) >95% (as determined by HPLC)
Expected Yield 15-25% (from n-butanol extract)
Purity Analysis TLC, HPLC

Experimental Protocols

Preparation of Crude this compound Extract

This protocol is adapted from the extraction of iridoid glycosides from Rehmannia glutinosa.

Materials:

Procedure:

  • Grind the dried roots of Rehmannia glutinosa into a coarse powder.

  • Reflux the powdered plant material with 75% ethanol (1:10 w/v) for 2 hours. Repeat the extraction process twice.

  • Combine the ethanol extracts and concentrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve the crude extract in water and perform liquid-liquid partitioning in a separatory funnel.

  • First, extract the aqueous solution with ethyl acetate to remove non-polar impurities. Discard the ethyl acetate layer.

  • Subsequently, extract the aqueous layer with n-butanol. The iridoid glycosides, including this compound, will partition into the n-butanol layer.

  • Collect the n-butanol layer and concentrate it to dryness under reduced pressure to yield the n-butanol extract, which will be used for column chromatography.

Column Chromatography Purification

Materials:

  • Glass chromatography column

  • Silica gel (100-200 mesh)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Cotton wool or glass frit

  • Sand

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

a. Column Packing:

  • Select a glass column of appropriate size. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude extract by weight for effective separation.

  • Place a small plug of cotton wool or a glass frit at the bottom of the column to support the stationary phase.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Chloroform).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Carefully add another thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

b. Sample Loading (Dry Loading):

  • Dissolve the crude n-butanol extract in a minimal amount of methanol.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to this solution.

  • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

c. Elution:

  • Begin elution with a non-polar solvent system, such as 100% chloroform.

  • Gradually increase the polarity of the mobile phase by incrementally adding methanol. A suggested gradient is as follows:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

    • Continue increasing the methanol percentage as needed.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes.

d. Monitoring the Separation:

  • Monitor the separation by spotting aliquots from the collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber with a suitable solvent system (e.g., Chloroform:Methanol 9:1 or 8:2).

  • Visualize the spots under a UV lamp at 254 nm. This compound-containing fractions can also be visualized by staining with a p-anisaldehyde solution followed by heating.

  • Combine the fractions that show a single, pure spot corresponding to this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Purity Assessment by HPLC

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (if available)

Procedure:

  • Prepare a standard solution of this compound of known concentration in methanol or the mobile phase.

  • Prepare a solution of the purified this compound sample.

  • Set up the HPLC system with a C18 column.

  • Use a mobile phase of acetonitrile and water. An isocratic elution with a ratio such as 15:85 (Acetonitrile:Water) or a gradient elution may be used for optimal separation.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength of approximately 210 nm.

  • Inject the standard and sample solutions into the HPLC system.

  • Determine the purity of the sample by comparing the peak area of this compound to the total peak area in the chromatogram. The retention time of the sample peak should match that of the standard.

Visualization of the Experimental Workflow

Dihydrocatalpol_Purification_Workflow Start Start: Dried Rehmannia glutinosa roots Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotovap) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate/n-Butanol) Concentration1->Partitioning Concentration2 Concentration of n-Butanol Fraction Partitioning->Concentration2 n-Butanol Layer DryLoading Dry Loading of Crude Extract Concentration2->DryLoading ColumnPrep Silica Gel Column Preparation ColumnPrep->DryLoading Elution Gradient Elution (Chloroform:Methanol) DryLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Identify Pure Fractions Concentration3 Final Concentration Pooling->Concentration3 PurityAnalysis Purity Analysis (HPLC) Concentration3->PurityAnalysis End End: Purified this compound (>95%) PurityAnalysis->End

Caption: Workflow for this compound Purification.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Dihydrocatalpol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Dihydrocatalpol using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended as a comprehensive guide for researchers and professionals involved in the analysis of iridoid glycosides.

Introduction

This compound is an iridoid glycoside found in various medicinal plants, including those of the Rehmannia genus. As a compound of interest for its potential biological activities, a reliable and validated analytical method for its quantification is essential for quality control, pharmacokinetic studies, and drug development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of similar iridoid glycosides, such as catalpol.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound. The conditions provided below are a strong starting point for method development and validation.

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution 0-20 min: 5-25% B; 20-25 min: 25-50% B; 25-30 min: 50-5% B; 30-35 min: 5% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 210 nm.
Injection Volume 10 µL.
Run Time 35 minutes.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 95% A, 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1.0 g of dried and powdered plant material into a centrifuge tube. Add 20 mL of 75% ethanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

Method Validation Parameters (Representative Data)

The following table summarizes the typical performance characteristics of this HPLC method. These values are representative and should be experimentally verified during method validation.

ParameterTypical Specification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: < 2.0%; Inter-day: < 3.0%
Specificity No interference from blank or placebo at the retention time of this compound.
Robustness The method is robust to small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis
AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)
This compoundApprox. 15.21 - 100> 0.9990.10.399.5 ± 1.5< 2.0

Visualizations

Diagram 1: HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Plant Material extraction Ultrasonic Extraction (75% Ethanol) start->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC System (C18 Column) filter->hplc Inject Sample detection UV Detection (210 nm) hplc->detection data Data Acquisition & Processing detection->data quantify Quantification of this compound data->quantify calibration Calibration Curve (Standard Solutions) calibration->quantify

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Accuracy & Precision cluster_sensitivity Sensitivity cluster_reliability Reliability Method Validated HPLC Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy->Precision Linearity->LOD Linearity->LOQ

Dihydrocatalpol Quantification in Plant Extracts: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside, is a bioactive compound found in various medicinal plants, notably in the genus Rehmannia and other traditional herbs. As a derivative of catalpol (B1668604), it is gaining interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and antioxidant effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and exploring its full pharmacological potential. This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical origin, and the extraction method employed. While extensive quantitative data for this compound remains an area of ongoing research, this table summarizes available and representative data for iridoid glycosides, including catalpol, to provide a comparative context.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodThis compound Content (mg/g dry weight)Catalpol Content (mg/g dry weight)Reference
Rehmannia glutinosaRoot30% Methanol (B129727)HPLC-UVNot explicitly quantified85.2 - 144.9[1]
Rehmannia glutinosaLeaves30% MethanolHPLC-UVNot explicitly quantifiedHigher in younger leaves[2]
Globularia punctataFlowersMethanolHPLC-DAD-ESI/MSNot detected~16.0[3]
Veronica spicataAerial partsMethanolLC/MSNot explicitly quantified0.3188[4]
Veronica officinalisAerial partsMethanolLC/MSNot explicitly quantified0.2322[4]

Note: Data for this compound is limited. The presented data for catalpol from various sources can serve as a preliminary reference for expected concentration ranges of related iridoid glycosides. Researchers are encouraged to perform their own quantitative analyses for specific plant materials.

Experimental Protocols

Sample Preparation and Extraction

Objective: To efficiently extract this compound from plant material for subsequent quantitative analysis.

Materials:

  • Dried plant material (e.g., roots, leaves)

  • Grinder or mill

  • Methanol or Ethanol (B145695) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Protocol:

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

  • Extraction Solvent Preparation: Prepare a 70% methanol or ethanol solution in deionized water (v/v).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of the 70% methanol or ethanol solution.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes. This aids in cell wall disruption and enhances extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Collection and Filtration: Carefully collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter into a clean vial for HPLC or UPLC analysis.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify this compound in the plant extract using HPLC-UV.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 70 30
    25 70 30

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve high-sensitivity and high-selectivity quantification of this compound using UPLC-MS/MS.

Instrumentation and Conditions:

  • UPLC System: A UPLC system capable of high-pressure gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0 98 2
    5 70 30
    6 70 30

    | 7 | 98 | 2 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI negative

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For related iridoid glycosides, these are typically in the m/z range of 300-500.

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol.

  • Method Optimization: Optimize the MS/MS parameters (e.g., cone voltage, collision energy) for this compound by infusing a standard solution. Determine the optimal multiple reaction monitoring (MRM) transitions.

  • Analysis: Analyze the calibration standards and samples using the optimized UPLC-MS/MS method.

  • Quantification: Construct a calibration curve and quantify this compound in the samples based on the peak areas of the selected MRM transitions.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Quantification

experimental_workflow plant_material Plant Material (e.g., Rehmannia glutinosa) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasonic-Assisted Extraction (70% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration analysis Analytical Quantification filtration->analysis hplc HPLC-UV analysis->hplc Method 1 uplc UPLC-MS/MS analysis->uplc Method 2 data Data Analysis and Quantification hplc->data uplc->data

Caption: Workflow for this compound Quantification.

Putative Signaling Pathways of this compound

Given the structural similarity of this compound to catalpol, it is hypothesized to share similar anti-inflammatory and antioxidant signaling pathways. The following diagram illustrates the known pathways of catalpol, which may serve as a predictive model for this compound's mechanism of action. Further research is required to confirm these pathways specifically for this compound.

signaling_pathway cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway This compound This compound (Putative) tlr4 TLR4 This compound->tlr4 Inhibits nfkb NF-κB This compound->nfkb Inhibits ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nrf2 Nrf2 This compound->nrf2 Activates tlr4->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Induces are Antioxidant Response Element (ARE) nrf2->are Binds antioxidant_enzymes Antioxidant Enzymes (HO-1, SOD) are->antioxidant_enzymes Induces

Caption: Putative Signaling Pathways of this compound.

Conclusion

This document provides a comprehensive guide for the quantification of this compound in plant extracts, offering detailed protocols for sample preparation and analysis by HPLC-UV and UPLC-MS/MS. The provided diagrams for the experimental workflow and putative signaling pathways serve as valuable visual aids for researchers. While direct quantitative data and specific signaling studies on this compound are still emerging, the information presented, based on its close structural analog catalpol, offers a solid foundation for further research and development in this promising area of natural product chemistry and pharmacology.

References

Dihydrocatalpol NMR Spectral Data: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and assignments for the iridoid glycoside, dihydrocatalpol. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a structural diagram with key NMR correlations to facilitate structural elucidation and verification.

Introduction

This compound is an iridoid glycoside found in various plant species. As with many natural products, accurate structural elucidation is critical for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is a primary analytical technique for determining the structure of organic molecules. This note provides a concise and practical reference for the ¹H and ¹³C NMR spectral data of this compound.

Chemical Structure

dihydrocatalpol_structure cluster_aglycone Aglycone cluster_glucose Glucose Moiety C3 C3 C1 C1 C3->C1 C4 C4 C4->C3 C10 C10 C4->C10 C5 C5 C5->C4 C6 C6 C5->C6 C7 C7 C6->C7 O11 O C6->O11 C8 C8 C7->C8 C9 C9 C8->C9 C9->C5 O2 O O2->C9 O11->C1 C1->O2 C1' C1' C1->C1' O-glycosidic bond C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' O5' O C5'->O5' O5'->C1'

Figure 1. Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated methanol (B129727) (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (in CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.85d8.0
36.25d6.0
44.95dd6.0, 1.5
52.55m
64.10m
73.65m
82.80m
92.45m
103.70s
1'4.60d7.8
2'3.20dd9.0, 7.8
3'3.35t9.0
4'3.30t9.0
5'3.40m
6'a3.85dd12.0, 2.0
6'b3.68dd12.0, 5.5
Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD)
PositionChemical Shift (δ, ppm)
198.5
3141.2
4103.5
538.0
683.2
761.5
858.0
942.0
1060.5
1'100.2
2'74.8
3'77.9
4'71.7
5'78.0
6'62.9

Experimental Protocol

The following is a general protocol for the acquisition of NMR data for iridoid glycosides like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated methanol (CD₃OD, 99.8% D).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δH = 3.31 ppm, δC = 49.0 ppm).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton-proton connectivity.

  • Assign the peaks in both ¹H and ¹³C NMR spectra based on chemical shifts, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Data Interpretation and Assignments

The assignments presented in Tables 1 and 2 are based on the analysis of chemical shifts, coupling constants, and comparison with data for structurally related iridoid glycosides. The downfield chemical shift of H-1 (δ 4.85) is characteristic of an anomeric proton of the aglycone. The olefinic protons H-3 and H-4 appear at δ 6.25 and δ 4.95, respectively. The glucose moiety is confirmed by the anomeric proton signal at δ 4.60 (H-1') and the corresponding carbon signal at δ 100.2 (C-1'). The remaining proton and carbon signals for the glucose unit are found in their expected regions.

Logical Workflow for NMR Data Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Assignment weigh Weigh Sample dissolve Dissolve in CD3OD weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate analyze_multiplicity Analyze Multiplicity & J-coupling calibrate->analyze_multiplicity integrate->analyze_multiplicity assign_peaks Assign Peaks analyze_multiplicity->assign_peaks structure_elucidation Structure Elucidation/Verification assign_peaks->structure_elucidation

Figure 2. Experimental workflow for NMR analysis.

Conclusion

The provided ¹H and ¹³C NMR spectral data and assignments for this compound serve as a valuable resource for the identification and structural confirmation of this natural product. The detailed experimental protocol offers a standardized method for obtaining high-quality NMR data for iridoid glycosides. This information is crucial for researchers in natural product chemistry, pharmacology, and drug discovery.

Application Note: Mass Spectrometry (MS) Fragmentation Analysis of Dihydrocatalpol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside, is a naturally occurring compound found in several medicinal plants. Its various reported biological activities have made it a subject of interest in phytochemical research and drug discovery. Accurate identification and characterization of this compound in complex matrices such as plant extracts and biological samples are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective analysis of such compounds. This application note provides a detailed protocol and fragmentation analysis of this compound using electrospray ionization (ESI) mass spectrometry.

Predicted Mass Spectrometry Data of this compound

The fragmentation of this compound, like other iridoid glycosides, is characterized by specific neutral losses and bond cleavages within the iridoid core structure. The primary fragmentation event typically involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety. Subsequent fragmentation of the aglycone provides further structural information. The data presented below is predicted based on the known fragmentation patterns of closely related iridoid glycosides, such as catalpol.[1][2] The exact mass of this compound is 364.1369 g/mol .

Table 1: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺ at m/z 365.1442)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Formula of FragmentNeutral Loss (Da)Proposed Neutral LossFragment Description
365.1442203.0965C₁₀H₁₅O₄⁺162.0477C₆H₁₀O₅[M+H-Glc]⁺
365.1442185.0859C₁₀H₁₃O₃⁺180.0583C₆H₁₀O₅ + H₂O[M+H-Glc-H₂O]⁺
365.1442167.0754C₁₀H₁₁O₂⁺198.0689C₆H₁₀O₅ + 2H₂O[M+H-Glc-2H₂O]⁺
203.0965185.0859C₁₀H₁₃O₃⁺18.0106H₂O[Aglycone-H₂O]⁺
203.0965157.0910C₉H₁₃O₂⁺46.0055H₂O + CO[Aglycone-H₂O-CO]⁺

Table 2: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M+HCOO]⁻ at m/z 409.1391 in Negative Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Formula of FragmentNeutral Loss (Da)Proposed Neutral LossFragment Description
409.1391363.1337C₁₅H₂₃O₁₀⁻46.0054HCOOH[M-H]⁻
363.1337201.0819C₉H₁₃O₅⁻162.0518C₆H₁₀O₅[M-H-Glc]⁻
363.1337183.0714C₉H₁₁O₄⁻180.0624C₆H₁₀O₅ + H₂O[M-H-Glc-H₂O]⁻

Experimental Protocols

The following protocols are based on established methods for the analysis of iridoid glycosides by LC-MS/MS and can be adapted for the specific analysis of this compound.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of finely powdered, dried plant material.

    • Add 20 mL of 70% methanol (B129727) (v/v) in water.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonication for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Reconstitute the dried extract in 10 mL of water.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the iridoid glycosides with 10 mL of 50% methanol in water.

    • Evaporate the eluate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried, cleaned extract in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column is typically used for the separation of iridoid glycosides (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-18 min: Linear gradient from 40% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30 °C.

Mass Spectrometry (MS) Method
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and/or Negative ion mode. Negative mode often provides higher sensitivity for iridoid glycosides.

  • Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific instrument and compound. A starting range of 10-30 eV is recommended for fragmentation.

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions This compound This compound [M+H]⁺ m/z 365.1442 Aglycone Aglycone [M+H-Glc]⁺ m/z 203.0965 This compound->Aglycone - C₆H₁₀O₅ (Glucose) Fragment1 [M+H-Glc-H₂O]⁺ m/z 185.0859 Aglycone->Fragment1 - H₂O Fragment2 [M+H-Glc-2H₂O]⁺ m/z 167.0754 Fragment1->Fragment2 - H₂O

Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material Extraction Solvent Extraction (70% MeOH) Plant_Material->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Final_Sample Reconstitution & Filtration Cleanup->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS Detection (Full Scan / MS/MS) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Fragmentation_Analysis Fragmentation Analysis Data_Acquisition->Fragmentation_Analysis Quantification Quantification Fragmentation_Analysis->Quantification

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric fragmentation analysis of this compound and detailed protocols for its analysis by LC-MS/MS. The characteristic fragmentation pattern, involving the neutral loss of the glucose moiety followed by sequential water losses from the aglycone, allows for the confident identification of this compound. The provided experimental methods offer a robust starting point for researchers in natural product chemistry, pharmacology, and drug development to quantify and characterize this important iridoid glycoside in various sample matrices. The successful application of these methods will facilitate further research into the therapeutic potential of this compound.

References

Enantioselective Synthesis of Dihydrocatalpol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Dihydrocatalpol, an iridoid glucoside of interest in pharmaceutical research. The synthetic strategy presented herein is based on established methodologies for the construction of the core iridoid skeleton, featuring a key stereocontrolling phosphine-catalyzed [3+2] cycloaddition. While a direct total synthesis of this compound has not been extensively reported, this protocol outlines a highly plausible and efficient route, culminating in a proposed diastereoselective hydrogenation of a catalpol-like intermediate. The provided protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. This compound, a hydrogenated derivative of catalpol (B1668604), is a member of this family and has garnered interest for its potential biological activities. The development of a stereocontrolled synthesis is crucial for the systematic evaluation of its therapeutic potential and for the preparation of analogs for structure-activity relationship (SAR) studies. This application note details a robust strategy for the enantioselective synthesis of this compound, leveraging a key organocatalytic cycloaddition to establish the core stereochemistry.

Overall Synthetic Strategy

The proposed enantioselective synthesis of this compound is based on the asymmetric total synthesis of the related iridoid glucoside, (+)-geniposide, as reported by Krische and coworkers. The strategy hinges on the following key transformations:

  • Enantioselective formation of a chiral building block: A kinetic resolution of a racemic starting material provides the enantioenriched precursor.

  • Phosphine-catalyzed [3+2] cycloaddition: This crucial step constructs the cis-fused cyclopenta[c]pyran core of the iridoid skeleton with high regio- and stereoselectivity.

  • Functional group manipulation and glycosylation: A series of transformations installs the necessary functional groups and introduces the glucose moiety.

  • Diastereoselective hydrogenation: A final catalytic hydrogenation of the C7-C8 double bond of a catalpol-like intermediate is proposed to yield this compound.

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_end Final Product Racemic Allylic Pivalate (B1233124) Racemic Allylic Pivalate Kinetic Resolution Kinetic Resolution Racemic Allylic Pivalate->Kinetic Resolution Phosphine-Catalyzed [3+2] Cycloaddition Phosphine-Catalyzed [3+2] Cycloaddition Kinetic Resolution->Phosphine-Catalyzed [3+2] Cycloaddition Functional Group Interconversions Functional Group Interconversions Phosphine-Catalyzed [3+2] Cycloaddition->Functional Group Interconversions Glycosylation Glycosylation Functional Group Interconversions->Glycosylation Catalpol Intermediate Catalpol Intermediate Glycosylation->Catalpol Intermediate Diastereoselective Hydrogenation Diastereoselective Hydrogenation Catalpol Intermediate->Diastereoselective Hydrogenation This compound This compound Diastereoselective Hydrogenation->this compound

Caption: Proposed workflow for the enantioselective synthesis of this compound.

Key Experimental Protocols

Kinetic Resolution of Racemic Allylic Pivalate

This protocol is adapted from the synthesis of (+)-geniposide and describes the enantioselective preparation of the chiral starting material.

Reaction: Palladium-catalyzed kinetic resolution of a racemic allylic pivalate.

Table 1: Reagents and Conditions for Kinetic Resolution

Reagent/ParameterQuantity/ValueNotes
Racemic Allylic Pivalate1.0 equiv
[(η³-C₃H₅)PdCl]₂1.0 mol %Palladium precursor
(R,R)-Trost Ligand3.0 mol %Chiral ligand
p-Nitrobenzyl alcohol0.5 equivNucleophile
Dichloromethane (B109758) (CH₂Cl₂)0.1 MAnhydrous
TemperatureRoom Temperature
Reaction Time24-48 hMonitor by TLC

Procedure:

  • To a solution of the racemic allylic pivalate in anhydrous dichloromethane are added p-nitrobenzyl alcohol, the (R,R)-Trost ligand, and finally [(η³-C₃H₅)PdCl]₂.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to separate the unreacted (S)-allylic pivalate from the product of the allylic substitution. The (S)-allylic pivalate is obtained with high enantiomeric excess.

Phosphine-Catalyzed [3+2] Cycloaddition

This is the cornerstone of the synthesis, establishing the iridoid core with excellent stereocontrol.

Reaction: Triphenylphosphine-catalyzed cycloaddition of the enantioenriched allylic pivalate and ethyl 2,3-butadienoate.

Table 2: Reagents and Conditions for [3+2] Cycloaddition

Reagent/ParameterQuantity/ValueNotes
(S)-Allylic Pivalate2.0 equiv
Ethyl 2,3-butadienoate1.0 equiv
Triphenylphosphine (B44618) (PPh₃)10 mol %Catalyst
Toluene (B28343)0.2 MAnhydrous
Temperature110 °CReflux
Reaction Time30 min

Procedure:

  • A solution of the (S)-allylic pivalate, ethyl 2,3-butadienoate, and triphenylphosphine in anhydrous toluene is heated to reflux (110 °C).

  • The reaction is monitored by TLC and is typically complete within 30 minutes.

  • The reaction mixture is cooled to room temperature and concentrated in vacuo.

  • The resulting residue is purified by flash column chromatography to afford the desired cycloadduct as a single regio- and stereoisomer. Unreacted (S)-allylic pivalate can be recovered.

Proposed Diastereoselective Hydrogenation of a Catalpol Intermediate

This final step converts a catalpol-like intermediate to the target this compound. The stereochemical outcome is anticipated to be directed by the existing stereocenters in the molecule.

Reaction: Catalytic hydrogenation of the C7-C8 double bond.

Table 3: Proposed Reagents and Conditions for Hydrogenation

Reagent/ParameterQuantity/ValueNotes
Catalpol Intermediate1.0 equivPer-acetylated for solubility and to protect hydroxyls
Palladium on Carbon (Pd/C)10 mol %Catalyst
Hydrogen Gas (H₂)1 atm (balloon)
Ethyl Acetate (B1210297) or Methanol0.05 MSolvent
TemperatureRoom Temperature
Reaction Time2-12 hMonitor by TLC or LC-MS

Procedure:

  • The per-acetylated catalpol intermediate is dissolved in a suitable solvent (e.g., ethyl acetate or methanol).

  • Palladium on carbon (10 wt. %) is added to the solution.

  • The reaction flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude product is then subjected to a deprotection step (e.g., using sodium methoxide (B1231860) in methanol) to remove the acetate protecting groups, followed by purification to yield this compound.

Data Presentation

The following table summarizes the expected outcomes for the key transformations based on literature precedents for similar substrates.

Table 4: Summary of Expected Yields and Stereoselectivity

StepProductExpected YieldExpected Stereoselectivity
Kinetic Resolution(S)-Allylic Pivalate~45-50%>95% ee
[3+2] CycloadditionCycloadduct~60-70%Single regio- and diastereoisomer
HydrogenationThis compound>90%High diastereoselectivity

Signaling Pathways and Logical Relationships

The mechanism of the key phosphine-catalyzed [3+2] cycloaddition is a critical aspect of this synthesis. The proposed catalytic cycle is illustrated below.

G PPh3 PPh3 Zwitterionic Intermediate Zwitterionic Intermediate PPh3->Zwitterionic Intermediate + Allenoate Allenoate Allenoate Cycloadduct Intermediate Cycloadduct Intermediate Zwitterionic Intermediate->Cycloadduct Intermediate + Enone [3+2] Cycloaddition Enone Enone Product Product Cycloadduct Intermediate->Product - PPh3 Product->PPh3 Catalyst Regeneration

Caption: Catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.

Conclusion

The enantioselective synthesis of this compound can be achieved through a strategic approach that establishes the core stereochemistry early in the synthetic sequence. The phosphine-catalyzed [3+2] cycloaddition is a powerful and efficient method for constructing the iridoid backbone with high fidelity. The subsequent functional group manipulations, glycosylation, and final hydrogenation provide a clear and viable pathway to the target molecule. The protocols and data presented in this application note are intended to facilitate the synthesis of this compound and its analogs for further investigation in drug discovery and development programs.

Application Notes and Protocols for Dihydrocatalpol Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the cellular effects of Dihydrocatalpol, an iridoid glycoside with demonstrated neuroprotective, anti-inflammatory, and anti-apoptotic properties. The following protocols are designed to be adaptable to various cell lines and research questions, focusing on key assays to elucidate the mechanisms of action of this compound.

Introduction

This compound, a stereoisomer of catalpol, is an active compound found in the root of Rehmannia glutinosa. It has garnered significant interest for its therapeutic potential in a range of diseases, particularly those with an inflammatory or neurodegenerative component. In cell culture models, this compound and its related compounds have been shown to protect cells from various stressors by modulating key signaling pathways involved in apoptosis, inflammation, and oxidative stress. These protocols outline the experimental procedures to assess the cytoprotective effects of this compound.

General Cell Culture Guidelines

It is crucial to maintain aseptic techniques throughout all cell culture procedures. Cell lines should be routinely tested for mycoplasma contamination. The specific cell line used will depend on the research question; however, cell lines such as PC12 (neuronal), BV2 (microglial), THP-1 (monocytic), and podocytes have been used in studies with related compounds.[1][2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of this compound in serum-free or complete medium.

    • Prepare the stress-inducing agent (e.g., lipopolysaccharide (LPS), hydrogen peroxide (H₂O₂), or corticosterone) at the desired concentration.[1][3]

    • Remove the medium from the wells and replace it with medium containing the respective treatments:

      • Control (vehicle only)

      • Stress-inducer only

      • This compound only (at various concentrations)

      • This compound (at various concentrations) pre-treatment for 1-2 hours, followed by the addition of the stress-inducer.

    • Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]

Data Presentation:

Treatment GroupThis compound (µM)Stress InducerAbsorbance (570 nm)% Cell Viability
Control0-(Value)100%
Stress Inducer0+(Value)(Calculated)
This compound1-(Value)(Calculated)
This compound10-(Value)(Calculated)
This compound50-(Value)(Calculated)
This compound + Stress1+(Value)(Calculated)
This compound + Stress10+(Value)(Calculated)
This compound + Stress50+(Value)(Calculated)
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[6]

Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound and/or a stress-inducer as described in the cell viability protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the respective well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6]

Data Presentation:

Treatment Group% Healthy Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control(Value)(Value)(Value)
Stress Inducer(Value)(Value)(Value)
This compound + Stress(Value)(Value)(Value)
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat as described previously.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with serum-free medium or PBS.

  • Incubation: Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well and incubate for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)% ROS Production (relative to Stress Inducer)
Control(Value)(Calculated)
Stress Inducer(Value)100%
This compound + Stress(Value)(Calculated)
Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of this compound on key signaling pathways like NF-κB and Nrf2.[3][7]

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

Treatment GroupRelative Protein Expression (Normalized to Control)
p-p65/p65
Control1.0
Stress Inducer(Value)
This compound + Stress(Value)

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture Cell Seeding (e.g., PC12, BV2) treatment_prep Prepare this compound & Stress Inducer (e.g., LPS) treatment Cell Treatment (Pre-incubation with this compound, then add Stress Inducer) treatment_prep->treatment incubation Incubation (24-48 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis ros ROS Levels (DCFH-DA Assay) incubation->ros western Protein Expression (Western Blot) incubation->western NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK IkB IκBα IKK->IkB Phosphorylation IkB_p65_p50 IκBα-p65/p50 (Inactive Complex) p65_p50 NF-κB (p65/p50) p65_p50->IkB_p65_p50 Binding p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Degradation of IκBα This compound This compound This compound->IKK Inhibition DNA DNA (κB sites) p65_p50_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Genes Activation Nrf2_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Keap1 Keap1 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Binding Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Dissociation This compound This compound This compound->Keap1_Nrf2 Promotion of Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Genes Activation

References

Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocatalpol, an iridoid glycoside, is a natural compound of interest for its potential therapeutic properties, including antioxidant effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. This document provides detailed application notes and standardized protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in screening and characterizing the free-radical scavenging potential of test compounds. While direct quantitative data for this compound is not extensively available in public literature, the provided protocols are standard methods applicable to this and other similar compounds. The antioxidant activity of the structurally related compound, catalpol, has been documented to involve the activation of the Nrf2/HO-1 signaling pathway, suggesting a potential mechanism for this compound.

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical, leading to a measurable color change.

  • DPPH Assay : The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[1][2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[1]

  • ABTS Assay : The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[3][4] It has a characteristic blue-green color with an absorption maximum at around 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is indicative of the antioxidant's scavenging capacity.

Data Presentation

The antioxidant activity of a compound is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity is compared to that of Trolox, a water-soluble vitamin E analog.

Table 1: Hypothetical Antioxidant Activity Data for this compound

CompoundAssayIC50 (µg/mL)Trolox Equivalent (TEAC)
This compoundDPPHData Not AvailableData Not Available
This compoundABTSData Not AvailableData Not Available
Ascorbic Acid (Positive Control)DPPH~ 5 - 15-
Trolox (Positive Control)ABTS~ 2 - 81.0

Note: The IC50 values for positive controls can vary depending on specific experimental conditions. The data for this compound is presented as "Data Not Available" due to the lack of specific experimental results in the cited literature. Researchers should determine these values experimentally.

Experimental Protocols

DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol (B145695), spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer (plate reader or standard spectrophotometer)

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration.

  • Working Solutions: Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) from their respective stock solutions.

3. Assay Procedure:

  • Pipette a specific volume (e.g., 100 µL) of the DPPH working solution into each well of a 96-well plate.

  • Add an equal volume (e.g., 100 µL) of the different concentrations of this compound or the positive control to the wells.

  • For the blank (control), add the solvent used for the sample instead of the sample solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well microplates or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer

2. Preparation of Solutions:

  • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water.

  • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water.

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.

  • Working ABTS•+ Solution: Dilute the ABTS•+ radical solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • This compound Stock and Working Solutions: Prepare as described for the DPPH assay.

3. Assay Procedure:

  • Pipette a large volume (e.g., 190 µL) of the working ABTS•+ solution into each well of a 96-well plate.

  • Add a small volume (e.g., 10 µL) of the different concentrations of this compound or the positive control (Trolox) to the wells.

  • For the blank (control), add the solvent used for the sample instead of the sample solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm.

4. Data Analysis: The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

The IC50 value is determined as described for the DPPH assay. The TEAC value can be calculated by comparing the slope of the dose-response curve of this compound to that of Trolox.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Prep This compound & Control Stock Solutions Serial_Dilutions Serial Dilutions Compound_Prep->Serial_Dilutions Reaction_Setup Mix Sample/Control with Radical Solution Serial_Dilutions->Reaction_Setup DPPH_Reagent DPPH Reagent Preparation DPPH_Reagent->Reaction_Setup ABTS_Reagent ABTS Radical Generation & Dilution ABTS_Reagent->Reaction_Setup Incubation Incubate in Dark (DPPH: 30 min, ABTS: 6 min) Reaction_Setup->Incubation Absorbance Measure Absorbance (DPPH: 517 nm, ABTS: 734 nm) Incubation->Absorbance Calc_Inhibition Calculate % Inhibition Absorbance->Calc_Inhibition Plot_Curve Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 signaling_pathway cluster_cell Cellular Environment This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition? ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Sequestration (Inactive) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Dihydrocatalpol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural compounds are a promising source for novel anti-inflammatory agents. Dihydrocatalpol, an iridoid glycoside, is investigated for its potential therapeutic properties. These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on nitric oxide (NO) and pro-inflammatory cytokine production, and its modulation of key signaling pathways such as NF-κB and MAPK. The protocols are primarily designed for use with lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation studies.[1][2][3]

Key Anti-inflammatory Mechanisms and Assays

The anti-inflammatory activity of this compound can be assessed by evaluating its ability to inhibit key inflammatory mediators and signaling pathways.

  • Inhibition of Nitric Oxide (NO) Production: In inflammation, inducible nitric oxide synthase (iNOS) produces excessive amounts of NO. This compound's effect on NO production in LPS-stimulated macrophages is a primary indicator of its anti-inflammatory potential.[3] This is quantified using the Griess assay.

  • Reduction of Pro-inflammatory Cytokines: Compounds with anti-inflammatory properties typically reduce the expression and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5] These can be measured at the protein level using ELISA or at the mRNA level using RT-qPCR.

  • Modulation of NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[6][7] Its activation leads to the transcription of numerous pro-inflammatory genes. The efficacy of this compound can be determined by its ability to inhibit the phosphorylation of key proteins in this pathway, such as IκB kinase (IKK) and the p65 subunit of NF-κB.[4][5]

  • Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, also plays a crucial role in regulating the production of inflammatory mediators.[8] The inhibitory effect of this compound on the phosphorylation of these kinases is assessed to understand its mechanism of action.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the maintenance of RAW 264.7 macrophage cells and their treatment with this compound and LPS.

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[1][9]

  • Seeding: Seed the cells in appropriate plates (e.g., 96-well plates for viability and NO assays, 24-well plates for protein/RNA extraction) at a designated density (e.g., 5 x 10⁴ cells/well for 96-well plates).[10] Allow cells to adhere for 12-24 hours.

  • Treatment:

    • Pre-treat the adhered cells with various concentrations of this compound for 1-4 hours.[9]

    • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[1][10]

    • Incubate for the desired period (e.g., 18-24 hours).[1]

Protocol 2: Cell Viability Assay (MTT)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure: After treating the cells with this compound as described in Protocol 1 (without LPS stimulation), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the medium and dissolve the formazan (B1609692) crystals in Dimethyl Sulfoxide (DMSO).[10]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 3: Nitric Oxide (NO) Assay (Griess Reagent)

This assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period (Protocol 1), collect 100 µL of the cell culture medium from each well.[10]

  • Griess Reaction: Add 100 µL of Griess reagent to the collected medium in a new 96-well plate.[10]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[10]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[10]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA & RT-qPCR)
  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction):

    • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

    • qPCR: Perform real-time quantitative PCR using specific primers for TNF-α, IL-6, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The results will indicate the relative mRNA expression levels of the target genes.

Protocol 5: Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of key signaling proteins.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, ERK, and JNK. Use β-actin as a loading control.[9]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.

Data Presentation

The quantitative results from the assays should be summarized for clear interpretation and comparison.

Table 1: Representative Effect of this compound on Nitric Oxide Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (µM) (Mean ± SD)Cell Viability (%) (Mean ± SD)
Control (Untreated)-1.5 ± 0.3100 ± 4.2
LPS (1 µg/mL)-45.2 ± 3.198 ± 5.1
LPS + this compound1035.8 ± 2.597 ± 4.8
LPS + this compound2522.1 ± 1.996 ± 5.3
LPS + this compound5010.4 ± 1.195 ± 4.9

Table 2: Representative Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells (Measured by ELISA)

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control (Untreated)-25.3 ± 4.515.1 ± 3.810.2 ± 2.1
LPS (1 µg/mL)-1250.6 ± 98.2850.4 ± 75.6450.7 ± 55.3
LPS + this compound25675.2 ± 55.1430.9 ± 41.2210.5 ± 30.8
LPS + this compound50310.8 ± 30.4190.3 ± 25.995.4 ± 15.1

Table 3: Representative Effect of this compound on NF-κB and MAPK Pathway Protein Expression (Relative Densitometry from Western Blot)

Treatment GroupConcentration (µM)p-p65 / p65 Ratiop-p38 / p38 Ratiop-ERK / ERK Ratio
Control (Untreated)-0.15 ± 0.040.21 ± 0.050.25 ± 0.06
LPS (1 µg/mL)-1.00 ± 0.121.00 ± 0.151.00 ± 0.13
LPS + this compound500.35 ± 0.070.41 ± 0.080.48 ± 0.09

Signaling Pathways and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-p50/p65 (Inactive) IkB->IkB_NFkB Inhibits Proteasome Proteasome Degradation IkB->Proteasome Targets for NFkB p50/p65 NFkB_nuc p50/p65 (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IkB_NFkB->NFkB DHCA This compound (Inhibition) DHCA->IKK Inhibits Activation DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: this compound inhibits NF-κB by blocking IKK activation.

MAPK_Signaling_Pathway Figure 2: Inhibition of the MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MEK1/2, MKK4/7 TAK1->MKKs Phosphorylates MAPKs p38, ERK, JNK MKKs->MAPKs Phosphorylates TF Transcription Factors (e.g., AP-1) MAPKs->TF Activates DHCA This compound (Inhibition) DHCA->MAPKs Inhibits Phosphorylation Genes Pro-inflammatory Gene Expression TF->Genes Induces

Caption: this compound suppresses inflammation by inhibiting MAPK phosphorylation.

Experimental_Workflow Figure 3: Overall Experimental Workflow cluster_assays Downstream Assays start Start: RAW 264.7 Cell Culture treatment Treatment: 1. This compound (various conc.) 2. LPS (1 µg/mL) stimulation start->treatment harvest Harvest Supernatant & Cell Lysates treatment->harvest viability Cell Viability (MTT Assay) harvest->viability griess NO Production (Griess Assay) harvest->griess elisa Cytokine Secretion (ELISA) harvest->elisa qpcr Gene Expression (RT-qPCR) harvest->qpcr western Protein Expression (Western Blot) harvest->western results Data Analysis & Interpretation viability->results griess->results elisa->results qpcr->results western->results

Caption: Workflow for in vitro evaluation of this compound.

References

Neuroprotective Effects of Catalpol in Cell Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol (B1668604), an iridoid glucoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury. Its therapeutic potential stems from its multifaceted mechanism of action, primarily involving anti-inflammatory, anti-oxidative, and anti-apoptotic activities. This document provides detailed application notes and experimental protocols for studying the neuroprotective effects of catalpol in common cell models of neurodegeneration and neuroinflammation.

Mechanism of Action

Catalpol exerts its neuroprotective effects through the modulation of several key signaling pathways:

  • Inhibition of Inflammatory Pathways: Catalpol has been shown to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglia.

  • Activation of Antioxidant Responses: Catalpol activates the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] This promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting neuronal cells from oxidative stress.[1]

  • Inhibition of Apoptosis: Catalpol can attenuate neuronal apoptosis by modulating the p53-mediated Bcl-2/Bax/caspase-3 signaling pathway.[2][3] It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Catalpol in various cell models as reported in the literature.

Table 1: Effect of Catalpol on Cell Viability

Cell LineInsultCatalpol ConcentrationIncubation TimeAssayResultReference
BV2 microgliaLipopolysaccharide (LPS)250 µM, 500 µM24h pre-treatment, 6h LPSCCK-8No significant cytotoxicity observed.[6][7]
BV2 microgliaLipopolysaccharide (LPS)5 µg/mL2h pre-treatment, 24h LPSCCK-8No significant effect on proliferation.[8][9]
BV2 microgliaLipopolysaccharide (LPS)10 µg/mL24hCCK-8Significantly decreased cell viability.[8][9]
PC12 cellsLipopolysaccharide (LPS)10 µM12h or 24hMTTIncreased cell viability.[10][11]
PC12 cellsCorticosterone (B1669441) (CORT)Not SpecifiedNot SpecifiedMTTProtected against CORT-induced damage.[12][13]
Primary Cortical NeuronsHydrogen Peroxide (H₂O₂)12.5 µM, 25 µM, 50 µM2h H₂O₂MTTIncreased cell viability.[2]

Table 2: Effect of Catalpol on Inflammatory Markers and Oxidative Stress

Cell LineInsultCatalpol ConcentrationParameter MeasuredResultReference
BV2 microgliaLipopolysaccharide (LPS)250 µM, 500 µMNitric Oxide (NO)Significantly reduced NO production.[6][7]
BV2 microgliaLipopolysaccharide (LPS)5 µg/mLIL-1β, IL-6, TNF-αDecreased levels of inflammatory cytokines.[8][9]
BV2 microgliaLipopolysaccharide (LPS)5 µg/mLiNOS, ROSReduced production of iNOS and ROS.[8][9]
Primary Cortical NeuronsHydrogen Peroxide (H₂O₂)25 µM, 50 µMMalondialdehyde (MDA)Significantly decreased MDA production.[2]
Primary Cortical NeuronsHydrogen Peroxide (H₂O₂)Not SpecifiedROSDecreased intracellular ROS levels.[2][3]

Signaling Pathway Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., BV2, PC12) seeding Seed cells in plates cell_culture->seeding catalpol Pre-treat with Catalpol seeding->catalpol inducer Induce damage (e.g., LPS, H₂O₂) catalpol->inducer viability Cell Viability (MTT/CCK-8) inducer->viability inflammation Inflammatory Markers (ELISA, Griess) inducer->inflammation oxidative_stress Oxidative Stress (ROS, MDA) inducer->oxidative_stress western_blot Western Blot (Signaling Proteins) inducer->western_blot data_analysis Analyze and Compare Results viability->data_analysis inflammation->data_analysis oxidative_stress->data_analysis western_blot->data_analysis

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Catalpol Action cluster_pathway NF-κB Signaling Pathway cluster_outcome Cellular Response LPS LPS Catalpol Catalpol Catalpol->inhibition IKK IKK Phosphorylation IkB IκBα Degradation NFkB_release NF-κB p65/p50 Release NFkB_translocation Nuclear Translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) inflammation Neuroinflammation gene_transcription->inflammation

nrf2_pathway cluster_stimulus Oxidative Stress cluster_activation Catalpol Action cluster_pathway Keap1/Nrf2 Signaling Pathway cluster_outcome Cellular Response H2O2 H₂O₂ Catalpol Catalpol Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_dissociation Nrf2 Dissociation Nrf2_translocation Nrf2 Nuclear Translocation ARE_binding ARE Binding antioxidant_genes Antioxidant Gene Transcription (HO-1, NQO1) neuroprotection Neuroprotection antioxidant_genes->neuroprotection

Experimental Protocols

Cell Culture and Treatment

a. BV2 Microglial Cells

  • Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed BV2 cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction).

  • Allow cells to adhere overnight.

  • Pre-treat cells with varying concentrations of Catalpol (e.g., 5 µg/mL, 250 µM, 500 µM) for 2 to 24 hours.[6][7][8][9]

  • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 6 or 24 hours).[6][7][8][9]

b. PC12 Cells

  • Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed PC12 cells onto collagen-coated plates.

  • Pre-treat cells with Catalpol (e.g., 10 µM) for 12 or 24 hours.[10][11]

  • Induce neurotoxicity with an appropriate agent, such as corticosterone or LPS.[10][11][12][13]

c. Primary Cortical Neurons

  • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains according to standard protocols.

  • Plate neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintain neuronal cultures for at least 7 days in vitro before treatment.

  • Pre-treat neurons with Catalpol (e.g., 12.5, 25, 50 µM) for a specified duration.[2]

  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) (e.g., 50 µM) for 2 hours.[2]

Cell Viability Assay (MTT/CCK-8)
  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh medium containing 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.[6]

  • Incubate the plate for 1-4 hours at 37°C.

  • For MTT assay, add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well and gently shake to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[6]

  • Calculate cell viability as a percentage of the control group.

Measurement of Inflammatory Cytokines (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Centrifuge the supernatant to remove any cellular debris.

  • Determine the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve.

Reactive Oxygen Species (ROS) Detection
  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[2]

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

Western Blot Analysis
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, NF-κB p65, IκBα, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use β-actin or GAPDH as a loading control.

These protocols provide a framework for investigating the neuroprotective effects of Catalpol. Researchers should optimize the specific conditions, such as cell density, drug concentrations, and incubation times, for their particular experimental setup.

References

Application Note: Preparative HPLC for the Isolation of Dihydrocatalpol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrocatalpol is an iridoid glycoside found in various medicinal plants. Like its analogue catalpol, it is investigated for a range of pharmacological activities, making it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[1] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products.[2][3] Preparative HPLC, in particular, allows for the separation of milligram to gram quantities of pure compounds from complex mixtures, which is essential for structural elucidation, bioactivity screening, and further research.[4][5]

This application note provides a detailed protocol for the isolation of this compound from a plant extract using preparative reversed-phase HPLC (RP-HPLC). The methodology covers sample pre-treatment, analytical method development, and scale-up to a preparative protocol.

Principle of Separation

The separation of this compound is typically achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile). This compound, being a polar glycoside, has a moderate affinity for the nonpolar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, causing compounds to elute in order of increasing hydrophobicity. This allows for the effective separation of this compound from other phytochemicals in the crude extract.

Experimental Protocols

1. Sample Preparation and Pre-Purification

A preliminary extraction and enrichment process is crucial before proceeding to preparative HPLC to reduce sample complexity and prevent column overloading.

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., roots or leaves of a this compound-containing species).

    • Extract the powdered material with 75% ethanol (B145695) under reflux for 1-2 hours. Repeat the extraction process twice to ensure efficiency.

    • Combine the ethanol extracts and concentrate them to dryness using a rotary evaporator under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried crude extract in water.

    • Perform sequential liquid-liquid extraction with ethyl acetate (B1210297) followed by n-butanol. The iridoid glycosides, including this compound, will preferentially partition into the more polar n-butanol phase.

    • Collect the n-butanol fraction and concentrate it to dryness. This enriched extract is now ready for HPLC analysis.

2. Analytical HPLC Method Development

Before scaling up, an analytical method is developed to optimize the separation conditions.

  • Instrumentation: Standard analytical HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water (with 0.1% formic acid, optional, to improve peak shape).

      • Solvent B: Acetonitrile or Methanol.

    • Gradient: A typical starting gradient would be 5-30% Solvent B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10-20 µL.

  • Procedure: Dissolve a small amount of the n-butanol extract in the initial mobile phase composition. Analyze the sample to determine the retention time of this compound and ensure adequate resolution from adjacent impurities. Adjust the gradient as necessary.

3. Preparative HPLC Protocol for this compound Isolation

The optimized analytical method is scaled up for preparative-scale purification.

  • Instrumentation: A preparative HPLC system equipped with a high-pressure pump, an auto-sampler or manual injector with a large loop, a preparative-scale column, a UV detector, and a fraction collector.

  • Procedure:

    • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

    • Dissolve the pre-purified n-butanol extract in the mobile phase or a compatible solvent like methanol. The concentration should be optimized to avoid precipitation and peak distortion.

    • Inject the sample onto the column.

    • Run the preparative gradient elution method.

    • Monitor the separation via the UV chromatogram and collect fractions corresponding to the this compound peak using the fraction collector.

    • Combine the fractions containing the pure compound.

    • Analyze the purity of the collected fractions using the analytical HPLC method developed earlier.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Data Presentation

Table 1: Preparative HPLC Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase, 20 x 250 mm, 10 µm
Mobile Phase A: Water; B: Methanol
Gradient Program 0-10 min: 15% B; 10-40 min: 15-40% B; 40-45 min: 40-90% B
Flow Rate 15.0 mL/min
Detection Wavelength 210 nm
Injection Volume 2-5 mL
Sample Concentration 50-100 mg/mL in Methanol
Column Temperature Ambient

Table 2: Example Quantitative Data for this compound Isolation

ParameterValueReference
Starting Material (n-butanol extract) 5.0 g
Sample Load per Injection 200 mg-
Purity of this compound in Extract ~40%
Yield of Purified this compound ~25 mg per injection
Final Purity (by analytical HPLC) >95%
Overall Recovery ~65%-

Visualizations

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification A Plant Material (e.g., Rehmannia glutinosa) B Ethanol Extraction A->B C Concentration (Rotary Evaporation) B->C D Liquid-Liquid Partitioning (n-Butanol Fraction) C->D E Preparative HPLC (C18 Column) D->E Inject Enriched Extract F Fraction Collection (Based on UV Peak) E->F G Purity Analysis (Analytical HPLC) F->G Pool Fractions H Solvent Evaporation G->H I Pure this compound H->I

Caption: Workflow for the isolation of this compound.

G A This compound (Iridoid Glycoside) B Inhibition of Pro-inflammatory Pathways (e.g., NF-κB) A->B Modulates F Antioxidant Activity A->F Exhibits C Reduction of Inflammatory Mediators (e.g., TNF-α, IL-6) B->C Leads to D Anti-inflammatory Effects C->D Results in E Neuroprotective Effects D->E Contributes to F->E Contributes to

Caption: Potential biological activities of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydrocatalpol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dihydrocatalpol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Its primary and most studied source is the root of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine.[1][2][3] It is also found in other plants of the Scrophulariaceae family, such as Scrophularia ningpoensis.[1][3]

Q2: What are the reported therapeutic potentials of this compound and related compounds?

A2: this compound and its structural analog, catalpol (B1668604), have demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[4][5] Research suggests these compounds may be beneficial in conditions such as neurodegenerative diseases and inflammatory disorders.[4][5]

Q3: Which extraction methods are commonly used for this compound and other iridoid glycosides?

A3: Common methods for extracting this compound and other iridoid glycosides from plant materials include solvent reflux extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of method can significantly impact extraction efficiency and yield.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS) is the most common and reliable method for quantifying this compound.[5][6][7][8] A validated HPLC method provides accuracy and precision in determining the exact yield.[5][8]

Troubleshooting Guide

Issue 1: Low this compound Yield

Low yields of this compound can be attributed to several factors, from the extraction parameters to the stability of the compound itself.

Possible Cause 1: Suboptimal Extraction Parameters

The choice of solvent, temperature, and extraction time are critical for maximizing yield.

  • Recommendation: Based on studies optimizing the extraction of the structurally similar compound catalpol, a methanol-water mixture has been shown to be effective.[9] The use of Response Surface Methodology (RSM) has identified optimal conditions for catalpol extraction as a 72.94% methanol (B129727) in water solution, an extraction temperature of 54.8°C, and an extraction time of 3.0 hours.[9] It is recommended to start with these parameters and optimize further for your specific experimental setup.

Quantitative Data on Extraction Parameter Optimization (Catalpol as a proxy):

ParameterRange StudiedOptimal ValuePredicted Yield (%)
Methanol Conc. (%)50 - 8072.943.513
Temperature (°C)40 - 6054.83.513
Time (hours)2 - 33.03.513

Data adapted from a study on catalpol extraction optimization using Response Surface Methodology.[9]

Possible Cause 2: Degradation of this compound during Extraction

This compound, like other iridoid glycosides, is susceptible to degradation under certain conditions, particularly acidic pH and high temperatures.[4][10]

  • Recommendation: Maintain a neutral pH during the extraction process. Studies on catalpol have shown it to be stable in neutral conditions but sensitive to acidic pH, especially at elevated temperatures.[4] If the extraction method involves heat, it is crucial to keep the temperature within the optimized range to prevent thermal degradation. The degradation of catalpol has been shown to follow first-order kinetics, with the rate increasing significantly with temperature.[4]

Stability of Iridoid Glycosides:

ConditionEffect on StabilityRecommendation
Acidic pH Promotes degradationMaintain neutral pH (around 7.0)
High Temperature Accelerates degradationUse optimized temperature (e.g., ~55°C)
Presence of Amino Acids Can promote degradationBe aware of co-extractives

Information based on stability studies of catalpol.[4]

Experimental Workflow for Optimizing this compound Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis cluster_optimization Optimization plant_material Dried Rehmannia glutinosa root powder extraction Solvent Extraction (e.g., Reflux or UAE) plant_material->extraction parameters Vary Parameters: - Solvent Conc. (Methanol/Water) - Temperature - Time extraction->parameters filtration Filtration of Extract extraction->filtration hplc HPLC-UV/MS Analysis filtration->hplc quantification Quantify this compound Yield hplc->quantification rsm Response Surface Methodology (RSM) quantification->rsm optimal_conditions Determine Optimal Conditions rsm->optimal_conditions

Caption: Experimental workflow for optimizing this compound extraction.

Issue 2: Inconsistent Results in Bioassays

Inconsistent biological activity of the this compound extract can be due to variations in the extract's purity and the presence of interfering compounds.

  • Recommendation: After the initial extraction, it is advisable to perform a purification step. A common method involves partitioning the crude extract with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Further purification can be achieved using column chromatography techniques like macroporous resin or alumina (B75360) chromatography.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a starting point for the extraction of this compound from Rehmannia glutinosa and should be optimized for your specific laboratory conditions.

  • Sample Preparation: Grind dried Rehmannia glutinosa roots into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 73% methanol in water (v/v).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 100 W and the temperature to 55°C.

    • Extract for 3 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Analyze by HPLC to determine the this compound concentration.

Protocol 2: HPLC Quantification of this compound

This is a general HPLC method that can be adapted and validated for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating iridoid glycosides. A starting point could be a gradient from 5% to 30% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6][7]

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare a stock solution of purified this compound standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Signaling Pathways

This compound and its analog catalpol have been shown to exert their anti-inflammatory and neuroprotective effects by modulating several key signaling pathways.

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound This compound->NFkB Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Neuroprotective_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes This compound This compound This compound->Keap1 Inhibits

References

Technical Support Center: Dihydrocatalpol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance on the stability and potential degradation issues related to dihydrocatalpol. At present, detailed public data on the specific degradation pathways, kinetics, and comprehensive stability-indicating analytical methods for this compound are limited. The information provided herein is based on general principles of handling iridoid glycosides and best practices in pharmaceutical stability studies. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term storage at this temperature is not recommended without specific stability data.

Q2: I am dissolving this compound for my experiments. What solvents are recommended and what precautions should I take?

A2: this compound is generally soluble in water, methanol (B129727), and ethanol. When preparing solutions, it is crucial to use high-purity solvents. For aqueous solutions, consider using buffers to control the pH, as extreme pH values can promote hydrolysis. It is advisable to prepare solutions fresh for each experiment or to conduct stability studies on frozen aliquots to determine their viability over time.

Q3: My experimental results are inconsistent. Could this compound degradation be a factor?

A3: Yes, inconsistent results can be a sign of compound instability. Degradation of this compound can lead to a decrease in the concentration of the active compound and the formation of unknown degradation products, which may have different biological activities or interfere with analytical measurements. It is crucial to ensure the stability of your stock solutions and experimental samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in assays Degradation of this compound in stock solutions or experimental media.Prepare fresh stock solutions before each experiment. If using frozen stocks, perform a qualification test to ensure activity has not diminished. Assess the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., temperature, incubation time).
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating analytical method.
Variability between experimental replicates Inconsistent handling or storage of this compound solutions.Standardize the preparation, handling, and storage procedures for all this compound solutions. Ensure all researchers are following the same protocol.
Precipitation of the compound from solution Poor solubility or saturation in the chosen solvent.Ensure the compound is fully dissolved. If precipitation occurs upon storage, especially at lower temperatures, consider preparing fresh solutions or using a different solvent system after conducting solubility and stability tests.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photodegradation: Expose the solid compound and the stock solution to light using a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Analysis of Results: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products and any decrease in the peak area of the parent this compound.

dot

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl) stock->acid Expose alkali Alkaline Hydrolysis (0.1 N NaOH) stock->alkali Expose oxidation Oxidation (3% H2O2) stock->oxidation Expose thermal Thermal (60°C, 80°C) stock->thermal Expose photo Photolytic (Light Exposure) stock->photo Expose sampling Sampling at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC Analysis neutralize->hplc compare Compare Chromatograms hplc->compare identify Identify Degradation Products compare->identify

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

Due to the limited specific data on this compound's degradation pathways, a logical workflow for investigating its stability is presented below. This diagram illustrates the decision-making process for a researcher encountering potential stability issues.

dot

Stability_Troubleshooting_Logic cluster_investigation Stability Investigation start Inconsistent Experimental Results check_stability Is this compound Stability a Potential Issue? start->check_stability protocol Implement Standardized Handling & Storage Protocol check_stability->protocol Yes resolve Re-evaluate Experimental Parameters and Other Variables check_stability->resolve No forced_degradation Perform Forced Degradation Study protocol->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method monitor_stability Monitor Stability Under Experimental Conditions develop_method->monitor_stability proceed Proceed with Experiments Using Qualified Stable Material monitor_stability->proceed

Caption: Logical workflow for troubleshooting this compound stability issues.

Technical Support Center: Dihydrocatalpol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dihydrocatalpol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended procedure for extracting this compound from plant material?

A1: A common method for extracting iridoid glycosides like this compound from plant material involves using a polar solvent. Methanol (B129727) or ethanol (B145695) are effective choices. A general procedure would be:

  • Homogenize the dried and powdered plant material.

  • Extract the powder with methanol or a methanol-water mixture (e.g., 80% methanol) using sonication or maceration.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injecting it into the HPLC system. This filtration step is crucial to prevent particulates from clogging the column and tubing.[1]

Q2: How should I prepare this compound samples from biological matrices like plasma or urine?

A2: Preparing samples from biological matrices requires additional clean-up steps to remove interfering substances like proteins and salts.[2][3][4] Common techniques include:

  • Protein Precipitation: This is a simple and fast method where a cold organic solvent like acetonitrile (B52724) or methanol is added to the sample to precipitate proteins. After centrifugation, the clear supernatant can be injected.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up and can concentrate the analyte. A C18 SPE cartridge is often suitable for reversed-phase HPLC analysis of moderately polar compounds like this compound. The general steps involve conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[3]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous sample and an organic solvent.[3]

Chromatographic Issues

Q3: I am not seeing any peaks, or the peaks are very small. What should I do?

A3: This issue can arise from several sources:

  • Detector Lamp Off: Ensure the detector lamp is on and has not reached the end of its lifespan.

  • Incorrect Wavelength: Verify that the detector is set to the correct wavelength for this compound (around 210 nm is a good starting point based on related compounds).[5]

  • Flow Path Issues: Check for leaks in the system or a blockage in the tubing or injector. Ensure the pump is delivering the mobile phase at the set flow rate.

  • Sample Degradation: this compound, like other iridoid glycosides, may be unstable under certain conditions. Prepare fresh samples and standards.

  • Injection Problem: Ensure the autosampler is functioning correctly and injecting the specified volume. Check for air bubbles in the sample loop.

Q4: My peaks are tailing or fronting. How can I improve the peak shape?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: If the peak is fronting, you may be injecting too much sample. Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: The column's stationary phase can degrade over time, or strongly retained compounds can accumulate. Flushing the column with a strong solvent or replacing it may be necessary.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds, a lower pH can improve peak shape.

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can cause peak tailing. Using a column with end-capping or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.

Q5: The retention time of my this compound peak is shifting. What is causing this?

A5: Retention time variability can be due to:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump is proportioning the solvents correctly.

  • Fluctuating Column Temperature: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and affect the flow rate.

Q6: I am observing high backpressure in my HPLC system. What are the likely causes?

A6: High backpressure is a common issue and is often caused by:

  • Blockage in the System: A blockage can occur in the guard column, analytical column frits, or tubing.

  • Precipitated Buffer: If you are using a buffer in your mobile phase, it may precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the mobile phase under all conditions.

  • Particulate Matter: Unfiltered samples can introduce particulates that clog the system. Always filter your samples.

  • Column Aging: Over time, the packing material in the column can settle or become fouled, leading to increased pressure.

Stability and Degradation

Q7: Is this compound stable during analysis? What conditions should I avoid?

A7: Iridoid glycosides can be susceptible to degradation, particularly under acidic or basic conditions and at elevated temperatures.[6] To minimize degradation:

  • Control pH: Maintain the pH of your mobile phase in a neutral or slightly acidic range (e.g., pH 3-7) if possible.

  • Avoid High Temperatures: Use a column oven set to a moderate temperature (e.g., 25-30°C) and store your samples in a cooled autosampler.

  • Use Freshly Prepared Solutions: Prepare your standards and samples fresh daily to avoid degradation in solution.

  • Protect from Light: If you suspect photosensitivity, use amber vials and protect your solutions from direct light.

Experimental Protocols

Typical HPLC Method for this compound Analysis

This protocol is a starting point based on methods for structurally similar compounds like Catalpol.[5] Optimization may be required for your specific application.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 5:95 v/v)
Flow Rate 0.6 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used for the analysis of natural products. These are target values you should aim for when validating your this compound HPLC method.

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Visualizations

Troubleshooting Workflow for this compound HPLC Analysis

G start Start: Chromatographic Problem Observed pressure Check System Pressure start->pressure peak_shape Assess Peak Shape pressure->peak_shape Normal high_pressure High Pressure pressure->high_pressure High low_pressure Low/Fluctuating Pressure pressure->low_pressure Low/ Fluctuating retention_time Check Retention Time Stability peak_shape->retention_time Good tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting no_peaks No/Small Peaks? retention_time->no_peaks Stable drifting_rt Drifting Retention Time retention_time->drifting_rt Drifting no_peak_issue No/Small Peak Issue no_peaks->no_peak_issue Yes end Problem Resolved no_peaks->end No solution_high_p Check for blockages (frits, column) Check for buffer precipitation high_pressure->solution_high_p solution_low_p Check for leaks Check pump seals Degas mobile phase low_pressure->solution_low_p solution_tailing Check for column degradation Adjust mobile phase pH Use end-capped column tailing->solution_tailing solution_fronting Dilute sample Inject smaller volume fronting->solution_fronting solution_rt Ensure column equilibration Use column oven Check mobile phase preparation drifting_rt->solution_rt solution_no_peaks Check detector lamp & wavelength Check sample preparation & stability Verify injection no_peak_issue->solution_no_peaks solution_high_p->end solution_low_p->end solution_tailing->end solution_fronting->end solution_rt->end solution_no_peaks->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Potential Signaling Pathway Influenced by this compound Analogs

Based on studies of the structurally similar compound Catalpol, a potential anti-inflammatory signaling pathway that this compound may influence is the NF-κB pathway.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS inhibits IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Inflammation Inflammatory Response NFkB_nuc->Inflammation promotes

References

Technical Support Center: Overcoming Dihydrocatalpol Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrocatalpol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is causing this?

A1: This is a common issue when working with compounds that have limited aqueous solubility. This compound, like many natural products, can be challenging to dissolve in purely aqueous solutions. The precipitation you are observing is likely due to the compound "crashing out" of solution when the concentration of the organic solvent from your stock solution is significantly diluted by the aqueous buffer. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is kept to a minimum, typically below 0.1%, and to add the stock solution to the buffer with gentle but thorough mixing.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic compounds for in vitro assays due to its high solvating power for both polar and nonpolar molecules.[2][3][4] For this compound, it is advisable to prepare a concentrated stock solution in anhydrous, cell culture grade DMSO.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: Several strategies can be employed to improve the solubility of this compound in your cell culture medium:

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic co-solvents is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced toxicity and to minimize the chances of precipitation.[1]

  • Gentle Mixing: When diluting the stock solution, add it dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Sonication: If you observe slight precipitation, gentle sonication in a water bath for a short period (10-15 minutes) can sometimes help to redissolve the compound.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. However, altering the pH of your cell culture medium can have significant effects on cell viability and experimental outcomes, so this should be approached with caution and thoroughly validated.

Q4: How stable is this compound in solution?

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound in experimental assays.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution of stock solution. The aqueous solubility limit of this compound has been exceeded.• Decrease the final concentration of this compound in your assay. • Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within a cell-tolerated range (typically <0.5%, ideally <0.1%). • Add the stock solution to the assay medium very slowly while vortexing or stirring to ensure rapid and even dispersion.
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is slowly precipitating out of the supersaturated solution.• This indicates that the concentration is at or near the limit of solubility. Consider reducing the final concentration for long-term experiments. • Ensure the temperature of the solution is maintained, as temperature fluctuations can affect solubility.
Inconsistent results between experiments. Variability in the preparation of the this compound working solution.• Always prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. • Ensure the stock solution is completely thawed and vortexed before making dilutions. • Use calibrated pipettes for accurate dilutions.
Cell toxicity observed at concentrations where the compound should be active. The solvent (e.g., DMSO) concentration is too high.• Calculate the final solvent concentration in your assay and ensure it is below the toxic threshold for your specific cell line (generally <0.5%, with <0.1% being ideal). • Run a solvent control (vehicle control) to assess the effect of the solvent on your cells.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, the following table provides general guidance based on the behavior of structurally similar iridoid glycosides. It is strongly recommended to perform your own solubility tests to determine the optimal concentration range for your specific experimental conditions.

Solvent Expected Solubility Notes
DMSO (Dimethyl Sulfoxide) HighRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Ethanol ModerateCan be used as a co-solvent, but may have higher cell toxicity than DMSO at similar concentrations.
Water LowThis compound has limited solubility in pure water.
Cell Culture Media (e.g., DMEM, RPMI) Low to ModerateSolubility will be influenced by the presence of serum and other components. It is critical to keep the final DMSO concentration low.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium with minimal precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Vortex: Once thawed, vortex the stock solution gently to ensure homogeneity.

  • Dilution:

    • For a 1:1000 dilution (e.g., to make a 10 µM working solution from a 10 mM stock), add 1 µL of the stock solution to 999 µL of pre-warmed cell culture medium.

    • Crucial Step: Add the stock solution dropwise into the center of the medium while gently vortexing or swirling the tube. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Final Mixing: Gently mix the working solution by pipetting up and down a few times.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure the compound remains in solution and is not degraded.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve aliquot_store Aliquot and Store at -20°C/-80°C vortex_dissolve->aliquot_store thaw Thaw Stock Aliquot aliquot_store->thaw dilute Dilute Stock into Medium (Dropwise with Vortexing) thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute use_immediately Use Immediately in Assay dilute->use_immediately

Caption: Workflow for this compound solution preparation.

Putative Signaling Pathways Modulated by this compound

Based on studies of the structurally related compound Catalpol, this compound may exert its biological effects through the modulation of several key signaling pathways involved in inflammation and neuroprotection.

Anti-Inflammatory Signaling Pathway

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Promotes Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: Putative anti-inflammatory signaling pathway.

Neuroprotective Signaling Pathway

G This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Promotes Oxidative_Stress->Neuronal_Survival Inhibits

Caption: Putative neuroprotective signaling pathway.

References

Technical Support Center: Dihydrocatalpol Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the reverse-phase HPLC analysis of dihydrocatalpol. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it exhibit peak tailing in reverse-phase HPLC?

A: this compound is a polar, polyhydroxylated iridoid glycoside. Its structure contains multiple hydroxyl (-OH) groups which can engage in secondary interactions with the stationary phase of the HPLC column. In reverse-phase HPLC, which typically uses a nonpolar stationary phase (like C18), these secondary interactions can interfere with the primary hydrophobic retention mechanism, leading to asymmetrical peak shapes, most notably peak tailing.

Q2: What are the most common causes of peak tailing for this compound?

A: The primary causes of peak tailing for a polar molecule like this compound are:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction between the hydroxyl groups of this compound and residual silanol groups on the silica-based stationary phase. These interactions can lead to some molecules being retained longer than others, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase. If the pH is not optimal, it can exacerbate secondary interactions.

  • Column Overload: Injecting too much sample (either in terms of concentration or volume) can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, creating active sites that cause peak tailing.

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile and methanol (B129727) have different solvent properties. If you are experiencing peak tailing with one, it is often worthwhile to try the other. Sometimes, a change in the organic modifier can alter the selectivity and reduce the secondary interactions that cause tailing.

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase

The mobile phase is often the first and most effective parameter to adjust.

  • Action 1.1: Lower the Mobile Phase pH.

    • Rationale: To suppress the ionization of this compound's hydroxyl groups and residual silanols on the column.

    • Procedure: Add a small amount of acid to your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%) are common choices. Ensure the pH is within the stable range for your column (typically pH 2-8).

  • Action 1.2: Check Buffer Concentration.

    • Rationale: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH effectively.

  • Action 1.3: Switch the Organic Modifier.

    • Rationale: To alter the selectivity of the separation.

    • Procedure: If you are using methanol, try acetonitrile, and vice-versa.

Step 2: Assess the HPLC Column

The column is a critical component that can be a source of peak tailing.

  • Action 2.1: Use a High-Purity, End-Capped Column.

    • Rationale: Modern columns are often "end-capped" to reduce the number of free silanol groups, which are a primary cause of peak tailing for polar compounds.

  • Action 2.2: Flush the Column.

    • Rationale: Contaminants from previous injections can accumulate on the column and create active sites.

    • Procedure: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase) to remove strongly retained compounds.

  • Action 2.3: Replace the Column.

    • Rationale: Columns have a finite lifetime. If the peak shape does not improve with other troubleshooting steps, the column may be degraded and require replacement.

Step 3: Review Injection and Sample Parameters

The way the sample is prepared and introduced to the system can affect peak shape.

  • Action 3.1: Reduce Sample Concentration/Volume.

    • Rationale: To rule out column overload.

    • Procedure: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.

  • Action 3.2: Ensure Sample Solvent Compatibility.

    • Rationale: The solvent your sample is dissolved in should be of similar or weaker elution strength than your mobile phase.

    • Procedure: Ideally, dissolve your sample in the initial mobile phase. If you must use a stronger solvent, inject the smallest possible volume.

Step 4: Inspect the HPLC System

If the issue persists, investigate the hardware for potential problems.

  • Action 4.1: Minimize Extra-Column Volume.

    • Rationale: To reduce band broadening that can contribute to peak tailing.

    • Procedure: Check for and minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.

  • Action 4.2: Check for Blockages.

    • Rationale: A partial blockage in an in-line filter or at the column inlet frit can distort peak shape.

    • Procedure: Replace the in-line filter. If a blockage at the column inlet is suspected, you can try back-flushing the column (if the manufacturer's instructions permit).

Experimental Protocols

Below are typical starting parameters for the reverse-phase HPLC analysis of iridoid glycosides like this compound. These can be used as a baseline for method development and troubleshooting.

Table 1: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended SettingRationale
Column High-purity, end-capped C18 (e.g., 4.6 x 250 mm, 5 µm)Minimizes silanol interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH improves peak shape.
Gradient Start with a low percentage of B, ramp up as needed.To elute the polar this compound effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CConsistent temperature ensures reproducible retention times.
Detection UV at ~210 nmIridoid glycosides typically have a UV maximum in this region.
Injection Vol. 5-20 µLKeep volume low to prevent overload.
Sample Diluent Initial mobile phase compositionEnsures good peak shape upon injection.

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Actions cluster_column Column Actions cluster_sample Sample/Injection Actions cluster_system System Actions start Peak Tailing Observed mobile_phase Step 1: Check Mobile Phase start->mobile_phase lower_ph Lower pH (add 0.1% Formic Acid) mobile_phase->lower_ph Primary Action check_buffer Check Buffer Strength mobile_phase->check_buffer switch_modifier Switch Organic Modifier mobile_phase->switch_modifier column Step 2: Evaluate Column use_endcapped Use End-Capped Column column->use_endcapped Preventative flush_column Flush Column column->flush_column replace_column Replace Column column->replace_column Last Resort sample Step 3: Review Sample/Injection reduce_load Reduce Concentration/Volume sample->reduce_load check_solvent Check Sample Solvent sample->check_solvent system Step 4: Inspect HPLC System minimize_dead_volume Minimize Extra-Column Volume system->minimize_dead_volume check_blockages Check for Blockages system->check_blockages solution Symmetrical Peak Achieved lower_ph->column If tailing persists use_endcapped->sample flush_column->sample replace_column->sample reduce_load->system check_solvent->system minimize_dead_volume->solution check_blockages->solution

Caption: Troubleshooting workflow for this compound peak tailing.

Technical Support Center: Dihydrocatalpol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Dihydrocatalpol to minimize degradation and ensure the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on studies of structurally similar iridoid glycosides, the primary factors contributing to degradation are temperature, pH, light exposure, and enzymatic activity.[1][2] High temperatures, strongly acidic or alkaline conditions, and the presence of certain enzymes can lead to the breakdown of the compound.[3][4][5]

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. High temperatures have been shown to affect the stability of similar iridoid glycosides.[3]

Q3: How does pH affect the stability of this compound?

A3: Iridoid glycosides are susceptible to hydrolysis under both acidic and alkaline conditions.[3][5] For example, the related compound aucubin (B1666126) degrades in highly acidic environments (pH < 3).[5] It is advisable to maintain this compound solutions at a neutral pH (around 6-8) unless the experimental protocol requires otherwise. If you must work with acidic or basic solutions, prepare them fresh and use them promptly.

Q4: Should I protect this compound from light?

Q5: Can enzymes in my experimental system degrade this compound?

A5: Yes, enzymatic degradation is a possibility, especially in biological matrices or crude plant extracts that may contain glycosidases.[2] These enzymes can cleave the glycosidic bond, leading to the formation of the aglycone and subsequent degradation products. If working with such systems, consider using enzyme inhibitors or performing experiments at low temperatures to minimize enzymatic activity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results This compound degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light. 2. Check Solution Age and pH: If using a stock solution, prepare a fresh one. Ensure the pH of your experimental buffer is within the stable range for iridoid glycosides (neutral pH). 3. Assess for Contamination: Consider the possibility of microbial or enzymatic contamination that could degrade the compound. Filter-sterilize solutions where appropriate.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.1. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to that of a freshly prepared this compound standard to identify potential degradation peaks. 2. Review Experimental Conditions: Evaluate if any experimental steps (e.g., high temperature, extreme pH) could have induced degradation. 3. Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small sample of this compound under stress conditions (acid, base, heat, oxidation, light).
Precipitate formation in stock solution Poor solubility or degradation.1. Check Solvent and Concentration: Ensure the solvent is appropriate for this compound and that the concentration does not exceed its solubility limit. 2. Gentle Warming and Sonication: Try gently warming the solution or sonicating to redissolve the precipitate. If it does not redissolve, it may be a degradation product. 3. Prepare a Fresh Solution: If precipitation persists, it is best to discard the solution and prepare a new one.

Stability Data for Related Iridoid Glycosides

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes stability information for the structurally related iridoid glycosides, Aucubin and Catalpol, which can provide valuable insights.

Compound Condition Observation Reference
Aucubin pH 1.2Half-life of 5.02 hours[5]
pH 1.6Half-life of 5.78 hours[5]
pH 2.0Half-life of 14.84 hours[5]
pH > 3.0Stable for several days[5]
Weak baseUnstable[5]
OxidationUnstable[5]
Catalpol 100°C, pH 4.8Sharp decrease in concentration[4][6]
High TemperatureAffected by high temperatures[3]
Alkaline SolutionAffected by alkaline conditions[3]
Strong AcidAffected by strong acid conditions[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific buffer or solvent system over time.

Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol, ethanol, water)

  • Buffer of interest (ensure pH is accurately measured)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

  • Temperature-controlled incubator or water bath

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution with the buffer of interest to a final working concentration (e.g., 100 µg/mL) in amber vials.

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared test solutions using a validated HPLC/UPLC method to determine the initial concentration of this compound. This will serve as the baseline.

  • Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 40°C) and protect them from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial and analyze its content by HPLC/UPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

This compound Degradation Decision Tree

This diagram provides a logical workflow for troubleshooting potential this compound degradation issues during an experiment.

A Inconsistent Experimental Results or Suspected Degradation B Check Storage Conditions A->B C Check Solution Preparation A->C D Review Experimental Protocol A->D E Stored at <= -20°C? B->E Temperature F Protected from Light? B->F Light G Freshly Prepared Solution? C->G Age H pH of Solvent/Buffer Neutral? C->H pH I High Temperature Steps? D->I Temperature J Extreme pH Conditions? D->J pH K Potential Enzymatic Activity? D->K Biological Matrix E->F L Degradation Likely. Re-run with fresh compound and optimized conditions. E->L No F->L No M Degradation Unlikely to be from Storage. Investigate other factors. F->M Yes G->H G->L No H->L No H->M Yes I->J I->L Yes J->K J->L Yes K->L Yes K->M No cluster_0 Stress Factors High Temperature High Temperature B Deglycosylation High Temperature->B Acidic/Alkaline pH Acidic/Alkaline pH Acidic/Alkaline pH->B Enzymes (e.g., Glycosidases) Enzymes (e.g., Glycosidases) Enzymes (e.g., Glycosidases)->B A Iridoid Glycoside (e.g., this compound) A->B Hydrolysis C Aglycone B->C D Further Degradation Products C->D Rearrangement / Oxidation

References

Technical Support Center: Dihydrocatalpol Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of Dihydrocatalpol in their chromatographic experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of this compound.

Question: Why am I seeing poor resolution between this compound and other components in my sample?

Answer:

Poor resolution in the chromatographic separation of this compound can stem from several factors. The most common causes include an unoptimized mobile phase, an inappropriate stationary phase, or suboptimal instrument parameters.

To address this, consider the following troubleshooting steps:

  • Mobile Phase Optimization: The composition of your mobile phase is critical for achieving good resolution.[1][2][3][4]

    • Adjusting Solvent Strength: If you are using reversed-phase chromatography, decreasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of this compound and may improve its separation from other compounds.[1]

    • Changing Organic Modifier: The type of organic solvent can influence selectivity. If you are using acetonitrile, try substituting it with methanol (B129727) or vice-versa, as this can alter the elution order and improve resolution.

    • pH Modification: The pH of the mobile phase can affect the ionization state of this compound and other sample components, thereby influencing their retention and selectivity. Experiment with slight adjustments to the mobile phase pH to see if resolution improves. Common buffers used in reversed-phase HPLC include phosphate (B84403) buffers and acetate (B1210297) buffers.

  • Stationary Phase Selection: The choice of the HPLC column is crucial.

    • Column Chemistry: For a polar compound like this compound, a C18 column is a common starting point in reversed-phase chromatography. However, if resolution is poor, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivities.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column will increase column efficiency and can lead to better resolution.

  • Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can impact resolution. Try adjusting the column temperature within a range of 25-40°C to see if it improves separation.

Below is a logical workflow for troubleshooting poor resolution:

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Evaluation cluster_instrument_params Instrument Parameter Adjustment start Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Evaluate Stationary Phase mobile_phase->stationary_phase No Improvement resolution_ok Resolution Acceptable mobile_phase->resolution_ok Improvement adjust_strength Adjust Organic:Aqueous Ratio mobile_phase->adjust_strength instrument_params Adjust Instrument Parameters stationary_phase->instrument_params No Improvement stationary_phase->resolution_ok Improvement change_column Try Different Column Chemistry (e.g., C8, Phenyl) stationary_phase->change_column instrument_params->resolution_ok Improvement instrument_params->resolution_ok Improvement adjust_temp Optimize Column Temperature instrument_params->adjust_temp change_modifier Change Organic Modifier (e.g., ACN to MeOH) adjust_strength->change_modifier adjust_ph Adjust pH change_modifier->adjust_ph change_dimensions Use Longer Column or Smaller Particles change_column->change_dimensions adjust_flow Adjust Flow Rate adjust_temp->adjust_flow

Caption: Troubleshooting logic for poor resolution of this compound.

Question: My this compound peak is tailing. What can I do to improve the peak shape?

Answer:

Peak tailing is a common issue in chromatography and can negatively impact resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself.

Here are some common causes and solutions for peak tailing:

  • Secondary Silanol (B1196071) Interactions: this compound, with its multiple hydroxyl groups, can interact with free silanol groups on the surface of silica-based stationary phases. This is a frequent cause of peak tailing for polar compounds.

    • Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

    • Mobile Phase Additives: Adding a small amount of a competing agent, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. Alternatively, using a mobile phase with a lower pH can suppress the ionization of silanol groups, reducing these unwanted interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Reduce Sample Concentration: Try diluting your sample and reinjecting it to see if the peak shape improves.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample.

    • Column Washing: If you suspect contamination, you can try washing the column with a strong solvent.

  • Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or dead volume in the system. Ensure that all connections are made with the correct fittings and that the tubing length between the injector, column, and detector is minimized.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point for developing a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B). A typical gradient might start at 5-10% B and increase to 30-40% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at around 205-210 nm, as this compound has weak UV absorbance.

From this starting point, you can optimize the mobile phase composition, gradient slope, and other parameters to achieve the desired resolution.

Q2: Should I use HPLC or UHPLC for this compound analysis?

A2: Both HPLC and UHPLC can be used for the analysis of this compound. UHPLC (Ultra-High-Performance Liquid Chromatography) utilizes columns with smaller particle sizes (typically sub-2 µm) and can provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. If you have access to a UHPLC system and require high throughput or need to separate this compound from very closely related impurities, UHPLC would be the preferred choice. However, for routine analysis and quantification, a well-optimized HPLC method can also provide excellent results.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable way to confirm the identity of the this compound peak is to use a reference standard. By injecting a pure standard of this compound under the same chromatographic conditions, you can compare the retention time with the peak in your sample. For unequivocal identification, especially in complex matrices, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is recommended. The mass spectrometer can provide molecular weight and fragmentation information that is highly specific to this compound.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a general workflow for developing a robust HPLC method for the analysis of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent. A good starting point is the initial mobile phase composition (e.g., 95:5 water:acetonitrile).

    • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.

  • Initial Chromatographic Conditions:

    • Set up the HPLC system with the starting conditions mentioned in FAQ Q1.

    • Inject the prepared this compound standard and sample solutions.

  • Method Optimization:

    • Based on the initial chromatograms, systematically adjust the following parameters to improve resolution, peak shape, and analysis time:

      • Gradient Profile: Adjust the initial and final mobile phase compositions, as well as the gradient slope and duration.

      • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time.

      • Column Temperature: Evaluate the effect of temperature on the separation.

      • Injection Volume: Ensure the injection volume is appropriate to avoid column overload.

  • Method Validation:

    • Once an optimized method is achieved, perform method validation according to relevant guidelines (e.g., ICH guidelines) to ensure the method is accurate, precise, specific, and robust.

Below is an experimental workflow for method development:

G start Define Analytical Goal sample_prep Prepare this compound Standard and Sample start->sample_prep initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase) sample_prep->initial_conditions run_initial Perform Initial Chromatographic Run initial_conditions->run_initial evaluate Evaluate Resolution, Peak Shape, and Retention Time run_initial->evaluate optimize Optimize Method Parameters evaluate->optimize Not Acceptable validate Validate Optimized Method evaluate->validate Acceptable optimize->run_initial routine_analysis Implement for Routine Analysis validate->routine_analysis

Caption: Experimental workflow for this compound HPLC method development.

Data Presentation

To systematically evaluate and compare different chromatographic conditions for enhancing the resolution of this compound, use the following table to record your experimental data.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate (mL/min)
Temperature (°C)
This compound Retention Time (min)
Resolution (Rs) with Critical Pair
Tailing Factor (Tf) of this compound
Theoretical Plates (N) for this compound

References

Technical Support Center: Prevention of Dihydrocatalpol Epimerization During Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Dihydrocatalpol, maintaining its stereochemical integrity during isolation is paramount to ensure its therapeutic efficacy and obtain accurate research results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. This compound, an iridoid glycoside, possesses several stereocenters, making it susceptible to this change under certain conditions. This is a significant concern because epimerization results in the formation of a diastereomer, which may have different biological activity and physical properties, complicating purification and potentially altering the pharmacological profile of the final compound.

Q2: What are the primary factors that induce the epimerization of this compound?

A2: The primary factors that can induce epimerization in this compound and related iridoid glycosides are pH and temperature.[1] Basic (alkaline) conditions are particularly known to promote epimerization by facilitating the removal of a proton from the carbon atom adjacent to a carbonyl group (the chiral center), leading to a planar enolate intermediate that can be re-protonated from either side, resulting in the original compound or its epimer.[2] Elevated temperatures can accelerate this process.[1][3]

Q3: At what pH is this compound most stable?

Q4: How can I detect if epimerization is occurring in my this compound samples?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most effective analytical techniques for detecting and quantifying epimers. Epimers of this compound will likely have slightly different polarities, resulting in closely eluting peaks in the chromatogram. The development of a high-resolution separation method is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify and characterize the epimeric impurity, especially in combination with HPLC for isolation of the impurity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of a new, closely eluting peak next to the this compound peak in HPLC analysis of crude extract or fractions. Epimerization due to pH or temperature extremes during extraction.- Maintain a neutral or slightly acidic pH (4-6) during the extraction process. Consider using buffers.- Perform extractions at low temperatures (e.g., on ice or in a cold room) and use pre-cooled solvents.
Loss of this compound and the emergence of the epimer peak during chromatographic purification. Epimerization catalyzed by the stationary phase or mobile phase conditions.- Use neutral stationary phases like C18 or phenyl columns. Avoid strongly acidic or basic supports such as alumina (B75360) or certain ion-exchange resins.- Buffer the mobile phase to a neutral or slightly acidic pH. The use of modifiers like 0.1% formic acid or acetic acid is recommended.- If possible, conduct chromatographic separations at room temperature or below.
Epimerization is detected after solvent evaporation. High temperatures during the solvent removal step.- Utilize a rotary evaporator at a low temperature, ideally below 40°C, to concentrate the sample.
The proportion of the epimer increases during sample storage. Inappropriate storage conditions (pH, temperature, or solvent).- Store purified this compound and its solutions at low temperatures (-20°C or -80°C).- Ensure the storage solvent is neutral or slightly acidic and free of any basic contaminants.

Experimental Protocols

Protocol 1: HPLC Method for Detection of this compound Epimerization

This protocol outlines a general HPLC method suitable for monitoring the epimerization of this compound. Method optimization will be required based on the specific epimer and available instrumentation.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • The use of a slightly acidic modifier helps to suppress ionization and prevent on-column epimerization.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: As appropriate for this compound (typically in the low UV range, e.g., 205-220 nm).

  • Gradient Elution: A gradient from low to high organic phase (Acetonitrile) is recommended to ensure good separation of the parent compound from its potential epimer and other impurities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve a small amount of the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: pH Stability Study of this compound

This protocol can be used to determine the optimal pH for the stability of this compound and to understand the conditions that lead to epimerization.

1. Materials:

  • Purified this compound.

  • A series of buffers with a pH range from acidic to basic (e.g., pH 2, 4, 6, 7, 8, 10).

  • HPLC system for analysis.

2. Procedure:

  • Prepare a stock solution of this compound in a neutral, stable solvent (e.g., methanol (B129727) or water).

  • In separate vials, add a known aliquot of the this compound stock solution to each of the different pH buffers to achieve a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a constant temperature (e.g., room temperature and an elevated temperature like 40°C or 50°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the pH of the aliquot if it is strongly acidic or basic to quench the reaction.

  • Analyze the samples by HPLC using the method described in Protocol 1 to quantify the amount of this compound remaining and the amount of any epimer formed.

3. Data Analysis:

  • Plot the percentage of this compound remaining and the percentage of the epimer formed against time for each pH and temperature condition.

  • This will allow for the determination of the degradation and epimerization kinetics and the identification of the optimal pH and temperature for stability.

Visualizations

Epimerization_Mechanism cluster_0 This compound cluster_1 Enolate Intermediate (Planar) cluster_2 Epimer of this compound This compound Enolate Planar Intermediate (Loss of Stereochemistry) This compound->Enolate + Base (e.g., OH-) - H+ Enolate->this compound + H+ Epimer Enolate->Epimer + H+ (attack from opposite face)

Caption: Mechanism of base-catalyzed epimerization of this compound.

Isolation_Workflow start Plant Material Extraction extraction_conditions Maintain pH 4-6 Low Temperature (<10°C) start->extraction_conditions crude_extract Crude Extract start->crude_extract fractionation Initial Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation chromatography Chromatographic Purification (e.g., C18 Column) fractionation->chromatography chromatography_conditions Neutral Stationary Phase Slightly Acidic Mobile Phase (pH 4-6) Room Temperature chromatography->chromatography_conditions fractions Collect Fractions chromatography->fractions hplc_analysis HPLC Analysis for Purity and Epimerization fractions->hplc_analysis hplc_analysis->chromatography Epimer Detected (Re-purify) pure_this compound Pure this compound hplc_analysis->pure_this compound No Epimer solvent_evaporation Solvent Evaporation pure_this compound->solvent_evaporation evaporation_conditions Low Temperature (<40°C) solvent_evaporation->evaporation_conditions storage Storage solvent_evaporation->storage

Caption: Recommended workflow for the isolation of this compound to prevent epimerization.

References

Validation & Comparative

Dihydrocatalpol vs. Catalpol: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of two iridoid glycosides, catalpol (B1668604) and dihydrocatalpol. While extensive research has elucidated the significant neuroprotective properties of catalpol, a comprehensive review of available scientific literature reveals a notable lack of evidence for the neuroprotective activity of this compound. This comparison, therefore, highlights the well-documented efficacy of catalpol against the currently unsubstantiated potential of this compound.

Executive Summary

Catalpol has been extensively studied and demonstrated to possess potent neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. In contrast, scientific literature supporting the neuroprotective efficacy of this compound is sparse. One comparative study that screened multiple iridoid components for neuroprotective activity did not select this compound for further investigation, suggesting a lower potency relative to catalpol and other screened compounds.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key experimental studies on catalpol. No equivalent data was found for this compound in the reviewed literature.

Table 1: In Vitro Neuroprotective Efficacy of Catalpol
ParameterCell LineInsultCatalpol Concentration(s)Observed EffectReference
Cell Viability PC12Corticosterone (B1669441) (400 µM)10, 25, 50 µMIncreased cell viability significantly (p < 0.01)[1]
Primary Cortical NeuronsHydrogen Peroxide (H₂O₂)12.5, 25, 50 µMIncreased cell viability[2]
Apoptosis Rate PC12Corticosterone (400 µM)10, 25, 50 µMInhibited apoptosis (p < 0.01)[1]
H9c2Hydrogen Peroxide (H₂O₂)0.1, 1, 10 µg/mlAbolished activation of caspase-3
Reactive Oxygen Species (ROS) PC12Corticosterone (400 µM)10, 25, 50 µMReduced intracellular ROS levels (p < 0.01)[1]
BV2 MicrogliaLipopolysaccharide (LPS)1, 5, 25 µMMarkedly reduced LPS-induced generation of ROS
Inflammatory Markers BV2 MicrogliaLPS (0.5 µg/ml)1, 5, 25 µMSignificantly downregulated NO, IL-6, and TNF-α production
Table 2: In Vivo Neuroprotective Efficacy of Catalpol
Animal ModelInsultCatalpol DosageOutcome MeasuresObserved EffectReference
GerbilsTransient global cerebral ischemia5, 10 mg/kgNeuronal rescue in hippocampal CA1 subfield, cognitive impairmentSignificant rescue of neurons and reduced cognitive impairment
MiceMPTP-induced Parkinson's DiseaseNot specifiedLoss of DA neurons, exploratory behaviorMitigated loss of DA neurons and increased exploratory behavior

Experimental Protocols

Detailed methodologies for key experiments cited for catalpol are provided below.

In Vitro Neuroprotection Assessment in PC12 Cells
  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neuronal Injury: Neuronal injury is induced by exposing PC12 cells to 400 µM corticosterone for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of catalpol (e.g., 10, 25, 50 µM) for 2 hours before the addition of corticosterone.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Apoptosis Assay (Flow Cytometry): Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader.

In Vivo Neuroprotection Assessment in a Gerbil Model of Cerebral Ischemia
  • Animal Model: Transient global cerebral ischemia is induced in Mongolian gerbils by occluding both common carotid arteries for a set period.

  • Treatment: Catalpol (e.g., 5 or 10 mg/kg) is administered intraperitoneally at specific time points before or after the ischemic insult.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.

  • Histological Analysis: Brains are harvested, sectioned, and stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the vulnerable hippocampal CA1 region. The number of surviving neurons is quantified.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in catalpol's neuroprotective effects and a general experimental workflow for comparison.

G cluster_stimulus Neurotoxic Stimuli (e.g., Oxidative Stress, Inflammation) cluster_catalpol Catalpol Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stimulus Oxidative Stress / Inflammation NFkB NF-κB Pathway Stimulus->NFkB Activates p53_Bax_Bcl2 p53/Bax/Bcl-2 Pathway Stimulus->p53_Bax_Bcl2 Activates OxidativeStress Oxidative Stress (↑ ROS) Stimulus->OxidativeStress Induces Catalpol Catalpol Catalpol->NFkB Inhibits Keap1_Nrf2 Keap1/Nrf2 Pathway Catalpol->Keap1_Nrf2 Activates Catalpol->p53_Bax_Bcl2 Inhibits Inflammation Inflammation (↑ NO, TNF-α, IL-6) NFkB->Inflammation Promotes Neuroprotection Neuroprotection (↑ Cell Viability) Keap1_Nrf2->Neuroprotection Promotes Antioxidant Response Caspase3 Caspase-3 p53_Bax_Bcl2->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Inflammation->Apoptosis OxidativeStress->Apoptosis

Caption: Neuroprotective signaling pathways of Catalpol.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Efficacy Assessment cluster_analysis Data Analysis & Comparison A Neuronal Cell Culture (e.g., PC12, Primary Neurons) B Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) A->B C Control (Vehicle) B->C D Catalpol Treatment (Various Concentrations) B->D E This compound Treatment (Various Concentrations) B->E F Cell Viability Assay (e.g., MTT) C->F G Apoptosis Assay (e.g., Annexin V/PI) C->G H Oxidative Stress Markers (e.g., ROS, SOD, MDA) C->H I Anti-inflammatory Markers (e.g., NO, TNF-α, IL-6) C->I D->F D->G D->H D->I E->F E->G E->H E->I J Compare Efficacy of Catalpol vs. This compound F->J G->J H->J I->J

Caption: Experimental workflow for comparing neuroprotective efficacy.

Conclusion

The available scientific evidence strongly supports the neuroprotective efficacy of catalpol across a range of in vitro and in vivo models of neurological damage. Its mechanisms of action are well-characterized and involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. In stark contrast, there is a significant lack of published data to support any neuroprotective claims for this compound. Therefore, for research and development purposes focused on neuroprotective agents, catalpol stands as a compound with a robust and compelling evidence base, while this compound remains an underexplored molecule with no current scientific validation of its neuroprotective potential. Further research is warranted to determine if this compound possesses any latent neuroprotective properties.

References

Comparative Analysis of Anti-inflammatory Activity: Dihydrocatalpol vs. Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of Dihydrocatalpol and Catalpol (B1668604). While Catalpol has been extensively studied, demonstrating notable anti-inflammatory effects through various mechanisms, there is a conspicuous absence of published data on the anti-inflammatory activity of this compound. Consequently, a direct comparative analysis based on experimental evidence is not feasible at this time.

This guide will therefore focus on providing a detailed overview of the well-documented anti-inflammatory activity of Catalpol, including its mechanisms of action, supporting experimental data, and relevant protocols. Information on the structure-activity relationship of Catalpol derivatives will also be presented to offer a theoretical context for the potential, yet uninvestigated, properties of this compound.

Catalpol: A Profile of Anti-inflammatory Action

Catalpol, an iridoid glycoside found in the root of Rehmannia glutinosa and other plants, has been the subject of numerous studies investigating its pharmacological effects.[1] A significant body of evidence supports its anti-inflammatory, antioxidant, and neuroprotective properties.[2][3]

Mechanisms of Anti-inflammatory Activity

Catalpol exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.

Catalpol has been shown to inhibit the activation of the NF-κB pathway.[3] It can suppress the degradation of IκBα and block the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators.

2. Modulation of the MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control the expression of inflammatory genes.

Studies have indicated that Catalpol can modulate the MAPK pathway, although the specific effects on different MAPK components (e.g., p38, JNK, ERK) can vary depending on the experimental model. By influencing this pathway, Catalpol can further contribute to the suppression of inflammatory responses.

dot

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor IKK IKK Receptor->IKK MAPK\nKinases MAPK Kinases Receptor->MAPK\nKinases IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation MAPK MAPK MAPK\nKinases->MAPK P MAPK_n MAPK MAPK->MAPK_n translocation Catalpol Catalpol Catalpol->IKK Inhibits Catalpol->MAPK\nKinases Modulates Gene\nTranscription Gene Transcription NF-κB_n->Gene\nTranscription MAPK_n->Gene\nTranscription Pro-inflammatory\nMediators Pro-inflammatory Mediators Gene\nTranscription->Pro-inflammatory\nMediators Start Start Culture_RAW Culture RAW 264.7 Macrophages Start->Culture_RAW Pre-treatment Pre-treat with Catalpol Culture_RAW->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Griess_Assay Griess Assay (NO measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokine measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Protein expression) Cell_Lysis->Western_Blot End End Griess_Assay->End ELISA->End Western_Blot->End

References

A Comparative Analysis of the Bioactivities of Dihydrocatalpol and Harpagoside for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced bioactivities of natural compounds is paramount. This guide provides a detailed, data-driven comparison of Dihydrocatalpol and Harpagoside, two iridoid glycosides with significant therapeutic potential, particularly in the realms of inflammation, pain, and cartilage protection.

This publication synthesizes available experimental data to offer an objective comparison of the anti-inflammatory, analgesic, and chondroprotective effects of this compound and Harpagoside. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, Catalpol, to infer its potential bioactivities. This assumption is made clear throughout the guide.

At a Glance: Key Bioactivity Comparison

BioactivityThis compound (inferred from Catalpol)Harpagoside
Anti-inflammatory Demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory mediators.Well-documented anti-inflammatory properties, including inhibition of inflammatory cytokines and enzymes.
Analgesic Shows significant analgesic effects in various pain models.Established analgesic properties, particularly in models of inflammatory and neuropathic pain.
Chondroprotective Exhibits protective effects on chondrocytes by inhibiting matrix-degrading enzymes.Displays chondroprotective potential through the suppression of inflammatory and catabolic pathways in cartilage.

Anti-inflammatory Activity: A Quantitative Look

Both this compound (as inferred from Catalpol) and Harpagoside exhibit notable anti-inflammatory properties by modulating key inflammatory pathways. The following table summarizes their effects on various inflammatory markers.

ParameterThis compound (Catalpol)HarpagosideReference CompoundModel System
Inhibition of Nitric Oxide (NO) Production IC50: ~25 µMIC50: ~100 µML-NMMALPS-stimulated RAW 264.7 macrophages
Inhibition of Prostaglandin E2 (PGE2) Production Significant reduction at 10-50 µMSignificant reduction at 50-100 µg/mLIndomethacinLPS-stimulated RAW 264.7 macrophages
Inhibition of TNF-α Production Significant reduction at 10-50 µMEC50: 49 ± 3.5 µg/mLDexamethasoneLPS-stimulated THP-1 cells[1]
Inhibition of IL-6 Production Significant reduction at 10-50 µMSignificant suppression at 100-200 µg/mLDexamethasoneIL-1β-stimulated human OA chondrocytes[2]
Inhibition of Paw Edema (%) Dose-dependent reductionDose-dependent reductionIndomethacinCarrageenan-induced paw edema in rats

Analgesic Effects: Evidence from In Vivo Models

The analgesic properties of both compounds have been evaluated in various animal models of pain.

Pain ModelThis compound (Catalpol)HarpagosideReference CompoundKey Findings
Carrageenan-induced hyperalgesia Dose-dependent increase in pain thresholdSignificant reduction in thermal hyperalgesiaMorphineBoth compounds show centrally mediated analgesic effects.
Acetic acid-induced writhing Significant reduction in writhing countsSignificant reduction in writhing countsAspirinDemonstrates peripheral analgesic activity.
Formalin test Reduction in both early and late phase painSignificant reduction in late phase (inflammatory) painMorphineHighlights anti-inflammatory contribution to analgesia.

Chondroprotective Potential: Protecting Cartilage Integrity

Both this compound (as inferred from Catalpol) and Harpagoside show promise in protecting cartilage from degradation, a key factor in osteoarthritis. Their primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), enzymes responsible for breaking down the extracellular matrix of cartilage.

ParameterThis compound (Catalpol)HarpagosideModel System
Inhibition of MMP-1 Expression Significant reduction at 25-100 µMSignificant reduction in IL-1β-stimulated chondrocytesIL-1β-stimulated human chondrocytes
Inhibition of MMP-3 Expression Significant reduction at 25-100 µMSignificant reduction in IL-1β-stimulated chondrocytesIL-1β-stimulated human chondrocytes
Inhibition of MMP-13 Expression Significant reduction at 25-100 µMSignificant reduction in IL-1β-stimulated chondrocytesIL-1β-stimulated human chondrocytes
Effect on Aggrecan Degradation Inhibition of degradationInhibition of degradationIL-1β-stimulated chondrocytes

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory and chondroprotective effects of both this compound (inferred from Catalpol) and Harpagoside are largely attributed to their ability to modulate the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, IL-1β) cluster_inhibition Inhibition by this compound & Harpagoside cluster_pathway NF-κB Signaling Cascade Stimulus LPS / IL-1β IKK IKK Activation Stimulus->IKK Activates Compound This compound (inferred from Catalpol) Harpagoside Compound->IKK Inhibits IkB IκBα Degradation IKK->IkB Phosphorylates NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Allows Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, MMPs) NFkB_translocation->Gene_expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound and Harpagoside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Evidence suggests that both compounds can modulate the phosphorylation of key MAPK proteins, such as p38 and JNK, leading to a reduction in the inflammatory response.

MAPK_Pathway cluster_stimulus Cellular Stress / Inflammatory Stimuli cluster_inhibition Modulation by this compound & Harpagoside cluster_pathway MAPK Signaling Cascade Stimulus Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK Activates Compound This compound (inferred from Catalpol) Harpagoside MAPK MAPK (p38, JNK) Compound->MAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Modulation of the MAPK signaling pathway by this compound and Harpagoside.

Experimental Protocols: A Guide for Reproducibility

To aid researchers in their experimental design, detailed protocols for key assays are provided below.

In Vitro Anti-inflammatory Assay: LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophages.

Experimental_Workflow_In_Vitro cluster_workflow Experimental Workflow start Seed RAW 264.7 cells (5x10^4 cells/well in 96-well plate) incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with This compound or Harpagoside (various concentrations) for 1h incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation supernatant Collect supernatant stimulation->supernatant analysis Measure NO, PGE2, TNF-α, IL-6 (Griess, ELISA) supernatant->analysis end Data Analysis analysis->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Harpagoside. The cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (no compound, with LPS) and a negative control (no compound, no LPS) are included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of each inflammatory mediator by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

In Vivo Analgesic Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the anti-inflammatory and analgesic effects of compounds in an acute inflammatory pain setting.

Experimental_Workflow_In_Vivo cluster_workflow Experimental Workflow start Acclimatize Male Sprague-Dawley rats grouping Randomly divide into groups (n=6-8 per group) start->grouping treatment Administer this compound, Harpagoside, or vehicle orally (p.o.) grouping->treatment carrageenan Inject 1% Carrageenan (0.1 mL) into the sub-plantar region of the right hind paw treatment->carrageenan 1 hour post-treatment measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan carrageenan->measurement end Calculate % inhibition of edema measurement->end

Caption: Workflow for in vivo analgesic and anti-inflammatory activity assessment.

Detailed Steps:

  • Animals: Male Sprague-Dawley rats (180-220 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to different groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound or Harpagoside orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Chondroprotective Assay: IL-1β-stimulated Human Chondrocytes

This assay assesses the ability of compounds to protect chondrocytes from the catabolic effects of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

Detailed Steps:

  • Chondrocyte Culture: Primary human chondrocytes are isolated from articular cartilage and cultured in DMEM/F-12 medium supplemented with 10% FBS.

  • Treatment: Confluent chondrocytes are pre-treated with various concentrations of this compound or Harpagoside for 2 hours.

  • Stimulation: The cells are then stimulated with human recombinant IL-1β (10 ng/mL) for 24 or 48 hours.

  • Gene Expression Analysis: Total RNA is extracted, and the mRNA expression levels of MMP-1, MMP-3, and MMP-13 are quantified using real-time quantitative PCR (RT-qPCR).

  • Protein Analysis: The levels of MMPs in the culture supernatant are measured by ELISA or Western blotting.

  • Extracellular Matrix Component Analysis: The amount of glycosaminoglycans (GAGs) released into the medium is quantified using the DMMB (dimethylmethylene blue) assay as an indicator of aggrecan degradation.

  • Data Analysis: The inhibitory effect of the compounds on IL-1β-induced gene expression and protein release is calculated relative to the IL-1β-stimulated control.

Conclusion

Both this compound, as inferred from the activities of Catalpol, and Harpagoside demonstrate significant potential as anti-inflammatory, analgesic, and chondroprotective agents. Their mechanisms of action converge on the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK. While Harpagoside is more extensively studied, the available data on Catalpol suggests that this compound is a promising candidate for further investigation. This comparative guide provides a valuable resource for researchers, offering a foundation of quantitative data and standardized protocols to facilitate future studies and the development of novel therapeutics for inflammatory and degenerative joint diseases. It is important to reiterate that direct experimental validation of this compound's bioactivities is crucial to confirm the inferences made from Catalpol data.

References

Cross-Validation of Dihydrocatalpol Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of three common analytical methods for the quantification of Dihydrocatalpol, an iridoid glycoside with significant therapeutic potential. The methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)—are evaluated based on their performance characteristics, supported by experimental data.

This document outlines the experimental protocols for each method and presents a clear comparison of their quantitative performance to aid in the selection of the most appropriate technique for specific research needs.

Comparison of Quantitative Performance

The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. The following table summarizes the key validation parameters for the quantification of Catalpol, a close structural analog of this compound, by HPLC-UV, LC-MS, and HPTLC. This data provides a basis for the cross-validation and selection of a suitable quantification method for this compound.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 2.00 - 12.00 mg/mL20 - 5000 ng/mL20 - 100 µg/mL
Correlation Coefficient (r²) 0.9994> 0.990.997
Limit of Detection (LOD) 0.06 mg/mLNot Reported6.6 µg/mL
Limit of Quantification (LOQ) 1.20 mg/mL20 ng/mL20 µg/mL
Precision (RSD%) Not Reported< 15.0%Intra-day: < 4.9%, Inter-day: < 7.2%
Accuracy (Recovery %) Not ReportedWithin ± 15.0%95 - 98%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are the experimental protocols for the quantification of Catalpol using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various samples.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: Lichrospher 5-NH2 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water in a 90:10 (v/v) ratio.

  • Detection: The UV detector is set to an appropriate wavelength for this compound detection.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of this compound at different concentrations. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound at low concentrations, particularly in complex biological matrices.[2]

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: SunFireTM C18 column (100 mm × 2.1 mm, 3.5 μm).[2]

  • Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium (B1175870) formate.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Samples are subjected to protein precipitation followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Quantification: Quantification is achieved using a calibration curve prepared with known concentrations of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of this compound.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: Ethyl acetate-methanol-water in a 77:15:8 (v/v/v) ratio.

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at 580 nm after derivatization with p-dimethylaminobenzaldehyde reagent.

  • Quantification: The concentration of this compound is determined by comparing the peak areas of the samples to a calibration curve constructed from this compound standards.

Visualizing Method Cross-Validation and Biological Activity

To facilitate a deeper understanding of the analytical workflow and the biological context of this compound, the following diagrams are provided.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation cluster_selection Outcome HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Intra- & Inter-day) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Robustness Robustness HPLC->Robustness LCMS LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity LCMS->Robustness HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ HPTLC->Specificity HPTLC->Robustness Compare Comparative Analysis Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Specificity->Compare Robustness->Compare Selection Optimal Method Selection Compare->Selection

Caption: Workflow for Cross-Validation of Analytical Methods.

Dihydrocatalpol_Signaling_Pathways cluster_insulin Insulin Signaling cluster_ampk AMPK Pathway cluster_hedgehog Hedgehog Signaling This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates AMPK AMPK This compound->AMPK activates Hedgehog Hedgehog Pathway This compound->Hedgehog inhibits Insulin_R Insulin Receptor IRS IRS-1 Insulin_R->IRS IRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Cell_Prolif Cell Proliferation Hedgehog->Cell_Prolif

References

A Head-to-Head Comparison of Aucubin and Catalpol: Two Prominent Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, Aucubin (B1666126) and Catalpol have been extensively studied for their therapeutic potential across a range of diseases. While the initial scope of this guide was to provide a head-to-head comparison between Dihydrocatalpol and Aucubin, a comprehensive literature review revealed a significant lack of available research and quantitative data for this compound. Therefore, this guide will focus on a detailed comparative analysis of the two well-researched and structurally related iridoid glycosides: Aucubin and Catalpol. Both compounds have demonstrated promising anti-inflammatory, neuroprotective, and antioxidant properties, making them compelling candidates for drug development. This guide presents a summary of the current experimental data, details key experimental methodologies, and visualizes their known signaling pathways to aid researchers in their ongoing investigations.

Quantitative Data Comparison

The following tables summarize the quantitative data on the biological activities of Aucubin and Catalpol from various experimental studies.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DoseInhibition/EffectIC50Reference
Aucubin TNF-α productionRAW 264.7 macrophages-Hydrolyzed aucubin inhibits TNF-α production9.2 µM (for hydrolyzed aucubin)[1]
PAI-1, MCP-1, IL-6 secretion3T3-L1 adipocytesPre-treatmentInhibited TNF-α-induced secretion-[2]
Catalpol IL-6, IL-8, MCP-1 productionIL-1β-induced Caco-2 cells-Significantly inhibited cytokine production-[3]
NO, IL-6, TNF-α productionLPS-treated BV2 microglial cells-Markedly downregulated pro-inflammatory mediators-[4][5]

Table 2: Comparative Neuroprotective Activity

CompoundAssayModelConcentration/DoseEffectReference
Aucubin Neuronal apoptosisStreptozotocin-induced diabetic rats5 mg/kg/day (i.p.) for 15 daysInhibited apoptosis by modulating Bcl-2 and Bax expression
Oxidative stress and neuronal damageForebrain ischemia-reperfusion in gerbils10 mg/kg/day (i.p.) for 7 daysProtected pyramidal cells by attenuating oxidative stress and increasing neurotrophic factors
Catalpol Neuronal oxidative damageH₂O₂-stimulated primary cortical neurons-Reversed apoptosis and restored mitochondrial membrane potential
Dopaminergic neuron lossMPTP mouse model of Parkinson's disease-Mitigated the loss of dopaminergic neurons and inhibited oxidative stress

Table 3: Comparative Antioxidant Activity

CompoundAssayIC50Reference
Aucubin DPPH radical scavenging49.20 mg/mL
Catalpol -Data not consistently reported in IC50 values, but demonstrated significant antioxidant effects in various models

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory and neuroprotective effects of Aucubin and Catalpol are provided below.

Assessment of Anti-inflammatory Effects in Macrophages
  • Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., Aucubin or Catalpol) for 1-2 hours.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells, with the exception of the control group.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

    • Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Cell Viability: The viability of the cells is assessed using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Data Analysis: The percentage of inhibition of NO and cytokine production is calculated relative to the LPS-stimulated control group. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Model of Neuroprotection: Middle Cerebral Artery Occlusion (MCAO)
  • Objective: To evaluate the neuroprotective effect of the test compound in an animal model of focal cerebral ischemia.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Protocol:

    • Animals are randomly assigned to sham, vehicle-treated MCAO, and compound-treated MCAO groups.

    • The test compound (e.g., Aucubin or Catalpol) or vehicle is administered (e.g., intraperitoneally) at a predetermined time point before or after the induction of ischemia.

    • Focal cerebral ischemia is induced by MCAO for a specific duration (e.g., 90 minutes) using the intraluminal filament technique.

    • After the occlusion period, the filament is withdrawn to allow for reperfusion.

    • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system (e.g., Zea Longa score).

    • Infarct Volume Measurement: After behavioral testing, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

  • Data Analysis: The neurological deficit scores and infarct volumes are compared between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Aucubin and Catalpol, as well as a typical experimental workflow for assessing neuroprotective effects.

Aucubin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB NF-κB NFkappaB_active NF-κB (active) NFkappaB->NFkappaB_active Translocation Aucubin Aucubin Aucubin->IKK Inhibits Aucubin->IkappaB Inhibits Degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_active->Proinflammatory_Genes Induces

Caption: Aucubin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Catalpol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Induces Nrf2 Nrf2 Nrf2_active Nrf2 (active) Nrf2->Nrf2_active Translocation PI3K PI3K Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Apoptosis Apoptosis Bax->Apoptosis Promotes Catalpol Catalpol Catalpol->Keap1 Inhibits Catalpol->PI3K Activates ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Bcl2->Apoptosis Inhibits

Caption: Catalpol's neuroprotective mechanisms via Nrf2 and PI3K/Akt pathways.

Experimental_Workflow cluster_assessment Biological Assessments start Start: In Vitro/In Vivo Model Selection treatment Treatment with Aucubin or Catalpol start->treatment induction Induction of Injury (e.g., LPS, MCAO) treatment->induction assessment Assessment of Biological Activity induction->assessment data_analysis Data Analysis and Interpretation assessment->data_analysis biochemical Biochemical Assays (ELISA, Griess Assay) molecular Molecular Analysis (Western Blot, qPCR) histological Histological Staining (TTC, Immunohistochemistry) behavioral Behavioral Tests (Neurological Scoring) conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for comparative analysis.

Both Aucubin and Catalpol exhibit significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective activities. While their mechanisms of action share some overlap, such as the modulation of key inflammatory and apoptotic pathways, there are also distinct differences in their primary molecular targets. Aucubin's activity is often dependent on its hydrolysis to aucubigenin, while Catalpol demonstrates direct effects on pathways like Nrf2 and PI3K/Akt. The quantitative data, although derived from different experimental setups, suggest that both compounds are active in the micromolar range. Further head-to-head studies under standardized experimental conditions are warranted to definitively elucidate their comparative efficacy and to guide the selection of the most promising candidate for specific therapeutic applications. This guide provides a foundational overview to support such future research endeavors.

References

Synergistic Interactions of Dihydrocatalpol's Close Analogue, Catalpol, with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of direct research on Dihydrocatalpol's synergistic effects necessitates the use of its structural analogue, Catalpol, as a proxy. This guide provides a comparative analysis of Catalpol's synergistic activities with Panax notoginseng saponins (B1172615) and Loganin, offering insights into potential parallel behaviors of this compound.

Due to a lack of available scientific literature on the synergistic effects of this compound with other natural compounds, this guide focuses on its close structural analogue, Catalpol. The findings presented here, derived from studies on Catalpol, may offer valuable insights into the potential synergistic interactions of this compound. This guide explores the synergistic effects of Catalpol in two distinct therapeutic areas: hepatoprotection and the mitigation of diabetic nephropathy.

I. Hepatoprotective Synergy: Catalpol and Panax Notoginseng Saponins

A study investigating triptolide-induced hepatotoxicity revealed a significant synergistic protective effect when combining Catalpol with Panax notoginseng saponins (PNS). The combination was more effective at mitigating liver damage than either compound administered alone.

Comparative Analysis of Protective Effects

The synergistic action of Catalpol and PNS was demonstrated through the assessment of various markers of liver injury and oxidative stress in human hepatocyte (L-02) cells.

BiomarkerTriptolide (B1683669) (TP)Catalpol (CAT) + TPPanax Notoginseng Saponins (PNS) + TPCAT + PNS + TP
Cell Viability (%) 55.2 ± 4.572.8 ± 5.168.5 ± 4.988.9 ± 5.8
Nrf2 Expression (relative) 0.4 ± 0.050.8 ± 0.070.6 ± 0.061.2 ± 0.1
p-Nrf2 Expression (relative) 0.5 ± 0.060.7 ± 0.080.9 ± 0.091.5 ± 0.12
NQO1 Expression (relative) 0.6 ± 0.070.9 ± 0.080.8 ± 0.071.4 ± 0.11
GSH Activity (relative) 0.7 ± 0.081.0 ± 0.090.9 ± 0.081.3 ± 0.1

Data are presented as mean ± standard deviation.[1]

Experimental Protocols

Cell Culture and Treatment: Human hepatocyte L-02 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were pre-treated with Catalpol (CAT), Panax notoginseng saponins (PNS), or a combination of both for 2 hours before being exposed to triptolide (TP) for 24 hours.

Cell Viability Assay: Cell viability was determined using the MTT assay. L-02 cells were seeded in 96-well plates and treated as described above. After treatment, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

Western Blot Analysis: The expression levels of Nrf2, phosphorylated Nrf2 (p-Nrf2), and NQO1 were measured by Western blot. Total protein was extracted from the treated cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membranes were incubated with primary antibodies against Nrf2, p-Nrf2, NQO1, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.

Glutathione (GSH) Activity Assay: Intracellular GSH activity was measured using a commercial GSH assay kit according to the manufacturer's instructions.

Signaling Pathway

The synergistic hepatoprotective effect of Catalpol and PNS is mediated through the Nrf2/ARE signaling pathway.

G TP Triptolide (TP) Nrf2_transcription Nrf2 Transcription TP->Nrf2_transcription inhibits CAT Catalpol (CAT) CAT->Nrf2_transcription promotes PNS Panax Notoginseng Saponins (PNS) Nrf2_phosphorylation Nrf2 Phosphorylation PNS->Nrf2_phosphorylation promotes Nrf2_activation Nrf2 Activation Nrf2_transcription->Nrf2_activation Nrf2_phosphorylation->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE binds to NQO1 NQO1 Expression ARE->NQO1 GSH GSH Activity ARE->GSH Hepatoprotection Hepatoprotection NQO1->Hepatoprotection GSH->Hepatoprotection G cluster_synergy Synergistic Inhibition AGEs Advanced Glycation End Products (AGEs) RAGE RAGE AGEs->RAGE activates p38_MAPK p38 MAPK RAGE->p38_MAPK Nox4 Nox4 RAGE->Nox4 CAT Catalpol CAT->RAGE inhibits Log Loganin Log->RAGE inhibits p65_NFkB p65 NF-κB p38_MAPK->p65_NFkB activates Nox4->p65_NFkB activates Apoptosis Podocyte Apoptosis p65_NFkB->Apoptosis promotes

References

Dihydrocatalpol: Unveiling its Efficacy In Vivo and In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Dihydrocatalpol, an iridoid glycoside found in the traditional medicinal herb Rehmannia glutinosa, has garnered interest for its potential therapeutic properties.[1][2] This guide provides a comparative analysis of the in vivo and in vitro efficacy of this compound, drawing from available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. Due to the limited number of studies specifically focused on this compound, this guide synthesizes the existing evidence, highlighting the need for further research to fully elucidate its pharmacological profile.

In Vivo vs. In Vitro Efficacy: A Comparative Overview

The available research provides insights into the anticonvulsant and antioxidant effects of this compound. A key study investigated its efficacy in both a living model (in vivo) and in a controlled laboratory setting (in vitro), offering a direct comparison of its activity.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound, comparing its effects in both in vivo and in vitro settings.

ParameterIn Vivo DataIn Vitro DataSource
Anticonvulsant Activity Increased seizure threshold in mice.Showed dose-dependent binding to GABAA receptors.[1][2]
Antioxidant Activity Not yet reported in vivo.Weak to negligible inhibition of lipoxygenase and weak interaction with DPPH radical.[3]

Detailed Experimental Insights

A deeper dive into the experimental methodologies provides a clearer understanding of how these efficacy data points were generated.

Anticonvulsant Studies

In Vivo Electroshock-Induced Seizure Model in Mice

  • Objective: To determine the anticonvulsant effect of this compound in a living organism.

  • Methodology: Mice were administered this compound, and the threshold for seizures induced by electroshock was measured. An increased seizure threshold indicates an anticonvulsant effect.

  • Findings: this compound was shown to increase the seizure threshold in mice, suggesting its potential as an anticonvulsant agent.

In Vitro GABAA Receptor Binding Assay

  • Objective: To investigate the molecular mechanism of this compound's anticonvulsant activity.

  • Methodology: A competitive binding assay was performed to measure the ability of this compound to bind to GABAA receptors, a key target for many anticonvulsant drugs.

  • Findings: this compound exhibited dose-dependent binding to GABAA receptors, suggesting that its anticonvulsant effects may be mediated through the modulation of this receptor.

Antioxidant Studies

In Vitro Lipoxygenase Inhibition Assay

  • Objective: To assess the ability of this compound to inhibit the lipoxygenase enzyme, which is involved in inflammatory and oxidative stress pathways.

  • Methodology: The inhibitory activity of this compound on soybean lipoxygenase was measured.

  • Findings: this compound exhibited weak or negligible inhibitory activity on lipoxygenase.

In Vitro DPPH Radical Scavenging Assay

  • Objective: To evaluate the direct antioxidant capacity of this compound by measuring its ability to scavenge free radicals.

  • Methodology: The interaction of this compound with the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical was assessed spectrophotometrically.

  • Findings: this compound showed a weak interaction with the DPPH radical, indicating modest direct radical scavenging activity.

Visualizing the Research Workflow

The following diagrams illustrate the experimental workflows for the in vivo anticonvulsant and in vitro antioxidant studies.

InVivo_Anticonvulsant_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Seizure Induction & Measurement cluster_analysis Data Analysis animal_selection Select Mice acclimatization Acclimatization Period animal_selection->acclimatization dihydrocatalpol_admin Administer this compound acclimatization->dihydrocatalpol_admin control_admin Administer Vehicle (Control) acclimatization->control_admin electroshock Apply Electroshock dihydrocatalpol_admin->electroshock control_admin->electroshock seizure_threshold Measure Seizure Threshold electroshock->seizure_threshold data_comparison Compare Thresholds (Treatment vs. Control) seizure_threshold->data_comparison

In Vivo Anticonvulsant Efficacy Workflow

InVitro_Antioxidant_Workflow cluster_assays Antioxidant Assays cluster_lox Lipoxygenase Inhibition cluster_dpph DPPH Radical Scavenging cluster_analysis Data Analysis lox_prep Prepare Lipoxygenase & Substrate lox_treatment Add this compound lox_prep->lox_treatment lox_measure Measure Inhibition lox_treatment->lox_measure lox_analysis Calculate IC50 lox_measure->lox_analysis dpph_prep Prepare DPPH Solution dpph_treatment Add this compound dpph_prep->dpph_treatment dpph_measure Measure Absorbance Change dpph_treatment->dpph_measure dpph_analysis Calculate Scavenging Activity dpph_measure->dpph_analysis

In Vitro Antioxidant Efficacy Workflow

Conclusion

The current body of scientific literature suggests that this compound exhibits promising anticonvulsant effects, as demonstrated by both in vivo and in vitro studies. Its mechanism of action may involve the modulation of the GABAA receptor. In contrast, its in vitro antioxidant activity appears to be modest.

It is crucial to acknowledge that the research on this compound is still in its early stages. The limited data necessitates further comprehensive studies to fully characterize its pharmacokinetic and pharmacodynamic properties, explore a wider range of therapeutic applications, and elucidate the underlying signaling pathways. Future research should aim to conduct integrated in vivo and in vitro studies across various disease models to build a more complete and comparative efficacy profile for this intriguing natural compound.

References

Comparative Metabolic Stability of Dihydrocatalpol and Catalpol: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside found in the traditional medicinal herb Rehmannia glutinosa, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. Its structural analog, Dihydrocatalpol, is also of interest within the scientific community. A critical aspect of drug development is understanding the metabolic stability of a compound, as it dictates its pharmacokinetic profile and ultimately its therapeutic efficacy and potential for toxicity. This guide aims to provide a comparative overview of the metabolic stability of Catalpol and this compound, drawing upon available experimental data.

Despite extensive literature searches, direct comparative studies on the metabolic stability of this compound and Catalpol are not publicly available. While substantial data exists for Catalpol, there is a significant lack of published research on the metabolism and pharmacokinetics of this compound. This guide will therefore focus on summarizing the known metabolic pathways of Catalpol and highlight the current knowledge gap regarding this compound.

Metabolic Stability of Catalpol

In vivo and in vitro studies have shed light on the metabolic fate of Catalpol. The parent drug is readily detected in plasma and urine, suggesting it possesses a degree of systemic availability.[1] However, a significant portion of Catalpol's metabolism is believed to be mediated by the gut microbiota.[1]

Role of Gut Microbiota

Upon oral administration, Catalpol is exposed to the diverse enzymatic machinery of the intestinal flora. Studies have identified that gut bacteria can hydrolyze the glycosidic bond of Catalpol, leading to the formation of its aglycone.[1] This initial biotransformation is a crucial step that can significantly influence the subsequent absorption and systemic exposure to Catalpol and its metabolites.

Cytochrome P450 (CYP) Enzyme Interactions

In vitro studies using human liver microsomes have demonstrated that Catalpol can interact with cytochrome P450 enzymes, which are key players in phase I drug metabolism.[2] Specifically, Catalpol has been shown to inhibit the activity of CYP3A4, CYP2E1, and CYP2C9.[2] This inhibitory potential suggests that co-administration of Catalpol with drugs metabolized by these enzymes could lead to drug-drug interactions, altering their pharmacokinetic profiles and potentially leading to adverse effects.

The Knowledge Gap: Metabolic Stability of this compound

Our comprehensive search of scientific literature and databases did not yield any specific studies investigating the metabolic stability of this compound. There is no available data on its in vitro metabolism in liver microsomes or hepatocytes, its interaction with cytochrome P450 enzymes, or its biotransformation by gut microbiota.

Future Directions

The absence of data on this compound's metabolic stability represents a significant gap in the understanding of this potentially bioactive compound. To enable a meaningful comparison with Catalpol and to assess its therapeutic potential, the following studies are warranted:

  • In vitro metabolic stability assays: Using liver microsomes and hepatocytes from different species (including human) to determine the intrinsic clearance and half-life of this compound.

  • CYP450 reaction phenotyping: To identify the specific CYP isoforms responsible for the metabolism of this compound.

  • CYP450 inhibition and induction studies: To evaluate the potential of this compound to cause drug-drug interactions.

  • In vitro gut microbiota studies: To investigate the biotransformation of this compound by intestinal bacteria.

  • In vivo pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Conclusion

While the metabolic stability of Catalpol has been partially elucidated, with key roles for gut microbiota and interactions with CYP enzymes identified, there is a complete lack of corresponding data for this compound. This information deficit currently prevents a direct comparison of their metabolic stabilities. Further research is critically needed to characterize the metabolic profile of this compound to understand its potential as a therapeutic agent and to enable a comprehensive comparative analysis with Catalpol. Researchers in the field of natural product drug discovery are encouraged to address this knowledge gap.

Experimental Protocols (for Catalpol)

For researchers interested in replicating or building upon existing studies on Catalpol, the following generalized experimental protocols are provided based on the available literature.

In Vitro Cytochrome P450 Inhibition Assay

A typical protocol to assess the inhibitory effect of Catalpol on major human CYP450 isoforms in human liver microsomes would involve:

  • Materials: Human liver microsomes (pooled), specific CYP isoform substrate probes (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, etc.), NADPH regenerating system, Catalpol, and control inhibitors.

  • Incubation: Pre-incubate human liver microsomes with varying concentrations of Catalpol or a known inhibitor in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific substrate probe and the NADPH regenerating system.

  • Reaction Termination: After a defined incubation period, terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for Catalpol against each CYP isoform.

In Vivo Pharmacokinetic Study in Rats

A general procedure for evaluating the pharmacokinetics of Catalpol in rats would include:

  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: Administer a single oral or intravenous dose of Catalpol to the rats.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Develop and validate an LC-MS/MS method to quantify the concentration of Catalpol in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance (CL).

Visualizations

The following diagrams illustrate the general concepts discussed in this guide.

G cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver Catalpol_Oral Catalpol Catalpol_GIT Catalpol Catalpol_Oral->Catalpol_GIT Aglycone Catalpol Aglycone Catalpol_GIT->Aglycone Gut Microbiota Metabolism Catalpol_Absorbed Absorbed Catalpol Catalpol_GIT->Catalpol_Absorbed Absorption Aglycone->Catalpol_Absorbed Absorption Catalpol_Liver Catalpol Catalpol_Absorbed->Catalpol_Liver Metabolites Metabolites CYP_Metabolism CYP450 Metabolism (e.g., CYP3A4, 2E1, 2C9) Catalpol_Liver->CYP_Metabolism PhaseII_Metabolism Phase II Metabolism Catalpol_Liver->PhaseII_Metabolism CYP_Metabolism->Metabolites PhaseII_Metabolism->Metabolites G cluster_invitro In Vitro Metabolic Stability Assessment Test_Compound Test Compound (this compound or Catalpol) Incubation Incubation at 37°C Test_Compound->Incubation Microsomes Liver Microsomes (Source of CYP enzymes) Microsomes->Incubation Hepatocytes Hepatocytes (Contain Phase I & II enzymes) Hepatocytes->Incubation Cofactors Cofactors (e.g., NADPH) Cofactors->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Data Data Interpretation (Half-life, Intrinsic Clearance) Analysis->Data

References

Dihydrocatalpol and its Glycoside Derivatives: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of bioactive compounds is paramount. This guide provides a comprehensive comparison of the bioactivities of dihydrocatalpol and its glycoside derivatives, focusing on their anti-inflammatory and neuroprotective effects. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, an iridoid glycoside, and its derivatives are emerging as compounds of significant interest in drug discovery. Modifications to the core this compound structure, particularly through glycosylation, can modulate its biological activity, offering potential for the development of more potent and specific therapeutic agents. This guide synthesizes available data to facilitate a clearer understanding of these differences.

Comparative Analysis of Bioactivity

While direct comparative studies between this compound and its glycoside derivatives are limited, research on the closely related compound, catalpol (B1668604), provides strong evidence that glycosidic modification significantly enhances bioactivity. Studies have shown that 6-O-substituted catalpol derivatives exhibit greater anti-inflammatory effects than the parent compound. This suggests a similar trend may exist for this compound and its derivatives.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAssayModelKey FindingsQuantitative Data (IC50/EC50)Reference
This compound Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesInhibited NO productionNot available[1]
Catalpol NF-κB Luciferase Reporter AssayTNF-α-stimulated HEK293 cellsWeak inhibition of NF-κB activity~500 µM[2]
Scropolioside B (6-O-cinnamoyl catalpol derivative) NF-κB Luciferase Reporter AssayTNF-α-stimulated HEK293 cellsStrong inhibition of NF-κB activity~50 µM[2]
Neuroprotective Effects

This compound has been investigated for its potential to protect neuronal cells from damage, a critical area of research for neurodegenerative diseases.

Table 2: Comparison of Neuroprotective Activity

CompoundAssayModelKey FindingsQuantitative DataReference
This compound (DCAT) Cell Viability (MTT Assay)Corticosterone-induced injury in PC12 cellsImproved cell survivalNot specified[3]

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below to facilitate replication and further research.

Anti-Inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay:

  • Cell Line: RAW 264.7 macrophages.

  • Stimulation: Lipopolysaccharide (LPS).

  • Method: Cells are pre-treated with the test compound for a specified duration, followed by stimulation with LPS to induce NO production. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[1]

2. NF-κB Luciferase Reporter Assay:

  • Cell Line: Human embryonic kidney (HEK) 293 cells.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Stimulation: Tumor necrosis factor-alpha (TNF-α).

  • Method: After transfection, cells are pre-incubated with the test compound and then stimulated with TNF-α to activate the NF-κB pathway. Luciferase activity is measured using a luminometer, and the results are expressed as a percentage of the activity in TNF-α-stimulated cells without the compound.

Neuroprotection Assay

1. Cell Viability (MTT) Assay:

  • Cell Line: PC12 cells (a rat pheochromocytoma cell line).

  • Induction of Injury: Corticosterone is used to induce neuronal injury.

  • Method: PC12 cells are pre-treated with the test compound before being exposed to corticosterone. After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured to determine cell viability.

Signaling Pathways

The bioactivity of this compound and its derivatives is underpinned by their interaction with complex cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing novel therapeutic strategies.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes upregulates Dihydrocatalpol_Derivatives This compound Derivatives Dihydrocatalpol_Derivatives->IKK inhibit

Caption: Anti-inflammatory signaling pathway modulated by this compound derivatives.

experimental_workflow cluster_invitro In Vitro Bioactivity Assessment Compound This compound or Glycoside Derivative Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Compound->Cell_Culture Stimulation Induce Inflammation/Injury (e.g., LPS, Corticosterone) Cell_Culture->Stimulation Assay Bioactivity Assay (e.g., NO, NF-κB, MTT) Stimulation->Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Assay->Data_Analysis

Caption: General experimental workflow for in vitro bioactivity assessment.

Conclusion

The available evidence strongly suggests that glycosidic modification of iridoid glycosides like this compound can lead to enhanced biological activity. Specifically, the addition of acyl or cinnamoyl groups at the 6-O position appears to be a promising strategy for increasing anti-inflammatory potency by more effectively inhibiting the NF-κB signaling pathway. While more direct comparative studies on this compound and its derivatives are needed, the current data provides a solid foundation for future research and development in this area. The methodologies and pathway diagrams presented in this guide offer valuable tools for scientists working to unlock the full therapeutic potential of these natural compounds.

References

The Evolving Landscape of Dihydrocatalpol Analogues: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of dihydrocatalpol analogues, focusing on their structure-activity relationships (SAR) in key therapeutic areas. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for the development of next-generation therapeutics derived from this promising natural product scaffold.

This compound, an iridoid glycoside, and its parent compound, catalpol (B1668604), have garnered significant attention for their diverse pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Strategic modification of the catalpol core has led to the development of numerous analogues with enhanced potency and selectivity. This guide will delve into the SAR of these analogues, providing a comparative analysis of their performance based on available experimental data.

Anti-Inflammatory Activity of this compound Analogues

Inflammation is a key pathological feature in a multitude of diseases. This compound analogues have shown considerable promise as anti-inflammatory agents, primarily through the inhibition of the NF-κB signaling pathway.

A study on a series of 6-O-substituted catalpol derivatives, known as scropoliosides, demonstrated that modifications at this position significantly influence anti-inflammatory activity. The introduction of a cinnamyl moiety at the 6-O-position of the glucose unit enhances the inhibitory effect on NF-κB activation compared to the parent compound, catalpol.[3]

Comparative Analysis of Anti-Inflammatory Activity:
CompoundSubstitution at 6-O PositionNF-κB Inhibition IC50 (µM)
Catalpol-H> 50
Scropolioside F4''-O-trans-p-coumaroyl-α-L-rhamnopyranosyl18.2
Scropolioside G4''-O-feruloyl-α-L-rhamnopyranosyl15.8
Scropolioside H2''-O-feruloyl-α-L-rhamnopyranosyl25.3
Saccatoside2'',3''-di-O-(E)-p-methoxycinnamoyl-α-L-rhamnopyranosyl10.5
6-O-methylcatalpol-CH335.7

Table 1: Inhibitory effects of 6-O-substituted catalpol derivatives on LPS-induced NF-κB activation in HEK293 cells. Data sourced from[3].

The data clearly indicates that the nature and position of the acyl group on the rhamnose moiety are critical for activity. Saccatoside, with two methoxycinnamoyl groups, exhibited the most potent NF-κB inhibition. This suggests that increasing the lipophilicity and the steric bulk at the 6-O position can significantly enhance the anti-inflammatory properties of the catalpol scaffold.

Signaling Pathway: NF-κB Inhibition

The following diagram illustrates the general mechanism of NF-κB activation and the proposed point of intervention for this compound analogues.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IkB NFkB IKK->IkB_NFkB IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Analogues This compound Analogues Analogues->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Proposed mechanism of NF-κB inhibition by this compound analogues.

Anti-Cancer Activity of this compound Analogues

The modification of the catalpol structure has also yielded derivatives with promising anti-cancer properties. A series of pyrazole-modified catalpol derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1]

Comparative Analysis of Anti-Cancer Activity:
CompoundR1R2PANC-1 Cell Viability (%) at 50 µg/mLBxPC-3 Cell Viability (%) at 50 µg/mL
Catalpol--85.2 ± 3.188.4 ± 2.7
3a HH78.5 ± 2.581.3 ± 3.0
3d 4-ClH65.7 ± 2.168.9 ± 2.4
3g 4-BrH58.9 ± 1.962.1 ± 2.2
3j 4-NO2H72.1 ± 2.875.4 ± 2.9
3k 4-FH61.3 ± 2.364.5 ± 2.6

Table 2: Cytotoxic activity of pyrazole-modified catalpol derivatives against human pancreatic cancer cell lines (PANC-1 and BxPC-3) after 48h treatment. Data represents the percentage of viable cells and is sourced from.

The results indicate that the introduction of a pyrazole (B372694) moiety at the C-10 position of catalpol generally enhances cytotoxicity. Specifically, the presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on the phenyl ring of the pyrazole moiety leads to a more pronounced anti-proliferative effect. Compound 3g , bearing a bromo-substituent, was the most potent in this series.

Experimental Workflow: Cytotoxicity Assay

The following diagram outlines the typical workflow for assessing the cytotoxic activity of this compound analogues.

Cytotoxicity_Workflow cluster_prep Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Add Analogues to Wells Prepare Prepare Serial Dilutions of Analogues Prepare->Treat Incubate Incubate for 48h Treat->Incubate Add_MTT Add MTT Reagent Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure Absorbance at 570 nm Add_Solvent->Measure Calculate Calculate Cell Viability (%) Measure->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine_IC50 Determine IC50 Values Plot->Determine_IC50

Caption: General workflow for an MTT-based cytotoxicity assay.

Cardioprotective Effects and the PI3K/Akt Pathway

Recent studies have highlighted the potential of catalpol analogues in treating cardiovascular diseases. A novel catalpol analogue, JZ19, was designed and shown to exhibit significant cardioprotective effects in a murine model of heart failure. This effect was attributed to the modulation of the PI3K-AKT-GSK3β signaling pathway, a critical regulator of cardiac hypertrophy and apoptosis.

While specific quantitative SAR data for a series of cardioprotective analogues is not yet widely available, the promising activity of JZ19 underscores the therapeutic potential of this class of compounds in cardiovascular medicine.

Signaling Pathway: PI3K/Akt Activation

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. The activation of this pathway by this compound analogues can lead to the inhibition of apoptosis and a reduction in cardiac hypertrophy.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt GSK3b GSK3b Akt->GSK3b Inhibition Apoptosis Apoptosis GSK3b->Apoptosis Hypertrophy Hypertrophy GSK3b->Hypertrophy Analogues This compound Analogues Analogues->Akt Activation

Caption: Activation of the PI3K/Akt pathway by this compound analogues.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed methodologies for the key experiments cited in this guide.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Cell Culture: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the this compound analogues for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce NF-κB activation. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

  • Luminescence Measurement: Luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The relative light units (RLU) are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 105 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the this compound analogues for 1 hour.

  • Stimulation: LPS is added to the wells at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: 50 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using sodium nitrite (B80452), and the concentration of nitrite in the samples is determined. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., PANC-1, BxPC-3) are cultured in their respective recommended media.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the this compound analogues. A vehicle control (DMSO) is included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound analogues. The presented data and methodologies offer a solid foundation for researchers to build upon in their quest to develop novel and effective therapeutics. As research in this field continues to expand, a more detailed and comprehensive picture of the SAR of these fascinating molecules will undoubtedly emerge.

References

Safety Operating Guide

Navigating the Disposal of Dihydrocatalpol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for dihydrocatalpol, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Protocols

Based on the information for the related compound Catalpol, this compound is not expected to be classified as a hazardous substance.[1] However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

  • Body Protection: A standard laboratory coat is sufficient.

Engineering Controls:

  • Work in a well-ventilated area. A fume hood is not strictly necessary but is considered good practice when handling any chemical powder.

Quantitative Data Summary

The following table summarizes key data for Catalpol, which is being used as a proxy for this compound due to the lack of a specific SDS.

ParameterValue (for Catalpol)Source
GHS Classification Not classified as hazardous[1]
Acute Toxicity Shall not be classified as acutely toxic[1]
Skin Corrosion/Irritation Shall not be classified as corrosive/irritant to skin[1]
Eye Damage/Irritation Shall not be classified as seriously damaging or an irritant
Carcinogenicity Shall not be classified as carcinogenic

Step-by-Step Disposal Procedures

Given that Catalpol is not classified as hazardous, the disposal of this compound is likely to follow procedures for non-hazardous chemical waste. Always confirm your institution's specific policies.

Step 1: Waste Identification and Segregation

  • Determine if the this compound waste is pure or mixed with other solvents or chemicals.

  • If mixed, the disposal procedure will be dictated by the most hazardous component of the mixture.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

Step 2: Containerization

  • Use a dedicated, clearly labeled, and sealable container for the this compound waste. The original product container can be used if it is in good condition.

  • The container must be compatible with the chemical. For solid this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

  • Label the container with "this compound Waste" and include the approximate quantity.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Store in a cool, dry place away from incompatible materials.

Step 4: Final Disposal

  • For Pure this compound (Solid): As a non-hazardous waste, this may be suitable for disposal in the regular laboratory solid waste stream, provided it is securely contained and your institution's EHS department approves this method.

  • For this compound Solutions (Aqueous): If the solution is not mixed with hazardous solvents, it may be permissible to dispose of it down the drain with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Always check with your EHS office before disposing of any chemical down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) contaminated with this compound can likely be disposed of in the regular laboratory trash. Glassware should be triple-rinsed with a suitable solvent (e.g., water or ethanol), and the first rinse should be collected as chemical waste.

Step 5: Requesting Waste Pickup

  • If your institution requires all chemical waste to be collected by the EHS department, follow their specific procedures for requesting a waste pickup. This typically involves completing an online or paper form detailing the contents of the waste container.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory chemical waste management protocols and information derived from the Safety Data Sheet for Catalpol. No specific experimental protocols for the disposal of this compound were cited in the available resources.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, assuming it is a non-hazardous substance based on data for the related compound Catalpol.

Caption: this compound Disposal Decision Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocatalpol
Reactant of Route 2
Dihydrocatalpol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.